Methyl benzo[d][1,3]dioxole-4-carboxylate
Description
The exact mass of the compound Methyl benzo[d][1,3]dioxole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl benzo[d][1,3]dioxole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl benzo[d][1,3]dioxole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-9(10)6-3-2-4-7-8(6)13-5-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFJCUXHWEVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301805 | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33842-16-9 | |
| Record name | Methyl 1,3-benzodioxole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33842-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146459 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33842-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl benzo[d][1,3]dioxole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"Methyl 3,4-methylenedioxybenzoate" CAS number and structure
An In-Depth Technical Guide to Methyl 3,4-methylenedioxybenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 3,4-methylenedioxybenzoate, a key chemical intermediate with significant applications in organic synthesis and drug discovery. The document details its chemical identity, including its definitive CAS number and structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's strategic importance in medicinal chemistry, focusing on the role of the 1,3-benzodioxole scaffold and the utility of the methyl ester functional group in modifying molecular properties for drug development. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking detailed, actionable information on this versatile compound.
Chemical Identity and Structure
Methyl 3,4-methylenedioxybenzoate, also widely known by its common name, Methyl piperonylate, is an aromatic ester. The core of its structure is the 1,3-benzodioxole moiety, a bicyclic system where a benzene ring is fused to a five-membered dioxole ring. This scaffold is prevalent in numerous natural products and pharmacologically active molecules.[1]
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 326-56-7 .[2][3]
Table 1: Chemical Identifiers for Methyl 3,4-methylenedioxybenzoate
| Identifier | Value | Source(s) |
| CAS Number | 326-56-7 | [2][3][4] |
| IUPAC Name | methyl 1,3-benzodioxole-5-carboxylate | [4] |
| Synonyms | Methyl piperonylate, Piperonylic acid methyl ester | [2][4] |
| Molecular Formula | C₉H₈O₄ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][6] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCO2 | [4] |
| InChIKey | QCHGUEIECOASJU-UHFFFAOYSA-N | [4][6] |
graph "Methyl_3,4-methylenedioxybenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];
// Bonds in Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double]; C1 -- C6; C2--C3 [style=double]; // Double bonds// Methylenedioxy Group O1 [label="O", pos="-1.73,0!"]; C7 [label="CH₂", pos="-2.6,0!", fontcolor="#202124"]; O2 [label="O", pos="-1.73,-1!"]; C2 -- O1; C3 -- O2; O1 -- C7; O2 -- C7;
// Ester Group C_ester [label="C", pos="1.8,0.5!"]; O_carbonyl [label="O", pos="2.4,1!"]; O_ether [label="O", pos="2.4,0!"]; C_methyl [label="CH₃", pos="3.3,0!", fontcolor="#202124"];
C6 -- C_ester; C_ester -- O_carbonyl [style=double]; C_ester -- O_ether; O_ether -- C_methyl; }
Caption: 2D structure of Methyl 3,4-methylenedioxybenzoate (CAS 326-56-7).
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Methyl 3,4-methylenedioxybenzoate is an off-white to light yellow solid at room temperature.[7] Its properties make it suitable for a variety of organic reactions, often involving dissolution in common organic solvents.
Table 2: Physicochemical Data for Methyl 3,4-methylenedioxybenzoate
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 50-53 °C | [2][7] |
| Boiling Point | 164 °C @ 12 Torr | [2] |
| Solubility | Very slightly soluble in water; Soluble in alcohol, ether, acetone | [7] |
| LogP (Octanol/Water) | 1.202 - 1.61 | [5][6] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Manufacturing
The most direct and common synthesis of Methyl 3,4-methylenedioxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 3,4-methylenedioxybenzoic acid (piperonylic acid). This reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.
Causality and Experimental Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction. The protocol is designed to drive the equilibrium towards the product (the ester). This is achieved by:
-
Using a large excess of one reactant: Methanol serves as both the reactant and the solvent, ensuring its high concentration pushes the reaction forward according to Le Châtelier's principle.
-
Employing a strong acid catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Removal of water (optional but recommended for high yield): While not always necessary with a large excess of alcohol, in industrial-scale synthesis, the removal of the water byproduct would further shift the equilibrium to the right.
This method is preferred for its atom economy and the relatively low cost of the starting materials.
Detailed Experimental Protocol: Fischer Esterification
-
Materials:
-
3,4-Methylenedioxybenzoic acid (Piperonylic acid)
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3,4-methylenedioxybenzoic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is carefully added.[8]
-
The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[8]
-
Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.[8]
-
The resulting residue is dissolved in an organic solvent such as diethyl ether. This solution is then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[8]
-
The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 3,4-methylenedioxybenzoate.[8]
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Sources
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- 4. Methyl piperonylate | C9H8O4 | CID 67590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies [sielc.com]
- 6. chemeo.com [chemeo.com]
- 7. methyl 1,3-benzodioxole-5-carboxylate | 326-56-7 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Synthesis of "Methyl benzo[d]dioxole-4-carboxylate" from piperonylic acid
An In-depth Technical Guide to the Synthesis of Methyl benzo[d]dioxole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of Methyl benzo[d]dioxole-4-carboxylate, a valuable intermediate in the fields of pharmaceutical and agrochemical development. The document details two primary synthetic pathways originating from its precursor, benzo[d]dioxole-4-carboxylic acid: the classical Fischer-Speier esterification and a high-efficacy conversion via an acid chloride intermediate. This guide is tailored for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, comparative analysis of methodologies, and critical safety considerations. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this document serves as a practical and authoritative resource for the laboratory synthesis of this target compound.
Introduction and Strategic Overview
The benzo[d][1][2]dioxole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[3][4] Methyl benzo[d]dioxole-4-carboxylate, in particular, serves as a key building block for more complex molecular architectures. Its synthesis, while straightforward in principle, requires careful selection of methodology to balance yield, purity, scalability, and safety.
This guide focuses on the final esterification step, converting benzo[d]dioxole-4-carboxylic acid to the desired methyl ester. We will explore and contrast two robust and widely adopted synthetic strategies.
-
Method A: Fischer-Speier Esterification. An acid-catalyzed, equilibrium-driven reaction with methanol. It is valued for its operational simplicity and use of inexpensive reagents.[5]
-
Method B: Acid Chloride-Mediated Esterification. A two-step, non-reversible process involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by esterification with methanol.[6]
The choice between these pathways is a critical decision driven by project-specific needs, such as required yield, sensitivity of the substrate to harsh acidic conditions, and available equipment for handling hazardous reagents.
Physicochemical Properties of Key Compounds
A clear understanding of the physical properties of the reactant and product is fundamental for planning the synthesis, purification, and characterization.
| Compound | IUPAC Name | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Starting Material | Benzo[d][1][2]dioxole-4-carboxylic acid | 22013-68-9 | C₈H₆O₄ | 166.13 | ~220-225 |
| Final Product | Methyl benzo[d][1][2]dioxole-4-carboxylate | 33842-16-9 | C₉H₈O₄ | 180.16 | 55-56[7] |
Mechanistic Insights and Method Comparison
An expert understanding of the underlying reaction mechanisms is crucial for troubleshooting and process optimization.
The Fischer-Speier Esterification Mechanism
Fischer esterification is a classic example of nucleophilic acyl substitution.[8] The reaction is reversible and typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to proceed at a practical rate.[9]
The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.[10]
-
Deprotonation: The protonated ester is deprotonated by a weak base in the mixture (e.g., another methanol molecule or HSO₄⁻), regenerating the acid catalyst and yielding the final ester product.[8]
To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by using a large excess of the alcohol reactant (methanol) or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][10]
The Acid Chloride Pathway Mechanism
This method circumvents the equilibrium limitations of Fischer esterification by first converting the carboxylic acid into a much more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]
-
Acid Chloride Formation: The carboxylic acid reacts with thionyl chloride. The hydroxyl group of the acid is converted into a chlorosulfite leaving group. This intermediate then collapses, often via an Sₙi mechanism or attack from a chloride ion, to form the acid chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[6] The evolution of these gases drives the reaction to completion, making it effectively irreversible.
-
Nucleophilic Acyl Substitution: The resulting acid chloride is highly electrophilic. It readily reacts with methanol in a rapid nucleophilic acyl substitution reaction. The chloride ion is an excellent leaving group, and this step typically proceeds to completion quickly, even at low temperatures. A weak base like pyridine is sometimes added to neutralize the HCl produced in this step, although it is not always necessary.
Comparative Analysis of Synthetic Methods
| Parameter | Method A: Fischer Esterification | Method B: Acid Chloride Pathway |
| Reaction Principle | Reversible, equilibrium-controlled[10] | Irreversible, kinetically controlled[6] |
| Typical Yield | Moderate to Good (60-85%) | High to Excellent (>90%) |
| Reagents | Carboxylic acid, excess methanol, catalytic H₂SO₄ | Carboxylic acid, SOCl₂, methanol, optional base |
| Reagent Hazards | Corrosive strong acid | Highly toxic, corrosive, water-reactive SOCl₂[1] |
| Reaction Conditions | Reflux temperature (e.g., 65°C for methanol) for several hours[5] | Mild to reflux for acid chloride formation; 0°C to RT for esterification[11] |
| Byproducts | Water | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |
| Advantages | Inexpensive reagents, simple setup, no toxic gas evolution | High yield, fast reaction, applicable to sensitive substrates |
| Disadvantages | Equilibrium-limited, requires excess reagent or water removal | Hazardous reagents require a fume hood, corrosive byproducts |
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous chemicals and should only be performed by trained professionals in a well-equipped laboratory with appropriate personal protective equipment (PPE) and engineering controls (i.e., a certified chemical fume hood).
Method A: Fischer-Speier Esterification
This protocol is designed for its simplicity and reliance on common laboratory reagents.
Materials:
-
Anhydrous Methanol (CH₃OH) (20-50 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzo[d][1][2]dioxole-4-carboxylic acid.
-
Add a large excess of anhydrous methanol.
-
While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (or another suitable organic solvent) and water.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude Methyl benzo[d]dioxole-4-carboxylate by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography.
Method B: Thionyl Chloride-Mediated Esterification
This protocol offers higher yields but requires stringent safety precautions due to the use of thionyl chloride.[1][12]
Materials:
-
Thionyl Chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Methanol (CH₃OH) (5-10 eq)
-
Anhydrous Toluene or Dichloromethane (DCM) (solvent)
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, charge a dry, two-necked round-bottom flask (equipped with a stirrer, reflux condenser, and gas outlet connected to a scrubber) with benzo[d][1][2]dioxole-4-carboxylic acid and anhydrous toluene or DCM.[11]
-
Slowly add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80°C for toluene) for 2-3 hours.[11] The reaction is complete when the solution becomes clear and gas evolution (SO₂/HCl) stops.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. This leaves the crude acid chloride as an oil or solid.
-
-
Esterification:
-
Cool the flask containing the crude acid chloride in an ice bath (0°C).
-
Slowly and dropwise, add anhydrous methanol to the stirred acid chloride. This reaction is exothermic. Maintain the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as described in Method A.
-
Safety, Handling, and Disposal
Scientific integrity demands a commitment to safety. The reagents used in these syntheses possess significant hazards that must be managed through proper laboratory practice.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[1] It must be handled exclusively in a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Keep away from water and moisture.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Always add acid to other liquids slowly to dissipate heat.
-
Solvents: Methanol is toxic and flammable. Toluene and DCM are volatile and have associated health risks. Avoid inhalation and skin contact.
Waste Disposal:
-
Neutralize acidic and basic aqueous waste before disposal.
-
Dispose of organic solvents and residues according to institutional and local environmental regulations.
-
Excess thionyl chloride can be quenched cautiously by slowly adding it to a large volume of a stirred, cold solution of sodium carbonate. This must be done in a fume hood.
Conclusion
The synthesis of Methyl benzo[d]dioxole-4-carboxylate from its corresponding carboxylic acid is readily achievable through established organic chemistry methodologies. The choice between Fischer esterification and the acid chloride pathway is a strategic one. Fischer esterification offers a simpler, safer procedure with lower-cost reagents, suitable for initial or small-scale synthesis. For applications demanding higher yields, faster reaction times, and greater substrate scope, the thionyl chloride-mediated pathway is demonstrably superior, provided the necessary safety infrastructure is in place to handle the hazardous reagents. Both methods, when executed with precision and care, provide reliable access to this important chemical intermediate.
References
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Astech Ireland. Safety Data Sheet: Thionyl chloride. Available from: [Link]
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ResearchGate. I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous? (2020). Available from: [Link]
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PubChem. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. Available from: [Link]
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Frontiers. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. (2022). Available from: [Link]
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Chemsrc. methyl 5-iodobenzo[d][1][2]dioxole-4-carboxylate. Available from: [Link]
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Fengchen Group. China Methyl Benzo[d][1][2]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. Available from: [Link]
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The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide for Drug Discovery Professionals
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant biological activities. This guide provides an in-depth technical exploration of the biological activities of benzodioxole derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in their discovery and development programs.
Introduction: The Chemical Versatility and Biological Significance of the Benzodioxole Scaffold
The 1,3-benzodioxole ring system is a key structural feature in numerous natural products, including safrole from sassafras oil and piperine from black pepper.[1][2] Its rigid, planar structure and the presence of the electron-donating methylenedioxy group significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules in which it is embedded.[3][4] This unique electronic and steric profile contributes to a wide spectrum of biological activities, ranging from anticancer and antimicrobial to neuropharmacological effects.[1][5][6]
The versatility of the benzodioxole scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[3][4] Researchers have successfully functionalized the aromatic ring and attached various side chains to modulate the biological activity, selectivity, and safety profile of these derivatives.[6][7]
Key Biological Activities and Therapeutic Applications
Benzodioxole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs targeting a variety of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzodioxole derivatives.[5][7][8] These compounds have shown efficacy against various cancer cell lines, including leukemia, breast, and cervical cancer.[7][9]
Mechanisms of Action:
-
Induction of Apoptosis: Many benzodioxole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways involved in cell survival and death.[9][10]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as cyclooxygenase (COX) enzymes.[6]
-
Inhibition of the Thioredoxin System: Some benzodioxole-conjugated arsenicals have demonstrated potent anti-proliferative effects by inhibiting the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[9][10]
Experimental Evaluation: A crucial first step in assessing the anticancer potential of novel benzodioxole derivatives is to determine their cytotoxicity against a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Benzodioxole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [7] |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [7] |
| MAZ2 | 4T1 (Breast) | 0.50 | [9] |
| Compound 3e | HeLa (Cervical) | 219 | [6] |
| Compound 4f | HeLa (Cervical) | >2000 | [6] |
| Compound 2a | Hep3B (Liver) | Potent Activity | [11] |
Experimental Protocol: Cell Viability Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzodioxole derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its ability to provide a quantitative measure of cytotoxicity. The incubation time is selected to allow sufficient time for the compound to exert its effect on cell proliferation.
Antimicrobial Activity
Several benzodioxole derivatives have exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.[12][13][14] This has sparked interest in their potential as novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanisms of Action:
The precise mechanisms of antimicrobial action for many benzodioxole derivatives are still under investigation. However, some studies suggest that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial growth and development.[12][14] For instance, some Schiff base derivatives of 1,3-benzodioxole are thought to inhibit the bacterial FabH enzyme.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the benzodioxole derivative in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the MIC, providing a reliable measure of a compound's antimicrobial potency.
Neuropharmacological Effects
The benzodioxole scaffold is famously present in psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA, or "Ecstasy").[15][16][17] The study of these compounds has provided valuable insights into the role of neurotransmitter systems in the brain.
Mechanism of Action:
MDMA and related compounds primarily act by increasing the release of serotonin, dopamine, and norepinephrine in the brain.[15][16][17] This leads to a range of psychological and physiological effects, including feelings of euphoria, empathy, and increased energy.[17] However, it is crucial to note that these compounds also carry risks of neurotoxicity, particularly to serotonin neurons.[15][16]
Workflow for Investigating Neuropharmacological Effects
Caption: Workflow for evaluating the neuropharmacological activity of benzodioxole derivatives.
Other Notable Biological Activities
-
Antioxidant Activity: Some benzodioxole derivatives, such as those found in Hypecoum erectum, have demonstrated moderate antioxidant activity.[5] Safrole oil has also shown antioxidant properties.[13][18]
-
Anti-hyperlipidemic Activity: Certain 1,3-benzodioxole-based fibrate derivatives have shown the ability to reduce plasma lipid levels in animal models.[5]
-
Enzyme Inhibition (Cytochrome P450): A well-documented property of many benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[19][20] This can have significant implications for drug metabolism and can lead to drug-drug interactions.
Mechanism of Action: A Deeper Dive into Cytochrome P450 Inhibition
The inhibition of CYP450 enzymes by benzodioxole derivatives is a critical aspect of their biological profile. This interaction is often mechanism-based, leading to irreversible inactivation of the enzyme.
Signaling Pathway: Mechanism-Based Inhibition of Cytochrome P450
Caption: Mechanism-based inhibition of CYP450 by benzodioxole derivatives.
This inhibitory activity can be a double-edged sword. While it can be exploited to enhance the bioavailability of co-administered drugs (as seen with the anticonvulsant stiripentol), it also poses a risk of adverse drug reactions.[9][10] Therefore, a thorough evaluation of CYP450 inhibition is essential during the development of any benzodioxole-based drug candidate.
Toxicology and Safety Considerations
While benzodioxole derivatives hold significant therapeutic promise, it is imperative to consider their potential toxicity. The natural compound safrole, for instance, is classified as a possible human carcinogen due to its metabolic activation to a DNA-binding intermediate.[20] The neurotoxicity of MDMA has also been extensively documented.[15][16][21]
Key Toxicological Endpoints to Evaluate:
-
Hepatotoxicity: The liver is a primary site of metabolism for many benzodioxole compounds, and hepatotoxicity is a potential concern.[19]
-
Genotoxicity: The potential for DNA damage should be assessed using assays such as the Ames test and chromosomal aberration assays.
-
Neurotoxicity: For compounds with central nervous system activity, a thorough evaluation of potential neurotoxic effects is crucial.[15][16]
Conclusion and Future Directions
The 1,3-benzodioxole scaffold represents a rich source of biologically active molecules with the potential for development into new therapeutic agents for a wide range of diseases. Their diverse pharmacological profiles, from anticancer to antimicrobial and neuropharmacological effects, underscore the importance of continued research in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzodioxole derivatives while minimizing off-target effects and toxicity.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is essential for rational drug design.
-
Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates is critical for their successful translation to the clinic.
By leveraging the principles of medicinal chemistry and employing robust experimental methodologies, the scientific community can unlock the full therapeutic potential of this versatile and fascinating class of compounds.
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The Strategic Utility of Methyl Benzo[d]dioxole-4-carboxylate in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the versatile pharmaceutical intermediate, Methyl Benzo[d]dioxole-4-carboxylate.
Introduction: Unveiling a Key Architectural Element in Drug Discovery
In the landscape of pharmaceutical research and development, the selection of molecular building blocks is a critical determinant of success. Among these, Methyl Benzo[d]dioxole-4-carboxylate, a derivative of the 1,3-benzodioxole heterocyclic system, has emerged as a significant intermediate. Its rigid, bicyclic structure, featuring a benzene ring fused to a dioxole ring, provides a valuable scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive overview of its synthesis, properties, and strategic applications, underscoring its importance for scientists engaged in the pursuit of novel therapeutics. The 1,3-benzodioxole moiety is a recognized pharmacophore, present in numerous bioactive compounds and contributing to their pharmacological profiles, with derivatives being explored for anti-inflammatory, neuroprotective, and anti-tumor properties.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of Methyl Benzo[d]dioxole-4-carboxylate is fundamental to its effective application in synthesis. These parameters govern its reactivity, solubility, and handling characteristics.
| Property | Value |
| CAS Number | 33842-16-9 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Off-white to brown solid |
| Melting Point | 55-56 °C |
| Boiling Point (Predicted) | 280.1 ± 19.0 °C |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ |
Synthesis of Methyl Benzo[d]dioxole-4-carboxylate: A Validated Pathway
The reliable and efficient synthesis of Methyl Benzo[d]dioxole-4-carboxylate is paramount for its utilization as a pharmaceutical intermediate. A well-established and scalable method involves the reaction of methyl 2,3-dihydroxybenzoate with a methyleneating agent, such as dibromomethane.
The causality behind this experimental choice lies in the nucleophilicity of the adjacent hydroxyl groups on the catechol precursor. In the presence of a suitable base, these hydroxyls are deprotonated, forming a dianion that readily undergoes a double nucleophilic substitution with dibromomethane to form the characteristic five-membered dioxole ring. This cyclization is an efficient method to protect the catechol moiety and introduce the rigid, planar benzodioxole system.
Below is a diagram illustrating this key synthetic transformation.
Caption: Synthetic pathway to Methyl benzo[d]dioxole-4-carboxylate.
Application as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics
The true value of Methyl Benzo[d]dioxole-4-carboxylate lies in its role as a precursor to more complex molecules with therapeutic potential. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, which then serves as a handle for further synthetic modifications, such as amide bond formation.
While the 1,3-benzodioxole core is famously a component of the PDE5 inhibitor Tadalafil (Cialis), the synthesis of which typically starts from the isomeric piperonal (1,3-benzodioxole-5-carbaldehyde), the 4-carboxy-substituted variant is instrumental in the development of other classes of therapeutic agents.[1] Patents have described the use of 1,3-benzodioxole-4-carboxylic acid as a key intermediate in the synthesis of novel functionalized benzamide derivatives being investigated as antiviral agents against Hepatitis B virus (HBV) infection. Furthermore, it has been used in the creation of novel aryl and heteroaryl-quinolin derivatives with potential anticancer activity.[2][3]
The following workflow illustrates the strategic conversion of the methyl ester to the carboxylic acid, priming it for subsequent coupling reactions in a drug discovery program.
Caption: Workflow for the conversion and functionalization of the intermediate.
Experimental Protocol: Hydrolysis to 1,3-Benzodioxole-4-carboxylic Acid
This protocol details a self-validating system for the efficient hydrolysis of Methyl Benzo[d]dioxole-4-carboxylate. The successful formation of the carboxylic acid product is confirmed by its precipitation upon acidification, a direct consequence of its lower solubility in the aqueous acidic medium compared to the starting ester.
Objective: To synthesize 1,3-Benzodioxole-4-carboxylic acid from its corresponding methyl ester.
Materials:
-
Methyl benzo[d]dioxole-4-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
2.0 M aqueous Potassium Hydroxide (KOH) (2.0 eq)
-
2.0 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolution: Dissolve Methyl benzo[d]dioxole-4-carboxylate (e.g., 0.4 g, 2.22 mmol) in methanol (8.0 mL) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Hydrolysis: Add 2.0 M aqueous KOH (2.2 mL) to the solution.[2] Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[2]
-
Work-up: Upon completion, reduce the volume of the reaction mixture by approximately two-thirds using a rotary evaporator.[2]
-
Precipitation: Dilute the concentrated mixture with deionized water (5 mL).[2] While stirring, slowly add 2.0 M HCl to adjust the pH to approximately 3. A precipitate should form.[2]
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake sequentially with cold deionized water and diethyl ether to remove any remaining impurities.[2] Dry the solid in a vacuum oven to yield 1,3-Benzodioxole-4-carboxylic acid. A typical yield for this procedure is high, often around 97%.[2]
Conclusion: A Versatile Scaffold for Future Discovery
Methyl Benzo[d]dioxole-4-carboxylate is more than a simple chemical; it is a strategic asset in the synthesis of novel pharmaceutical agents. Its robust synthesis and the versatile reactivity of its functional group, particularly after conversion to the carboxylic acid, make it a valuable starting point for creating diverse molecular libraries. For researchers and drug development professionals, a comprehensive understanding of this intermediate opens avenues for the design and synthesis of next-generation therapeutics, particularly in the fields of oncology and virology.
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An improved synthesis of tadalafil, a drug for the treatment of male erectile dysfunction, involves the use of safer solvents and reagents as well as a reduced number of steps. RSC Advances. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. Available at: [Link]
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A Guide to the Natural Occurrence of Benzodioxole Compounds: From Biosynthesis to Biological Activity
Introduction: The 1,3-Benzodioxole Moiety - A Privileged Scaffold in Nature
The 1,3-benzodioxole, or methylenedioxyphenyl, group is a significant structural motif found in a diverse array of naturally occurring organic compounds. This heterocyclic scaffold, consisting of a benzene ring fused to a five-membered dioxole ring, is a key component of numerous bioactive molecules.[1] While the parent 1,3-benzodioxole is not of primary importance itself, its derivatives are abundant in the plant kingdom and exhibit a wide spectrum of biological activities, ranging from fragrant and flavoring properties to potent insecticidal and pharmacological effects.[1]
This technical guide provides an in-depth exploration of the natural occurrence of benzodioxole compounds for researchers, scientists, and drug development professionals. We will delve into their distribution in the plant kingdom, elucidate their biosynthetic origins from the phenylpropanoid pathway, discuss their ecological roles, and present standardized methodologies for their extraction and characterization.
Natural Distribution and Key Compounds
Benzodioxole derivatives are prominent secondary metabolites in many plant families, particularly in species utilized as herbs and spices. The most well-known and studied of these compounds are safrole, myristicin, and apiole, each with a characteristic distribution.
-
Safrole: This compound is famously the principal component of oil of sassafras, extracted from the root bark of the Sassafras albidum tree.[2] It is also found in other plants such as Ocotea pretiosa and has a characteristic "sweet-shop" aroma.[2]
-
Myristicin: A major constituent of the essential oil of nutmeg and mace, derived from the seed and aril of Myristica fragrans, respectively.[3] It is also present in plants from the Apiaceae family, including parsley and dill.[3]
-
Apiole: Predominantly found in parsley (Petroselinum crispum), especially in the seeds, and to a lesser extent in celery.[4] The concentration of apiole can vary significantly between different parsley cultivars.[4]
The concentration of these compounds is highly variable, depending on the plant species, cultivar, part of the plant, and growing conditions. The following table summarizes the quantitative occurrence of these key benzodioxole compounds in some of their primary plant sources.
| Compound | Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference(s) |
| Safrole | Sassafras albidum | Root Bark Oil | ~90% | [2] |
| Sassafras albidum | Root Bark Oil | 60-95% | [5] | |
| Myristica fragrans | Seed Oil | 4.1% | [6] | |
| Myristicin | Myristica fragrans | Seed Oil | 13.57% | [7] |
| Myristica fragrans | Seed Oil | 8-11% | [8] | |
| Petroselinum crispum (Curly Leaf) | Leaf Oil | 39.4-43.2% | [9] | |
| Petroselinum crispum (Plain Leaf) | Aerial Parts | 9.33% | [1] | |
| Apiole | Petroselinum crispum (Plain Leaf) | Aerial Parts | 61.94% | [1] |
| Petroselinum crispum | Essential Oil | 49.05% | [10] | |
| Petroselinum crispum | n-hexane extract | 27.6% | [11] |
Biosynthesis of Benzodioxole Compounds: The Phenylpropanoid Pathway
The biosynthesis of benzodioxole compounds is intricately linked to the broader phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites.[12][13] This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds that serve numerous functions within the plant.[12][14]
The journey from a primary metabolite to a complex benzodioxole derivative involves a series of enzymatic transformations. Phenylalanine is first converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to produce various hydroxycinnamic acids. These intermediates are the foundational building blocks for flavonoids, lignans, and the phenylpropenes that are the direct precursors to safrole, myristicin, and apiole. The formation of the characteristic methylenedioxy bridge is a key subsequent step, although the precise enzymatic mechanisms are still under investigation for all pathways.
The following diagram illustrates a simplified overview of the general phenylpropanoid pathway leading to the precursors of benzodioxole compounds.
Caption: Generalized biosynthetic pathway of phenylpropanoids leading to benzodioxole compounds.
Ecological Roles: Nature's Chemical Arsenal
Plants produce a vast array of secondary metabolites not for their primary growth and development, but for interaction with their environment. Phenylpropanoids, including benzodioxole compounds, are key players in these ecological interactions.[12][15] They serve as a sophisticated chemical defense system against a variety of threats.
-
Defense against Herbivores: Many of these compounds act as natural antifeedants, deterring insects and other herbivores from consuming the plant.[2][16] Safrole, for example, is known to function in this capacity.[2]
-
Protection against Pathogens: The antimicrobial and antifungal properties of essential oils rich in benzodioxole derivatives suggest a role in protecting plants from microbial pathogens.[16]
-
Allelopathy: Some plants release chemical compounds that inhibit the growth of neighboring competitor plants.[17] While less studied for benzodioxoles specifically, this is a known function of many phenylpropanoids.
-
Attraction of Pollinators: The characteristic aromas of these compounds, while serving as a defense mechanism, can also play a role in attracting pollinators to the plant's flowers, thus mediating plant-pollinator interactions.[12]
Pharmacological and Toxicological Profile
The biological activities of benzodioxole compounds extend beyond their ecological roles and are of significant interest to the pharmaceutical and drug development industries. They have been shown to possess a range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal activities.[7][8]
However, it is crucial to note the toxicological profile of some of these compounds. Safrole, for instance, is classified as a possible carcinogen.[2] Myristicin, when ingested in high doses, can have psychoactive effects.[3] This duality of beneficial and adverse effects underscores the importance of rigorous dose-response studies and toxicological evaluation in the development of any therapeutic agent derived from these natural products.
Methodologies for Extraction, Isolation, and Characterization
The isolation and analysis of benzodioxole compounds from their natural plant sources is a critical first step for any research or development endeavor. The choice of extraction method is paramount to obtaining a high yield of the desired compounds while minimizing degradation.
Experimental Protocol 1: Steam Distillation for Essential Oil Extraction
Steam distillation is a widely used and effective method for extracting volatile compounds like safrole, myristicin, and apiole from plant material.[18][19][20] The process takes advantage of the volatility and hydrophobicity of these compounds.[20]
Materials and Equipment:
-
Ground plant material (e.g., dried nutmeg seeds, sassafras root bark)
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separator)[20]
-
Heating mantle or hot plate
-
Anhydrous sodium sulfate or calcium chloride for drying[2]
-
Airtight storage vials
Step-by-Step Methodology:
-
Preparation: Ensure the plant material is appropriately sized (e.g., ground or powdered) to maximize surface area for efficient extraction.[7]
-
Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water in the boiling flask and the ground plant material in the biomass flask.[20]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, vaporizing the volatile benzodioxole compounds.[18]
-
Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled and condenses back into a liquid.[19]
-
Separation: The condensed liquid collects in the receiver. Due to their immiscibility with water and lower density, the essential oils will typically form a separate layer, which can be collected.[19]
-
Drying: The collected essential oil may contain residual water. Dry the oil by adding a small amount of a drying agent like anhydrous sodium sulfate and then filtering or decanting.[2]
-
Storage: Store the purified essential oil in an airtight, light-protected container, often under refrigeration, to prevent degradation.[18]
Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
GC-MS is the gold standard for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[21][22]
Materials and Equipment:
-
Extracted essential oil sample
-
Appropriate solvent (e.g., methanol, hexane)[23]
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS)[23]
-
Helium carrier gas[23]
-
Reference standards for safrole, myristicin, apiole, etc.
Step-by-Step Methodology:
-
Sample Preparation: Dilute a small volume of the essential oil in a suitable solvent.[23]
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated injector port of the GC, where it is vaporized.[23]
-
Chromatographic Separation: The vaporized sample is carried by the helium gas through a long, thin capillary column. The column is housed in an oven that follows a specific temperature program (e.g., starting at 60°C and ramping up to 240°C).[4][23] Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry Detection and Fragmentation: As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to fragment into charged ions.[24]
-
Analysis: The mass spectrometer sorts these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
Identification and Quantification: The identity of each compound is confirmed by comparing its retention time (the time it takes to travel through the column) and its mass spectrum to those of known reference standards and library databases. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantification.[4]
The following diagram outlines the general workflow for the extraction and analysis of benzodioxole compounds from a plant source.
Caption: Experimental workflow for the extraction and analysis of benzodioxole compounds.
Conclusion
Naturally occurring benzodioxole compounds represent a fascinating and important class of phytochemicals. Their biosynthesis via the phenylpropanoid pathway equips plants with a potent chemical arsenal for ecological interactions. For researchers in the fields of natural products, pharmacology, and drug development, these compounds offer a rich source of bioactive molecules with potential applications. A thorough understanding of their natural distribution, biosynthesis, and biological activities, coupled with robust and validated methods for their extraction and characterization, is essential for unlocking their full potential.
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A Technical Guide to the Safe Handling of Methyl 3,4-methylenedioxybenzoate
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of Methyl 3,4-methylenedioxybenzoate (CAS No. not uniformly available, derivative of 1,3-Benzodioxole), a chemical compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations herein are synthesized from authoritative safety data sheets and toxicological literature to ensure a self-validating system of laboratory safety.
Hazard Identification and Toxicological Profile
Methyl 3,4-methylenedioxybenzoate belongs to the benzodioxole class of compounds. While specific toxicological data for this exact ester is limited, the safety profile can be inferred from its structural similarity to other 1,2-methylenedioxybenzene derivatives and general chemical principles. The primary hazards are associated with its flammability and potential for irritation and acute toxicity.[1]
The core structure, methylenedioxybenzene, is found in compounds like safrole, which has been studied for potential adverse long-term health effects.[2] Therefore, handling this compound with prudence and minimizing exposure is paramount, not only to mitigate acute risks but also potential chronic effects.
Physicochemical and Toxicological Properties
The following table summarizes key data, primarily based on the closely related analogue 1,2-Methylenedioxybenzene, due to the absence of a dedicated safety data sheet for the specific methyl ester. This approach represents a cautious interpretation of potential hazards.
| Property | Value | Source |
| Physical State | Liquid, Clear | [1] |
| Color | Colorless to Very Pale Yellow | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 172°C | [1] |
| Flash Point | 60°C (Flammable Liquid) | [1] |
| Solubility | Very slightly soluble in water; Miscible with Methanol, Ethanol | [1] |
| Acute Oral Toxicity (LD50) | 580 mg/kg (Rat, for 1,2-Methylenedioxybenzene) | [1] |
| Log Kow (n-octanol/water) | 2.08 | [1] |
Hazard Classification
Based on available data for analogous compounds, Methyl 3,4-methylenedioxybenzoate should be handled as a substance with the following potential hazards:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Engineering Controls and Personal Protective Equipment (PPE)
The primary safety objective is to minimize all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a combination of robust engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
Causality is key: because this compound is a flammable liquid with potential inhalation and irritation hazards, physical containment is non-negotiable.[1]
-
Ventilation: All handling of Methyl 3,4-methylenedioxybenzoate must be performed in a well-ventilated area. A certified chemical fume hood or a closed system is required to prevent the generation and accumulation of vapor or mist.[1]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the handling area.[1][3]
Personal Protective Equipment (PPE): A Barrier Against Exposure
The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure.[4]
-
Eye and Face Protection: To prevent serious eye irritation from splashes or vapors, chemical safety goggles are mandatory.[1] In situations with a higher splash potential, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to goggles.[1][4]
-
Skin and Hand Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn at all times.[1] It is critical to inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[1] For tasks with a significant risk of splashing, disposable chemical-resistant coveralls are recommended.[4] Protective boots may be necessary depending on the scale of the operation.[1]
-
-
Respiratory Protection: If work cannot be conducted within a fume hood or if vapor generation is unavoidable, a vapor respirator with an appropriate organic vapor cartridge is necessary.[1] All respiratory protection programs must comply with local and national regulations, including provisions for fit-testing and cartridge change-out schedules.[4][5]
Standard Operating Procedures for Safe Handling
Adherence to established protocols is crucial for preventing accidents and ensuring reproducible, safe science.
General Handling Protocol
-
Pre-Handling Assessment: Before any work begins, review this guide and the relevant Safety Data Sheets (SDS) for all chemicals involved. Ensure the fume hood is certified and the airflow is correct.
-
PPE Donning: Put on all required PPE, ensuring a proper fit.
-
Work Area Preparation: Clear the fume hood of any unnecessary equipment or chemicals. Place absorbent, chemical-resistant lining on the work surface to contain minor drips.
-
Chemical Transfer: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1] Keep the container away from heat, sparks, and open flames.[1][6]
-
Post-Handling: Tightly seal the container immediately after use.
-
Decontamination: Wipe down the work surface. Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[1][6]
Storage Requirements
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7][6]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][6]
-
Store separately from incompatible materials, particularly strong oxidizing agents and strong bases.[6][8]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Accidental Release Measures
In the event of a spill, follow the logical workflow outlined below.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
-
After Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[1]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, seek immediate medical attention.[1]
-
After Ingestion: Call a POISON CENTER or physician immediately if you feel unwell.[1] Rinse the mouth with water.[1] Do NOT induce vomiting.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1] Avoid using a solid stream of water as it may spread the fire.[1]
-
Special Hazards: The compound is combustible and containers may explode when heated.[6] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[1][6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][6]
Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Waste Identification: All materials contaminated with Methyl 3,4-methylenedioxybenzoate, including absorbent materials from spills and empty containers, must be treated as hazardous waste.[9]
-
Segregation: Do not mix this waste stream with other incompatible waste types.[9]
-
Containerization: Collect waste in a designated, properly labeled, and leak-proof container.[7][9] The label should clearly identify the contents and associated hazards.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[9] Never discharge chemical waste into drains or sewers, as it can be harmful to aquatic life.[10]
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The Enduring Scaffold: An In-Depth Technical Guide to the Chemistry of Benzodioxoles for the Modern Researcher
Abstract
The 1,3-benzodioxole moiety, a unique heterocyclic system, is a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its rigid, planar structure and distinct electronic properties make it a privileged scaffold in a vast array of biologically active natural products and synthetic compounds. This in-depth technical guide provides a comprehensive overview of the core chemistry of benzodioxoles, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, explore its rich and diverse reactivity, and illuminate its critical role as a pharmacophore and a modulator of metabolic pathways. This guide eschews a rigid template, instead opting for a narrative that logically unfolds the story of this remarkable chemical entity, from its fundamental properties to its complex interactions in biological systems. Every protocol and mechanistic claim is substantiated with authoritative references to ensure the highest level of scientific integrity.
Introduction: The Benzodioxole Moiety - A Structural and Electronic Overview
The 1,3-benzodioxole, also known as methylenedioxybenzene, is a bicyclic heterocyclic organic compound with the molecular formula C₇H₆O₂.[1] It consists of a benzene ring fused to a five-membered dioxole ring.[2][3] This fusion imparts a high degree of aromaticity and stability to the molecule.[2][3] The defining feature of the benzodioxole is the methylenedioxy bridge (-O-CH₂-O-), which profoundly influences its chemical and physical properties.
The two oxygen atoms in the dioxole ring are key to the compound's unique reactivity.[2][3] Their presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzene.[2][3] This enhanced nucleophilicity is a central theme in the synthetic chemistry of benzodioxoles.
The benzodioxole scaffold is found in a plethora of natural products, including safrole (from sassafras oil), piperine (from black pepper), and sesamol, contributing to their distinct aromas and biological activities.[1] In synthetic chemistry, it serves as a versatile building block for pharmaceuticals, agrochemicals, and fragrances.[4][5] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and neuroprotective effects.[2][4][6]
Synthesis of the Benzodioxole Core: Building the Foundation
The construction of the benzodioxole ring system is a critical first step in the synthesis of its numerous derivatives. The most prevalent and industrially significant methods involve the reaction of a catechol (1,2-dihydroxybenzene) with a suitable one-carbon electrophile.
Williamson Ether Synthesis Approach: The Classic Route
The most common laboratory and industrial synthesis of 1,3-benzodioxole involves the reaction of catechol with a dihalomethane, typically dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), in the presence of a base.[7] This is a classic example of a Williamson ether synthesis.
Mechanism: The reaction proceeds via a double nucleophilic substitution. The basic conditions deprotonate the phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide. This dianion then sequentially displaces the halide ions from the dihalomethane to form the five-membered dioxole ring.
Causality in Experimental Choices: The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions. Strong bases like sodium hydroxide or potassium hydroxide are typically used to ensure complete deprotonation of the catechol.[8] The use of a high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often preferred as it can dissolve the catecholate salt and facilitate the Sₙ2 reaction.[8] Phase-transfer catalysts can also be employed to enhance the reaction rate.
Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol and Dichloromethane [8]
Materials:
-
Catechol (110 g, 1.0 mol)
-
Sodium Hydroxide (80 g, 2.0 mol)
-
Dichloromethane (85 g, 1.0 mol)
-
Dimethyl Sulfoxide (DMSO) (500 mL)
Procedure:
-
A solution of catechol (110 g) and sodium hydroxide (80 g) in 100 mL of water is prepared and heated to 95-100°C with stirring for 15 minutes.
-
This solution is then added dropwise over 30 minutes to a refluxing solution of dichloromethane (100 mL) in DMSO (400 mL).
-
The reaction mixture is maintained at reflux (around 120°C) for an additional 2.5 hours.
-
After cooling, the mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 1,3-benzodioxole.
Safety Precautions: Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood. Catechol is toxic and can be absorbed through the skin; appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.
Acetal Formation with Aldehydes and Ketones
An alternative approach to the benzodioxole core involves the acid-catalyzed condensation of catechol with aldehydes or ketones. This method is particularly useful for synthesizing 2-substituted or 2,2-disubstituted benzodioxoles.
Mechanism: The reaction proceeds through the formation of a hemiacetal intermediate, followed by an acid-catalyzed dehydration to form the dioxole ring.
The Reactivity Landscape of Benzodioxoles: A Chemist's Playground
The electron-rich nature of the benzodioxole ring system makes it a versatile platform for a wide range of chemical transformations. Understanding the regioselectivity and mechanistic nuances of these reactions is paramount for the rational design and synthesis of complex target molecules.
Electrophilic Aromatic Substitution: The Dominant Pathway
Electrophilic aromatic substitution (EAS) is the most common and synthetically useful reaction of benzodioxoles. The methylenedioxy group is a strong activating, ortho-, para-director. Due to the symmetry of the unsubstituted benzodioxole ring, the four aromatic protons are equivalent, leading to substitution at the 4- or 5-position. In substituted benzodioxoles, the position of electrophilic attack is governed by the combined directing effects of all substituents.
3.1.1. Nitration
Nitration of 1,3-benzodioxole typically yields 5-nitro-1,3-benzodioxole. The reaction is usually carried out with nitric acid in a solvent like acetic acid or sulfuric acid.[5]
Experimental Protocol: Nitration of 1,3-Benzodioxole
Materials:
-
1,3-Benzodioxole (12.2 g, 0.1 mol)
-
Glacial Acetic Acid (105 mL)
-
Nitric Acid (d=1.4, 9 mL)
Procedure:
-
Dissolve 1,3-benzodioxole in 75 mL of glacial acetic acid in a flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the mixture to 15-25°C.
-
Slowly add a solution of nitric acid (9 mL) in glacial acetic acid (30 mL) dropwise, maintaining the temperature between 15-25°C.
-
Stir the mixture at room temperature overnight.
-
Collect the precipitated crystals by vacuum filtration, wash with water, and recrystallize from ethanol to obtain 5-nitro-1,3-benzodioxole.
3.1.2. Halogenation
Halogenation of benzodioxoles can be achieved using various reagents. For instance, bromination with N-bromosuccinimide (NBS) or a mixture of ammonium bromide and hydrogen peroxide in acetic acid provides a convenient route to 5-bromo-1,3-benzodioxole.
3.1.3. Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto the benzodioxole ring, providing key intermediates for the synthesis of many pharmaceuticals and natural products. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).
Mechanism: The reaction proceeds through the formation of an acylium ion electrophile, which is then attacked by the electron-rich benzodioxole ring. A subsequent deprotonation restores the aromaticity.
3.1.4. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including benzodioxoles. The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile.[1][3][8]
Reactions Involving the Methylenedioxy Bridge
While generally stable, the methylenedioxy bridge can be cleaved under certain conditions. This reactivity can be exploited for the synthesis of catechol derivatives. For example, treatment with strong Lewis acids or certain nucleophiles can lead to ring opening.
Ortho-Lithiation and Directed Metalation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of benzodioxoles, the oxygen atoms of the dioxole ring can direct the lithiation to the adjacent C-4 or C-7 positions using strong bases like n-butyllithium. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Spectroscopic Characterization of Benzodioxoles
The unambiguous identification and characterization of benzodioxole derivatives rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a 1,3-benzodioxole is a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), typically appearing in the range of δ 5.9-6.2 ppm. The aromatic protons usually resonate in the region of δ 6.7-7.8 ppm, with their chemical shifts and coupling patterns being dependent on the substitution pattern of the benzene ring.
-
¹³C NMR: The methylene carbon of the dioxole ring gives a characteristic signal around δ 101-102 ppm. The aromatic carbons attached to the oxygen atoms (C-3a and C-7a) appear at approximately δ 147-148 ppm. The other aromatic carbons resonate in the typical aromatic region (δ 108-150 ppm).
Table 1: Representative ¹H and ¹³C NMR Data for 1,3-Benzodioxole
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 5.90 | 101.0 |
| H-4/7 | 6.81 | 108.2 |
| H-5/6 | 6.81 | 121.5 |
| C-3a/7a | - | 147.5 |
Data sourced from various spectroscopic databases.
Infrared (IR) Spectroscopy
The IR spectrum of a benzodioxole is characterized by several key absorption bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -CH₂-): ~2900 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-O-C stretching (asymmetric and symmetric): Strong bands in the region of 1250-1030 cm⁻¹ are characteristic of the methylenedioxy group.[7]
The Benzodioxole Moiety in Drug Discovery and Development
The benzodioxole scaffold is of paramount importance in modern drug discovery, serving both as a key pharmacophore and as a modulator of drug metabolism.
A Privileged Pharmacophore
The rigid and planar nature of the benzodioxole ring system makes it an excellent scaffold for presenting pharmacophoric elements in a well-defined spatial orientation for optimal interaction with biological targets. Its ability to engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atoms) and π-stacking (via the aromatic ring), contributes to its frequent appearance in bioactive molecules.
A Potent Inhibitor of Cytochrome P450 Enzymes
One of the most significant and well-documented properties of benzodioxole derivatives in a pharmacological context is their ability to inhibit cytochrome P450 (CYP450) enzymes.[4] This family of heme-containing monooxygenases is responsible for the metabolism of a vast number of drugs and other xenobiotics.
Mechanism of Inhibition: The inhibition of CYP450 enzymes by benzodioxoles is a form of mechanism-based inactivation. The CYP450 enzyme metabolizes the methylenedioxy group, leading to the formation of a reactive carbene intermediate. This carbene can then covalently bind to the heme prosthetic group or the apoprotein of the enzyme, leading to its irreversible inactivation.
Implications for Drug Development: The CYP450 inhibitory activity of benzodioxoles has significant consequences for drug development:
-
Drug-Drug Interactions: Co-administration of a benzodioxole-containing drug with another drug that is metabolized by the same CYP450 enzyme can lead to elevated plasma concentrations of the second drug, potentially causing toxicity.
-
Pharmacokinetic Boosters: This inhibitory property can also be harnessed therapeutically. For example, some drugs are intentionally co-formulated with a CYP450 inhibitor (a "booster") to increase their bioavailability and prolong their therapeutic effect.
Conclusion: The Future is Bright for the Benzodioxole Scaffold
The chemistry of benzodioxoles is a rich and continually evolving field. Its synthetic accessibility, diverse reactivity, and profound biological effects ensure its continued prominence in the endeavors of chemists and pharmacologists. From its humble origins in natural products to its sophisticated applications in modern drug design, the benzodioxole scaffold has proven to be an enduring and versatile tool. As our understanding of its nuanced chemical behavior and its interactions with biological systems deepens, we can anticipate the development of even more innovative and impactful applications for this remarkable heterocyclic system.
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An In-depth Technical Guide to Methyl Benzo[d]dioxole-4-carboxylate: Synthesis, Reactivity, and Applications
Abstract
Methyl benzo[d]dioxole-4-carboxylate is a versatile heterocyclic compound featuring the prominent benzo[d]dioxole (or methylenedioxyphenyl) scaffold. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We delve into the mechanistic rationale behind its primary synthetic route and explore its utility as a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system, as well as in the synthesis of natural products and fragrances. Detailed experimental protocols and spectroscopic analysis are provided to equip researchers, chemists, and drug development professionals with actionable insights for leveraging this valuable building block in their work.
Introduction: The Significance of the Benzo[d]dioxole Scaffold
The benzo[d]dioxole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Its unique electronic and conformational properties can enhance a molecule's interaction with biological targets and improve pharmacokinetic profiles, such as increasing blood-brain barrier penetration.[1] Methyl benzo[d]dioxole-4-carboxylate, specifically, serves as a functionalized and readily derivatizable starting material, offering a strategic entry point for constructing more complex molecular architectures.[1] The ester at the 4-position provides a versatile chemical handle for transformations into amides, alcohols, or the corresponding carboxylic acid, making it a highly valuable intermediate for synthetic chemists. This guide aims to consolidate the available technical information on this compound, presenting it in a manner that underscores the causality behind its chemical behavior and synthetic utility.
Physicochemical Properties & Spectroscopic Characterization
Establishing the identity and purity of Methyl benzo[d]dioxole-4-carboxylate is paramount. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 33842-16-9 | [2] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Appearance | Off-white to brown solid | [2] |
| Melting Point | 55-56 °C | [2] |
| Boiling Point | 280.1 ± 19.0 °C (Predicted) | [2] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Analysis
While specific spectra for this exact compound are not detailed in the initial search, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons on the benzene ring will appear as a complex multiplet system in the aromatic region (~6.8-7.5 ppm). The two protons of the dioxole ring methylene group (O-CH₂-O) would typically produce a characteristic singlet at approximately 6.0 ppm.[4] The methyl ester protons (-OCH₃) will present as a sharp singlet further upfield, likely around 3.8-3.9 ppm.[4]
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically >165 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The characteristic methylene carbon of the dioxole ring is expected around 100-102 ppm, and the methyl ester carbon will appear around 52 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, expected around 1720-1735 cm⁻¹. Characteristic C-O stretches from the ester and the dioxole ether linkages will be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands will appear around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS): The electron impact mass spectrum (EI-MS) should show a molecular ion (M⁺) peak at m/z = 180.16. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 149, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 121.
Synthesis and Mechanistic Insights
The most common and direct synthesis of Methyl benzo[d]dioxole-4-carboxylate involves the reaction of methyl 2,3-dihydroxybenzoate with a methylene-bridging agent like dibromomethane.[2] This method is efficient for constructing the characteristic dioxole ring.
Synthesis Workflow: Williamson Ether Synthesis Variant
The reaction is a variation of the Williamson ether synthesis, where two ether linkages are formed in a single process to create the five-membered dioxole ring.
Caption: Synthetic pathway for Methyl benzo[d]dioxole-4-carboxylate.
Mechanistic Causality
-
Deprotonation: The process begins with the addition of a base, such as potassium carbonate (K₂CO₃). The base's role is to deprotonate the two acidic phenolic hydroxyl groups on methyl 2,3-dihydroxybenzoate. This generates a dianionic catecholate intermediate, which is a much stronger nucleophile than the neutral diol. The choice of a relatively mild base like K₂CO₃ is sufficient for phenolic protons and avoids potential side reactions like ester hydrolysis.
-
Nucleophilic Attack: The highly nucleophilic dianion then attacks the electrophilic carbon of dibromomethane. This occurs via two sequential Sₙ2 (bimolecular nucleophilic substitution) reactions. The first attack displaces one bromide ion, and the resulting intermediate rapidly undergoes an intramolecular Sₙ2 reaction to displace the second bromide, forming the five-membered dioxole ring.
-
Solvent and Temperature: A polar aprotic solvent like DMF or acetone is typically used because it effectively solvates the cation (e.g., K⁺) without solvating the nucleophilic anion, thereby increasing the reaction rate. Heating is required to provide the necessary activation energy for the Sₙ2 reactions to proceed at a practical rate.
Chemical Reactivity and Derivatization Potential
The true value of Methyl benzo[d]dioxole-4-carboxylate lies in its potential for further chemical modification. The molecule has two primary sites for reaction: the ester group and the aromatic ring.
Caption: Key reactivity pathways for chemical derivatization.
Reactions at the Ester Group
-
Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6] Basic hydrolysis using an aqueous solution of sodium hydroxide followed by acidic workup is a common and high-yielding procedure.[7] The resulting carboxylic acid is itself a valuable intermediate for forming salts or coupling with other molecules.
-
Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into a wide range of amide derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (benzo[d]dioxol-4-yl)methanol. This opens up another avenue for derivatization via the alcohol's hydroxyl group.
Reactions on the Aromatic Ring
The benzo[d]dioxole ring is electron-rich due to the electron-donating nature of the two ether oxygens, making it susceptible to electrophilic aromatic substitution. The directing effects of the dioxole and carbomethoxy groups will influence the position of substitution. The dioxole group is ortho-, para-directing, while the carbomethoxy group is meta-directing. The outcome will depend on the specific reaction conditions, but substitution at the 5- or 7-position is generally expected. The existence of derivatives like methyl 5-iodobenzo[d]dioxole-4-carboxylate confirms the feasibility of such reactions.[8]
Applications in Medicinal Chemistry and Drug Development
Methyl benzo[d]dioxole-4-carboxylate is a key building block for synthesizing compounds with potential therapeutic applications.[1] The benzodioxole scaffold is a known pharmacophore that can impart desirable properties for drugs targeting the central nervous system (CNS).[1]
While specific drugs derived directly from the 4-carboxylate isomer are not prominently detailed in the provided literature, its positional isomer, Methyl benzo[d]dioxole-5-carboxylate, is noted as an important intermediate for synthesizing biologically active molecules, including anti-epileptic, anti-inflammatory, and antibacterial drugs.[9] By analogy, the 4-carboxylate isomer offers an alternative substitution pattern for scaffold-hopping and the development of new chemical entities. The general class of benzodioxoles has been investigated for a range of activities, including potential use in designing calcium channel blockers and benzodiazepine-like structures.[10]
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and transformation. Standard laboratory safety procedures should always be followed.
Protocol: Synthesis of Methyl benzo[d]dioxole-4-carboxylate
This protocol is adapted from the general procedure for forming the benzodioxole ring from a catechol.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2,3-dihydroxybenzoate (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (2.5 eq) and a suitable volume of anhydrous DMF to create a stirrable suspension.
-
Addition: Add dibromomethane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[2]
Protocol: Basic Hydrolysis to Benzo[d]dioxole-4-carboxylic Acid
This protocol is based on standard ester hydrolysis procedures.[5][7]
-
Setup: In a round-bottom flask, dissolve Methyl benzo[d]dioxole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove salts, and dry thoroughly to yield Benzo[d]dioxole-4-carboxylic acid.[7]
Conclusion and Future Outlook
Methyl benzo[d]dioxole-4-carboxylate is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the privileged nature of the benzodioxole scaffold and the strategic placement of the methyl ester, which serves as a flexible handle for a wide array of chemical transformations. This guide has detailed its synthesis, explained the mechanistic underpinnings of its formation, and outlined its key reactive pathways. For researchers in medicinal chemistry and drug development, this compound represents a valuable starting point for the exploration of novel chemical space, particularly in the search for new CNS-active agents and other therapeutics. Future work will likely focus on expanding the library of derivatives from this scaffold and evaluating their biological activities in various high-throughput screening assays.
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CAS#:33842-29-4 | methyl 5-iodobenzo[d][8][11]dioxole-4-carboxylate. Chemsrc.
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An In-Depth Technical Guide to Methyl 3,4-methylenedioxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Methyl 3,4-methylenedioxybenzoate, a versatile aromatic ester that serves as a crucial building block in modern organic synthesis and drug discovery. From its historical roots in the study of natural products to its contemporary applications as a key synthetic intermediate, this document aims to be an essential resource. We will delve into its discovery, detail its synthesis, analyze its physicochemical and spectroscopic properties, and explore its applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
Discovery and Historical Context
The history of Methyl 3,4-methylenedioxybenzoate is intrinsically linked to the exploration of natural products, particularly those containing the 3,4-methylenedioxyphenyl moiety. This structural motif is found in a variety of plant-derived compounds, most notably piperine from black pepper, which upon hydrolysis yields piperic acid.
The parent carboxylic acid, 3,4-methylenedioxybenzoic acid (piperonylic acid), was first prepared in 1869 by Fittig and Mielck through the oxidation of piperic acid.[1] Early methods for the synthesis of piperonylic acid also included the oxidation of piperonal, another key natural product derivative.[1][2]
While the exact first synthesis of Methyl 3,4-methylenedioxybenzoate is not readily documented in easily accessible historical records, its preparation would have followed the well-established methods of esterification available to chemists in the late 19th and early 20th centuries. The Fischer-Speier esterification, first described in 1895, provides a direct and efficient method for the conversion of a carboxylic acid to its corresponding ester using an alcohol in the presence of an acid catalyst.[3] It is highly probable that the first preparations of Methyl 3,4-methylenedioxybenzoate were achieved through such a reaction with piperonylic acid and methanol.
In contemporary organic chemistry, Methyl 3,4-methylenedioxybenzoate has gained prominence as a readily available starting material and intermediate in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 326-56-7 | |
| Appearance | White solid | [6] |
| Melting Point | 53 °C | [6] |
| Boiling Point | 146 °C at 11 mmHg | [7] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and chloroform. | Inferred from synthetic procedures. |
Spectroscopic Analysis
The structural elucidation of Methyl 3,4-methylenedioxybenzoate is confirmed through various spectroscopic techniques.
The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylenedioxy protons, and the methyl ester protons.
-
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.55 (dd, J = 8.1, 1.7 Hz, 1H), 7.42 (d, J = 1.7 Hz, 1H), 6.84 (d, J = 8.1 Hz, 1H), 6.03 (s, 2H), 3.89 (s, 3H).
The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule.
-
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 166.5, 151.6, 147.9, 125.1, 124.6, 108.3, 108.0, 101.7, 52.0.
The IR spectrum displays characteristic absorption bands for the functional groups present.
-
IR (KBr, cm⁻¹): A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Bands in the region of 1250-1040 cm⁻¹ are indicative of the C-O stretching of the ester and the methylenedioxy group. Aromatic C-H stretching is observed around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) results in fragmentation patterns that are characteristic of the molecule's structure.
-
MS (EI, 70 eV) m/z (%): The molecular ion peak [M]⁺ is expected at m/z 180. Key fragment ions would include the loss of the methoxy group ([M-31]⁺) to give the acylium ion at m/z 149, which is often the base peak. Further fragmentation of the aromatic ring can also be observed.
Synthesis of Methyl 3,4-methylenedioxybenzoate
The most common and efficient laboratory synthesis of Methyl 3,4-methylenedioxybenzoate originates from the natural product derivative, piperonal. The overall synthetic strategy involves two main transformations: the oxidation of the aldehyde functionality of piperonal to a carboxylic acid, followed by the esterification of the resulting piperonylic acid.
Caption: Role as a synthetic intermediate.
Natural Product Synthesis
The 3,4-methylenedioxyphenyl unit is a common feature in many natural products. Methyl 3,4-methylenedioxybenzoate can serve as a starting material or a model compound in the total synthesis of such molecules.
Other Potential Applications
While less documented, its structural features suggest potential applications in other fields:
-
Fragrance and Flavor Industry: Although some sources indicate it is not for fragrance use, the related compound piperonal (heliotropin) has a distinct cherry-almond scent. The ester may have interesting olfactory properties, though it is not widely listed as a fragrance ingredient.
-
Materials Science: Aromatic esters can be used as monomers or additives in the synthesis of polymers, potentially imparting specific properties such as UV stability or altered mechanical characteristics.
Conclusion
Methyl 3,4-methylenedioxybenzoate is a compound with a rich history tied to the chemistry of natural products. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical reactivity, has established it as a valuable tool in modern organic synthesis. While its primary application to date has been in the realm of drug discovery as a key building block for complex bioactive molecules, its potential in other areas of chemical science remains an avenue for further exploration. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, with the aim of facilitating its effective use in the laboratory and inspiring new avenues of research.
References
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Unlocking Synthetic Potential: A Technical Guide to Methyl Benzo[d]dioxole-4-carboxylate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl benzo[d]dioxole-4-carboxylate, a versatile chemical intermediate. We will explore its fundamental properties, synthesis, and, most importantly, its potential applications as a scaffold in the design and synthesis of complex molecules for pharmaceutical and agrochemical research.
Molecular Profile and Physicochemical Properties
Methyl benzo[d]dioxole-4-carboxylate (CAS No: 33842-16-9) is an organic compound featuring a benzene ring fused to a dioxole ring, with a methyl ester group at the 4-position. This unique arrangement of functional groups makes it a valuable starting material for a variety of chemical transformations. The benzodioxole moiety, in particular, is a recognized pharmacophore present in numerous biologically active compounds.
| Property | Value | Source |
| Chemical Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Off-white to brown solid | |
| Melting Point | 55-56 °C | |
| Boiling Point (Predicted) | 280.1 ± 19.0 °C | |
| Density (Predicted) | 1.300 ± 0.06 g/cm³ | |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Core Reactions
The strategic value of Methyl benzo[d]dioxole-4-carboxylate lies in its accessibility through established synthetic routes and its capacity for further modification.
Synthesis of Methyl Benzo[d]dioxole-4-carboxylate
A common laboratory-scale synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with dibromomethane. This procedure efficiently constructs the characteristic dioxole ring.
-
To a solution of methyl 2,3-dihydroxybenzoate in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Stir the mixture to form the corresponding diphenoxide salt.
-
Add dibromomethane dropwise to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours to facilitate the cyclization reaction.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure Methyl benzo[d]dioxole-4-carboxylate.
Caption: Synthesis of Methyl benzo[d]dioxole-4-carboxylate.
Hydrolysis to 1,3-Benzodioxole-4-carboxylic Acid
A primary application of this methyl ester is its role as a precursor to the corresponding carboxylic acid. The carboxylic acid is a more versatile intermediate for amide bond formation and other derivatizations. A straightforward hydrolysis using a base like potassium hydroxide (KOH) achieves this transformation with high yield.
-
Dissolve Methyl benzo[d]dioxole-4-carboxylate in methanol.
-
Add an aqueous solution of 2.0 M potassium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Concentrate the mixture to remove most of the methanol.
-
Dilute the residue with water and acidify to a pH of ~3 with 2.0 M HCl.
-
The resulting precipitate, 1,3-benzodioxole-4-carboxylic acid, is collected by filtration, washed with water and ether, and dried in vacuo.
Caption: Hydrolysis to 1,3-Benzodioxole-4-carboxylic Acid.
Potential Research Applications in Synthesis
The primary utility of Methyl benzo[d]dioxole-4-carboxylate is as a building block for more complex, often biologically active molecules. Its structure provides a rigid scaffold that can be elaborated upon.
Scaffold for Heterocyclic Chemistry
This compound is a key reagent for the construction of various heterocyclic compounds. The benzodioxole ring system is a common feature in natural products and synthetic molecules with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.
Intermediate in Drug Discovery
Methyl benzo[d]dioxole-4-carboxylate and its derivatives serve as intermediates in the synthesis of pharmaceutical compounds. For instance, the related benzodioxole scaffold is found in compounds developed as antiepileptic drugs. Furthermore, benzodiazepine structures, which are potent central nervous system agents, have been synthesized from precursors containing the benzodioxole moiety. The 4-carboxylate functionality allows for the introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships in drug design.
Caption: Conceptual workflow in drug discovery.
Conclusion
Methyl benzo[d]dioxole-4-carboxylate is a valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of its ester group make it an ideal starting point for creating libraries of novel compounds, particularly in the fields of medicinal chemistry and materials science. Researchers can leverage this building block to introduce the biologically significant benzodioxole scaffold into new molecular architectures, paving the way for the discovery of novel therapeutic agents and functional materials.
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An In-depth Technical Guide to Methyl 3,4-methylenedioxybenzoate Derivatives and Analogs for Drug Discovery Professionals
Foreword: The Enduring Potential of the Benzodioxole Scaffold
The 1,3-benzodioxole (or 3,4-methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant biological activities.[1][2] From the fragrant piperonal found in black pepper to the potent anticancer agent etoposide, this simple heterocyclic system serves as a versatile building block for the development of novel therapeutics.[1][3] This guide focuses on a specific and promising branch of this chemical family: Methyl 3,4-methylenedioxybenzoate and its derivatives. By exploring the synthesis, chemical properties, and biological landscape of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inspire and inform future discovery efforts. Our narrative will delve into the causality behind experimental design and the self-validating nature of robust protocols, grounding key claims in authoritative references.
The Core Molecule: Methyl 3,4-methylenedioxybenzoate
Methyl 3,4-methylenedioxybenzoate, also known by its synonyms Methyl 1,3-benzodioxole-5-carboxylate and methyl piperonylate, serves as our foundational structure.[1][4] A thorough understanding of its intrinsic properties is paramount before exploring the chemical space of its derivatives.
Physicochemical and Spectroscopic Profile
A comprehensive profile of the core molecule is essential for its identification, purification, and as a baseline for characterizing its derivatives.
| Property | Value | Source |
| CAS Number | 326-56-7 | [1][4] |
| Molecular Formula | C₉H₈O₄ | [1][4] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| Melting Point | 390.13 K (117 °C) | [4] |
| Boiling Point | 583.56 K (310.41 °C) | [4] |
| LogP (Octanol/Water) | 1.202 | [4] |
| Water Solubility (log10ws) | -1.92 mol/L | [4] |
Spectroscopic data is critical for the unambiguous identification and characterization of Methyl 3,4-methylenedioxybenzoate. Key spectral features would be expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[6]
Synthesis of the Core Scaffold
The most direct and common method for the synthesis of Methyl 3,4-methylenedioxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 3,4-methylenedioxybenzoic acid (piperonylic acid).[3] This acid-catalyzed reaction with methanol provides a high-yield route to the desired ester.
Experimental Protocol: Fischer Esterification of 3,4-Methylenedioxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-methylenedioxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the stirred suspension. The addition should be done cautiously as it is an exothermic process.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 3,4-methylenedioxybenzoate.
Causality in Protocol Design: The use of excess methanol not only acts as the solvent but also drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle. The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. Neutralization is a critical step to remove the acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction (hydrolysis) during work-up.
Caption: Synthesis of Methyl 3,4-methylenedioxybenzoate.
Biological Landscape and Therapeutic Potential
While comprehensive biological data for Methyl 3,4-methylenedioxybenzoate itself is somewhat limited in publicly accessible literature, the broader class of 3,4-methylenedioxybenzene derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.[1][2] This provides a strong rationale for the exploration of its analogs in various therapeutic areas.
Anticancer Activity
A significant body of research points to the anticancer potential of the benzodioxole scaffold.[7] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, novel benzodioxole derivatives have demonstrated cytotoxic activity against HeLa cervical cancer cells.[1] The mechanism of action for some of these compounds involves the inhibition of crucial cellular targets like topoisomerase II, an enzyme essential for DNA replication in cancer cells.[3]
Anti-inflammatory Activity
The 3,4-methylenedioxybenzene core has been incorporated into molecules designed as anti-inflammatory agents. A notable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1] Both COX-1 and COX-2 isoenzymes have been targeted by newly synthesized benzodioxole derivatives, with some compounds showing promising potency and selectivity.[1]
Antimicrobial and Other Activities
The versatility of the benzodioxole scaffold extends to antimicrobial applications.[8] Derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[8] Furthermore, the 1,3-benzodioxole group has been identified as a key pharmacophore for insecticidal activity, with compounds like 3,4-(methylenedioxy) cinnamic acid showing potential as a larvicide against Aedes aegypti.[9]
Strategic Derivatization and Structure-Activity Relationships (SAR)
The core structure of Methyl 3,4-methylenedioxybenzoate offers several points for chemical modification to explore and optimize biological activity. The primary sites for derivatization include the ester functionality and the aromatic ring.
Modification of the Ester Group
The methyl ester can be readily converted to other esters, amides, or a carboxylic acid, which can then be used to introduce a wide variety of functional groups.
3.1.1. Synthesis of Analogs via Amidation
A common strategy to expand the chemical diversity of an ester-containing lead compound is to convert it to a series of amides. This can be achieved through a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.
Experimental Protocol: Synthesis of N-substituted Piperonylamides
-
Hydrolysis: The methyl ester is first hydrolyzed to 3,4-methylenedioxybenzoic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol, followed by acidification.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
Rationale for Amide Scaffolds: The introduction of an amide bond can significantly alter the physicochemical properties of the molecule, such as its solubility, hydrogen bonding capacity, and metabolic stability. This can lead to improved pharmacokinetic profiles and enhanced target engagement. The diverse range of commercially available amines allows for the systematic exploration of structure-activity relationships.
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"Methyl benzo[d]dioxole-4-carboxylate" as a building block in organic synthesis
An In-depth Technical Guide to Methyl Benzo[d]dioxole-4-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl benzo[d]dioxole-4-carboxylate, also known as methyl 2,3-methylenedioxybenzoate, is a pivotal building block in modern organic synthesis. The presence of the benzodioxole scaffold is a common structural motif in a vast array of bioactive natural products and pharmaceuticals, making this compound a valuable starting material.[1][2] This guide provides an in-depth analysis of its properties, synthesis, and, most importantly, its application in key synthetic transformations. We will explore the causality behind experimental choices in detailed protocols for hydrolysis, amidation, and reduction, offering field-proven insights for its effective utilization in research and development.
Core Characteristics of the Building Block
Methyl benzo[d]dioxole-4-carboxylate is an aromatic ester distinguished by the fusion of a benzene ring and a dioxole ring. This unique structure, particularly the methylenedioxy bridge, is crucial for its utility, often imparting specific biological activities and influencing pharmacokinetic properties in larger molecules.[1][2] Its versatility stems from the reactivity of the methyl ester group, which can be readily transformed into a variety of functional groups including carboxylic acids, amides, and alcohols.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of Methyl benzo[d]dioxole-4-carboxylate is presented below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 33842-16-9 | [3] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | Off-white to brown solid | [3] |
| Melting Point | 55-56 °C | [3] |
| Boiling Point | 280.1 ± 19.0 °C (Predicted) | [3] |
| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Synthesis of the Core Building Block
The synthesis of the benzo[d]dioxole ring system is a fundamental step. A common and effective method involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a methylene dihalide, such as methylene chloride or dibromide, under basic conditions.[4][5] This process, known as methylenation, forms the characteristic five-membered dioxole ring. The subsequent steps would involve carboxylation and esterification to yield the target molecule.
The following diagram illustrates a generalized workflow for the synthesis, starting from a substituted catechol precursor.
Caption: Generalized workflow for synthesizing the target compound.
Key Synthetic Transformations & Protocols
The true value of Methyl benzo[d]dioxole-4-carboxylate is realized in its subsequent transformations. The ester functionality serves as a versatile handle for introducing molecular diversity.
Hydrolysis to Benzo[d]dioxole-4-carboxylic Acid
The conversion of the methyl ester to its corresponding carboxylic acid is one of the most fundamental and crucial transformations. Carboxylic acids are key intermediates for forming amides, acyl chlorides, and other derivatives. The standard procedure is a base-mediated hydrolysis (saponification), which proceeds via a nucleophilic acyl substitution mechanism.[6] The use of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a protic solvent mixture (e.g., methanol/water) ensures a high reaction rate and yield.[7][8]
Caption: Key steps in the base-mediated hydrolysis of the ester.
Field-Proven Experimental Protocol: Hydrolysis
This protocol is adapted from a general procedure for the hydrolysis of Methyl benzo[d]dioxole-4-carboxylate.[7]
-
Dissolution: Dissolve Methyl benzo[d]dioxole-4-carboxylate (1.0 eq, e.g., 0.4 g, 2.22 mmol) in methanol (e.g., 8.0 mL). The choice of methanol as a co-solvent ensures miscibility of the organic ester with the aqueous base.
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH) (e.g., 2.0 M, 1.0 eq, 2.2 mL) to the solution. The reaction is typically run with at least one equivalent of base to ensure complete saponification.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the remaining aqueous solution with water (e.g., 5 mL).
-
Acidify the solution to a pH of ~3 using a suitable acid (e.g., 2.0 M HCl). This step protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.[7]
-
-
Isolation:
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with water (to remove inorganic salts) and a non-polar solvent like ether (to remove any unreacted starting material).
-
Dry the resulting solid in vacuo to yield 1,3-benzodioxole-4-carboxylic acid as a solid. Yields for this reaction are typically very high, often around 97%.[7]
-
Amidation for Bioactive Scaffolds
The direct conversion of esters to amides is a highly valuable transformation in medicinal chemistry, as the amide bond is a cornerstone of peptide and drug structures.[9] While this reaction can be challenging with unactivated esters, various catalytic systems have been developed to facilitate it.[10][11] Heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have shown high activity for the direct amidation of methyl benzoate with various amines, offering a reusable and solvent-free option.[10]
Experimental Protocol: Direct Catalytic Amidation
This protocol is based on a heterogeneous catalytic system demonstrated for the amidation of methyl esters.[10]
-
Reactant Setup: In a reaction vessel, combine Methyl benzo[d]dioxole-4-carboxylate (1.0 eq), the desired amine (e.g., n-octylamine, 1.1 eq), and the Nb₂O₅ catalyst.
-
Reaction Conditions: Heat the mixture under solvent-free conditions. The optimal temperature and time will depend on the specific amine used and should be determined empirically.
-
Catalyst Recovery: After the reaction is complete (monitored by GC or TLC), the heterogeneous catalyst can be separated from the product mixture by centrifugation or filtration.
-
Purification: The crude product can then be purified using standard techniques, such as column chromatography, to yield the desired amide. The reusability of the Nb₂O₅ catalyst makes this an efficient and sustainable method.[10]
Reduction to (Benzo[d]dioxol-4-yl)methanol
Reduction of the ester to the corresponding primary alcohol provides another key synthetic intermediate. This alcohol can be used in ether synthesis, converted to a leaving group for nucleophilic substitution, or oxidized to the corresponding aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Ester Reduction
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Substrate Addition: Dissolve Methyl benzo[d]dioxole-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled (0 °C) LiAlH₄ suspension. This exothermic reaction must be controlled carefully.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.
-
Isolation: Filter the resulting slurry and wash the solid with additional THF or ethyl acetate. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The hydrolysis product, 1,3-benzodioxole-4-carboxylic acid, has been well-characterized.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| 1,3-Benzodioxole-4-carboxylic acid | δ = 7.28 (dd, 1H), 6.97 (dd, 1H), 6.89 (t, 1H), 6.12 (s, 2H) | δ = 165.5, 148.9, 148.5, 122.9, 121.6, 113.8, 112.5, 102.1 |
Data sourced from ChemicalBook.[7]
Conclusion
Methyl benzo[d]dioxole-4-carboxylate is a demonstrably versatile and valuable building block for organic synthesis. Its stable, off-white solid form and favorable physicochemical properties make it easy to handle and store.[3] The true strength of this reagent lies in the facile and high-yielding transformations of its methyl ester group into carboxylic acids, amides, and alcohols—functional groups that serve as critical entry points for the construction of complex molecules. These derivatives are instrumental in the development of new pharmaceuticals, agrochemicals, and fragrances, underscoring the strategic importance of this compound in both academic research and industrial drug development.[1][12]
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Application Note & Synthesis Protocol: Methyl benzo[d]dioxole-4-carboxylate
Abstract
Methyl benzo[d]dioxole-4-carboxylate is a valuable and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The benzodioxole moiety is a key structural feature in numerous biologically active molecules. This document provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing two robust and reliable protocols for the synthesis of methyl benzo[d]dioxole-4-carboxylate. The primary method involves the direct formation of the methylenedioxy bridge from methyl 2,3-dihydroxybenzoate. An alternative, equally effective method via the Fischer esterification of 1,3-benzodioxole-4-carboxylic acid is also presented. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes critical insights for troubleshooting and optimization, ensuring scientific integrity and reproducibility.
Introduction and Significance
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Compounds containing this moiety exhibit a wide range of biological activities.[1] Methyl benzo[d]dioxole-4-carboxylate serves as a key building block, providing a functional handle (the methyl ester) for further chemical transformations, such as amide bond formation, reduction to an alcohol, or conversion to other derivatives. Its structural relative, piperonal (1,3-benzodioxole-5-carbaldehyde), is widely used in fragrances and as a precursor for pharmaceuticals like Tadalafil and L-DOPA.[2]
The strategic placement of the carboxylate group at the 4-position, adjacent to the dioxole ring, makes this isomer particularly useful for constructing sterically defined and densely functionalized molecules. This application note aims to provide clear, validated, and scientifically grounded protocols to enable the efficient synthesis of this important intermediate.
Overview of Synthetic Strategies
Two primary, high-yielding strategies are presented for the synthesis of methyl benzo[d]dioxole-4-carboxylate:
-
Method A: Williamson Ether Synthesis. This is a direct and efficient one-step approach starting from commercially available methyl 2,3-dihydroxybenzoate and a methylene-bridging agent like dibromomethane. This method builds the core benzodioxole ring system onto the pre-existing ester.
-
Method B: Fischer Esterification. This classic method is ideal when the corresponding carboxylic acid, 1,3-benzodioxole-4-carboxylic acid, is the available starting material. It involves the acid-catalyzed reaction with methanol to form the desired methyl ester.
The choice between these methods will largely depend on the availability and cost of the respective starting materials. Both protocols are scalable and utilize standard laboratory techniques.
Method A: Synthesis via Williamson Ether Synthesis
Principle and Mechanism
This reaction proceeds via a double nucleophilic substitution (SN2) mechanism, a variation of the Williamson ether synthesis. The two adjacent hydroxyl groups of methyl 2,3-dihydroxybenzoate are deprotonated by a mild base (e.g., potassium carbonate) to form a dianionic catecholate intermediate. This potent nucleophile then attacks one of the electrophilic methylene carbons of dibromomethane, displacing a bromide ion. A rapid intramolecular cyclization follows, where the second phenoxide attacks the same carbon, displacing the second bromide and forming the stable five-membered dioxole ring.
Visualized Reaction Workflow
Caption: Workflow for the synthesis of Methyl benzo[d]dioxole-4-carboxylate.
Experimental Protocol
Materials & Equipment:
-
Methyl 2,3-dihydroxybenzoate
-
Dibromomethane (CH₂Br₂)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard glassware.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,3-dihydroxybenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration relative to the starting ester).
-
Begin vigorous stirring and add dibromomethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting catechol spot indicates completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of cold water. A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as an off-white solid.[3]
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Molarity (eq) | Example Quantity |
| Methyl 2,3-dihydroxybenzoate | 168.15 | 1.0 | 6.0 g |
| Dibromomethane | 173.83 | 1.2 | 4.4 mL |
| Potassium Carbonate | 138.21 | 2.5 | 12.3 g |
| Dimethylformamide (DMF) | 73.09 | Solvent | ~70 mL |
| Expected Yield | 180.16 | - | ~70-85% |
Method B: Synthesis via Fischer Esterification
Principle and Mechanism
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The mechanism involves several equilibrium steps. First, the carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which greatly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate.[5] After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[6]
Visualized Reaction Mechanism
Caption: Mechanism of Fischer Esterification for ester synthesis.
Experimental Protocol
Materials & Equipment:
-
1,3-Benzodioxole-4-carboxylic acid[7]
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard reflux and extraction equipment as listed in Method A.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (typically used as the solvent, ~10-20 eq).
-
Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup - Solvent Removal: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Workup - Neutralization: Dissolve the residue in an organic solvent like ethyl acetate. Carefully transfer this solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Workup - Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: The product can be purified by recrystallization as described in Method A.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Molarity (eq) | Example Quantity |
| 1,3-Benzodioxole-4-carboxylic acid | 166.13 | 1.0 | 5.0 g |
| Methanol | 32.04 | ~15 | 45 mL |
| Concentrated Sulfuric Acid | 98.08 | 0.15 | 0.4 mL |
| Expected Yield | 180.16 | - | ~85-95% |
Product Characterization
The identity and purity of the synthesized methyl benzo[d]dioxole-4-carboxylate should be confirmed using standard analytical techniques.
-
Appearance: Off-white to brown solid.[3]
-
Melting Point: 55-56 °C.[3]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons (3H), the methylenedioxy protons (2H, singlet ~6.0 ppm), and the methyl ester protons (3H, singlet ~3.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, the aromatic carbons, the methylenedioxy carbon (~102 ppm), and the methyl ester carbon.
-
Mass Spectrometry (MS): Calculation for C₉H₈O₄ [M]+: 180.04.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Chemical-Specific Hazards:
-
Dibromomethane: Is a suspected carcinogen and toxic. Handle with extreme care.
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Causes severe burns. Add slowly and with cooling.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if absorbed through the skin.
-
Methyl benzo[d]dioxole-4-carboxylate: May cause skin and eye irritation.[3]
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This application note provides two distinct and highly effective protocols for the synthesis of methyl benzo[d]dioxole-4-carboxylate. Method A, a Williamson ether synthesis, is advantageous for its directness in constructing the benzodioxole ring. Method B, a Fischer esterification, is a reliable alternative when starting from the corresponding carboxylic acid. Both methods are robust, scalable, and employ standard laboratory procedures. By detailing the underlying mechanisms and providing clear, step-by-step instructions, this guide serves as an essential resource for chemists engaged in the synthesis of complex organic molecules.
References
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Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]
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MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
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CeMines. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
-
American Chemical Society. (2024). Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. Retrieved from [Link]
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YouTube. (2021). 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
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-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
YouTube. (2017). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Piperonal. Retrieved from [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
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Protocol and Application Guide: Fischer-Speier Esterification of 3,4-Methylenedioxybenzoic Acid with Methanol
An Application Note for Drug Development Professionals and Organic Chemists
Abstract: This document provides a comprehensive guide to the synthesis of methyl 3,4-methylenedioxybenzoate via the acid-catalyzed esterification of 3,4-methylenedioxybenzoic acid with methanol. We will explore the underlying chemical principles of the Fischer-Speier reaction, present a detailed and validated laboratory protocol, and discuss process optimization and safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this and similar methyl esters, which are valuable intermediates in the synthesis of various biologically active compounds.[1][2]
Scientific Principles and Rationale
The conversion of a carboxylic acid and an alcohol into an ester is a cornerstone reaction in organic synthesis known as Fischer-Speier esterification.[3][4] This reaction is fundamentally a reversible, acid-catalyzed nucleophilic acyl substitution.[5] Understanding the equilibrium nature of this process is critical for achieving high yields.
The Reaction Mechanism
The mechanism of Fischer esterification proceeds through several distinct, reversible steps.[3] The entire process can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[3]
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the 3,4-methylenedioxybenzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[6][7] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[5][8]
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from methanol) to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water.[3]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5]
-
Deprotonation: A base (such as the HSO₄⁻ ion or another molecule of methanol) removes the proton from the new carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, methyl 3,4-methylenedioxybenzoate.[7]
The Role of the Catalyst and Reaction Equilibrium
Concentrated sulfuric acid serves a dual purpose in this reaction.[9] Firstly, it acts as the essential catalyst by protonating the carboxylic acid.[6][10] Secondly, it functions as a dehydrating agent, sequestering the water produced during the reaction.[9][10][11]
According to Le Chatelier's principle, the removal of a product (water) from the equilibrium will shift the reaction to the right, favoring the formation of more ester and thereby increasing the overall yield.[12] Another common strategy to drive the equilibrium forward is to use a large excess of one of the reactants; in this protocol, methanol is used in excess, serving as both the reactant and the solvent.[11][13] For higher boiling alcohols, a Dean-Stark apparatus can be employed to physically remove water as it forms an azeotrope with an inert solvent like toluene.[12][14]
Safety and Hazard Analysis
A thorough understanding and strict adherence to safety protocols are paramount. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.
-
3,4-Methylenedioxybenzoic Acid (Piperonylic Acid): May cause respiratory irritation, skin irritation, and serious eye damage.[15]
-
Methanol: A highly flammable liquid and vapor.[16] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve, leading to blindness.[16][17][18]
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and serious eye damage.[19][20][21] Reacts violently and exothermically with water.[20]
-
Sodium Bicarbonate (Saturated Solution): Reacts with acid to produce carbon dioxide gas. Add slowly and with caution to prevent vigorous effervescence and pressure buildup.
-
Diethyl Ether/Ethyl Acetate: Highly flammable liquids. Use in a fume hood away from ignition sources.
Detailed Experimental Protocol
This protocol details the synthesis of methyl 3,4-methylenedioxybenzoate on a laboratory scale.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3,4-Methylenedioxybenzoic Acid | 166.13 | 94-53-1 | White solid, skin/eye irritant[15] |
| Methanol (Anhydrous) | 32.04 | 67-56-1 | Flammable, toxic liquid[16][22] |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | 7664-93-9 | Corrosive liquid, strong dehydrating agent[23] |
| Diethyl Ether | 74.12 | 60-29-7 | Highly flammable liquid |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution, base |
| Saturated Sodium Chloride (Brine) | 58.44 | 7647-14-5 | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Equipment: 100 mL Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel (250 mL), beakers, Erlenmeyer flasks, rotary evaporator, Buchner funnel, and filtration apparatus.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 3,4-methylenedioxybenzoate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (30.1 mmol) of 3,4-methylenedioxybenzoic acid.
-
Add 40 mL of anhydrous methanol to the flask. Stir the mixture until the acid is partially dissolved.
-
In a fume hood, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. An exothermic reaction will occur.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (~65 °C).
-
Maintain the reflux with continuous stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After 3 hours, turn off the heat and allow the flask to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.
-
Carefully add 30 mL of a saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, venting frequently to release the CO₂ gas that evolves. Once the initial effervescence subsides, stopper the funnel and shake, venting periodically. Separate the layers and discard the aqueous (bottom) layer.
-
Repeat the wash with another 30 mL portion of saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic, confirming the neutralization of all acidic components.
-
Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. Separate the layers and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.
-
Filter the drying agent by gravity or vacuum filtration and collect the filtrate in a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product as a white to off-white solid.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot methanol. If the product is very soluble, a mixed solvent system (e.g., methanol/water) can be used. Dissolve the crude solid in a minimum of boiling methanol, then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven or desiccator.
-
Determine the final mass and calculate the percent yield. The expected product is a white crystalline solid.
-
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (Acid) | 5.0 g (30.1 mmol) |
| Methanol (Reactant/Solvent) | 40 mL (approx. 0.99 mol) |
| Catalyst (Conc. H₂SO₄) | 1.0 mL |
| Reaction Time | 3 hours |
| Reaction Temperature | ~65 °C (Reflux) |
| Expected Product | Methyl 3,4-methylenedioxybenzoate |
| Theoretical Yield | ~5.42 g |
| Typical Experimental Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point (Literature) | 53-55 °C |
Troubleshooting and Process Optimization
-
Low Yield:
-
Cause: Incomplete reaction or equilibrium not sufficiently shifted.
-
Solution: Increase the reaction time. Ensure the methanol used is anhydrous, as water will inhibit the forward reaction. A slight increase in catalyst loading could also be beneficial.
-
-
Product is an Oil or Fails to Crystallize:
-
Cause: Presence of impurities, such as unreacted starting material or residual solvent.
-
Solution: Ensure the work-up was thorough, particularly the neutralization step with sodium bicarbonate to remove all carboxylic acid. If recrystallization fails, column chromatography on silica gel can be an effective alternative purification method.
-
-
Dark Color in Reaction Mixture:
-
Cause: Charring due to overheating or excessive catalyst. Sulfuric acid can cause side reactions at high temperatures.
-
Solution: Ensure the heating is controlled to maintain a gentle reflux. Do not exceed the recommended catalyst amount.
-
References
-
Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Quora. (2020). Why is sulfuric acid used in esterification?. [Link]
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Chemguide. (n.d.). The mechanism for the esterification reaction. [Link]
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ACS Publications. (n.d.). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. [Link]
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SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. [Link]
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Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
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University of Wisconsin-Stout. (n.d.). Fischer Esterification Procedure. [Link]
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-
ResearchGate. (2025). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
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An-Najah National University. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
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Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]
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- 10. homework.study.com [homework.study.com]
- 11. Video: Esterification - Concept [jove.com]
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- 15. nmppdb.com.ng [nmppdb.com.ng]
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- 23. seastarchemicals.com [seastarchemicals.com]
Application Notes & Protocols: Suzuki Coupling Reactions Using Methyl 3,4-Methylenedioxybenzoate Derivatives
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
In the landscape of modern drug discovery and materials science, the 1,3-benzodioxole (or methylenedioxybenzene) moiety stands out as a "privileged scaffold." Its rigid, planar structure is a common feature in numerous natural products and pharmacologically active compounds, conferring desirable pharmacokinetic and pharmacodynamic properties.[1] Derivatives of Methyl 3,4-methylenedioxybenzoate, in particular, serve as versatile building blocks for synthesizing compounds with applications ranging from anticancer and anti-inflammatory agents to lipid-lowering drugs.[2][3]
The challenge, however, often lies in the efficient and selective formation of carbon-carbon bonds to build molecular complexity upon this core. This is where the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides an elegant solution.[4][5] This palladium-catalyzed reaction forges C-C bonds by coupling an organoboron species with an organic halide or triflate, demonstrating remarkable functional group tolerance and reliability.[6][7]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to Methyl 3,4-methylenedioxybenzoate derivatives. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to make informed decisions, optimize conditions, and troubleshoot challenges effectively.
Mechanistic Core: The Palladium Catalytic Cycle
Understanding the Suzuki-Miyaura reaction begins with its catalytic cycle. The entire process is a finely tuned sequence of three main steps, which continuously regenerate the active palladium(0) catalyst.[5][8][9]
-
Oxidative Addition : The cycle initiates when the active Pd(0) catalyst inserts itself into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X). This oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[4][5] This step is often the rate-determining step of the entire cycle.
-
Transmetalation : This is the crucial step where the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid or ester, facilitating the ligand exchange on the palladium.[10][11][12][13]
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the palladium(II) complex couple to form the new C-C bond (R¹-R²). This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the cycle.[8][9]
Experimental Design: Key Parameters and Rationale
The success of a Suzuki coupling, especially with a functionalized substrate like Methyl 3,4-methylenedioxybenzoate, hinges on the careful selection of several key components.
The Substrate: An Electron-Rich Core
The methylenedioxybenzene ring is electron-rich due to the two oxygen atoms donating electron density into the aromatic system. This electronic nature has a direct impact on the reaction:
-
For Halogenated Derivatives (Electrophile): An electron-rich aryl halide will undergo the rate-limiting oxidative addition step more slowly than an electron-poor one.[4] To overcome this, a more reactive catalyst system, typically featuring bulky, electron-rich phosphine ligands, is required to promote the insertion of palladium into the C-X bond.
-
For Boronic Acid/Ester Derivatives (Nucleophile): The electron-donating nature of the ring does not significantly hinder its role as the nucleophilic partner. However, like all boronic acids, it is susceptible to side reactions such as protodeboronation (hydrolysis back to the parent arene).[14]
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the ligand, is the most critical factor in determining the reaction's success. The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[4][11]
| Catalyst System | Ligand Type | Rationale & Application |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, air-stable Pd(0) source. Suitable for simple, reactive substrates. May be less effective for the challenging electron-rich chlorides or bromides of our target scaffold. |
| Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | In-situ generation of Pd(0) | Offers flexibility to screen a wide variety of ligands. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[4] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, Electron-Rich Dialkylbiaryl Phosphines | Highly Recommended. These ligands accelerate both oxidative addition (critical for our electron-rich halide) and reductive elimination. They are the go-to choice for difficult couplings.[15] |
| N-Heterocyclic Carbenes (NHCs) | (e.g., PEPPSI™ catalysts) | Strong σ-donors that form very stable palladium complexes. They are excellent for coupling unreactive aryl chlorides and offer high thermal stability.[10][11] |
The Role of the Base
The base is not a mere spectator; it is essential for the transmetalation step.[13] However, with an ester functional group on our substrate, the choice of base requires careful consideration to avoid saponification (hydrolysis of the ester to a carboxylic acid).
| Base | Strength | Comments & Cautions |
| K₂CO₃, Cs₂CO₃ | Moderate/Strong | Commonly used and effective. Often used in aqueous/organic solvent mixtures. Cesium carbonate is more soluble and often gives higher yields for difficult couplings. |
| K₃PO₄ | Strong | A very effective base, particularly for couplings with aryl chlorides. Its use in anhydrous conditions can be beneficial. |
| KF | Weak | Excellent choice to prevent ester hydrolysis. Potassium fluoride can activate the boronic acid while being gentle on base-labile functional groups like esters.[10][16] |
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Toluene, 1,4-Dioxane, THF: Standard organic solvents. Dioxane is a traditional choice but is toxic.[14]
-
Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4]
-
Anhydrous Conditions: Recent studies have shown that using boronic esters under anhydrous conditions can accelerate transmetalation and, critically, avoid the side reaction of protodeboronation.[17]
Standardized Protocols
The following protocols are designed as robust starting points for researchers. They should be optimized based on the specific coupling partners used. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Experimental Workflow Overview
Protocol 1: Coupling of 6-Bromo-methylpiperonate with Phenylboronic Acid
This protocol details the synthesis of Methyl 4',5'-(methylenedioxy)biphenyl-2-carboxylate.
Materials:
-
6-Bromo-methylpiperonate (Methyl 6-bromo-3,4-methylenedioxybenzoate) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-methylpiperonate, Phenylboronic Acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.2 M.
-
Heat the reaction mixture in an oil bath to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Protocol 2: Coupling of Methyl 3,4-methylenedioxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 4-Bromoanisole
This protocol utilizes the boronic ester of the core scaffold.
Materials:
-
Methyl 3,4-methylenedioxy-5-(pinacolboronate)benzoate (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a round-bottom flask, add the boronic ester, 4-bromoanisole, and Pd(PPh₃)₄.
-
Add the degassed 4:1 dioxane/water solvent mixture.
-
Add K₂CO₃ to the stirring mixture.
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C under an argon atmosphere.
-
Stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product via flash column chromatography to afford the target molecule.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues like low or no yield.
Optimization Table
If initial troubleshooting fails, a systematic optimization of reaction parameters is recommended. Vary one parameter at a time to isolate its effect.
| Parameter | Recommended Variations for Screening | Rationale |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | The ligand has the most profound impact. Bulky, electron-rich ligands are essential for coupling electron-rich halides.[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base's strength and solubility affect the rate of transmetalation. KF is crucial if ester hydrolysis is a concern.[16] |
| Solvent | Toluene, Dioxane/H₂O, THF/H₂O, Anhydrous DMF | Solubility and the presence/absence of water can dramatically alter reaction outcomes, especially regarding protodeboronation.[17] |
| Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions or reagent decomposition. |
Applications in Drug Discovery
The biaryl and heteroaryl structures synthesized via Suzuki coupling on the Methyl 3,4-methylenedioxybenzoate core are of significant interest to medicinal chemists. The "magic methyl" group, and by extension the methyl ester, can play a crucial role in modulating physicochemical and pharmacokinetic properties.[18][19] The ability to rapidly generate a library of analogs by varying the coupling partner allows for efficient Structure-Activity Relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug development programs.
References
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF . ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water . National Center for Biotechnology Information. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . PMC - NIH. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters . ACS Publications. [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds . The Denmark Group, University of Illinois. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner . Semantic Scholar. [Link]
-
Practical methylation of aryl halides by Suzuki-Miyaura coupling . ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY . An-Najah Repository. [Link]
-
Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives . Globe Thesis. [Link]
-
[Application of methyl in drug design] . PubMed. [Link]
-
Cross-Coupling Reaction with Lithium Methyltriolborate . PMC - NIH. [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction . ResearchGate. [Link]
-
Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... . ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... . ResearchGate. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]
-
Suzuki Coupling . YouTube. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development . PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents . PMC - NIH. [Link]
Sources
- 1. repository.najah.edu [repository.najah.edu]
- 2. globethesis.com [globethesis.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 18. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Methyl benzo[d]dioxole-4-carboxylate by Silica Gel Column Chromatography: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of Methyl benzo[d]dioxole-4-carboxylate using silica gel column chromatography. This guide moves beyond a simple list of steps to explain the underlying chemical principles and causality behind each experimental choice. It is designed for researchers, medicinal chemists, and drug development professionals who require high-purity intermediates for synthesis and discovery programs. The protocol includes method development using Thin-Layer Chromatography (TLC), a detailed step-by-step column procedure, troubleshooting advice, and a complete reference list to ground the methodology in established chemical literature.
Introduction: The Importance of Purity for a Versatile Building Block
Methyl benzo[d]dioxole-4-carboxylate is a key intermediate in organic synthesis. The benzodioxole scaffold is a structural motif present in numerous natural products and pharmacologically active molecules, making this compound a valuable building block for drug discovery and the synthesis of fragrances and fine chemicals.[1][2] The purity of such intermediates is paramount, as contaminants can lead to unwanted side reactions, complicate reaction kinetics, and introduce impurities into the final active pharmaceutical ingredient (API) or target molecule.
Column chromatography is a powerful and widely adopted technique for the purification of moderately polar organic compounds like Methyl benzo[d]dioxole-4-carboxylate.[3] Its efficacy lies in the differential partitioning of components in a mixture between a stationary phase and a mobile phase, allowing for the isolation of the desired compound from starting materials, by-products, and other impurities.
The Causality of Separation: Principles of Silica Gel Chromatography
The success of this purification hinges on understanding the interactions between the analyte, the stationary phase, and the mobile phase.
-
The Stationary Phase: Silica Gel: Silica gel is a polar adsorbent composed of silicon dioxide (SiO₂).[3] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the molecules to be separated. Silica gel is slightly acidic, a property that can influence the elution of certain compounds.[3]
-
The Mobile Phase (Eluent): The eluent is a solvent or a mixture of solvents that flows through the column, carrying the sample with it. The principle of "like dissolves like" is central here; a more polar eluent will have a stronger affinity for the polar silica gel, displacing adsorbed compounds and causing them to move down the column faster. The eluting strength of various solvents is well-documented in the elutropic series.[3] For compounds of intermediate polarity like Methyl benzo[d]dioxole-4-carboxylate, a binary solvent system, typically a non-polar solvent (like hexane or petroleum ether) mixed with a more polar solvent (like ethyl acetate), provides a tunable and effective mobile phase.[4][5]
-
The Separation Mechanism: When the crude sample is loaded onto the column, its components adsorb to the silica gel. As the eluent flows, a continuous equilibrium is established for each component between being adsorbed to the stationary phase and dissolved in the mobile phase.[3]
-
Less polar impurities will have weaker interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column first.
-
The target compound , Methyl benzo[d]dioxole-4-carboxylate, with its ester and dioxole functionalities, exhibits moderate polarity and will elute next.
-
More polar impurities , such as the unreacted starting material benzo[d]dioxole-4-carboxylic acid, will interact strongly with the silica gel's silanol groups and will be retained on the column longer, eluting last or requiring a much more polar solvent system to be removed.[6][7]
-
Pre-Chromatography Workflow: Method Development with TLC
Attempting column chromatography without prior method development is inefficient and often unsuccessful. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system.
Objective: To find a solvent mixture where the target compound, Methyl benzo[d]dioxole-4-carboxylate, has a Retardation Factor (Rf) of approximately 0.25-0.35 . This Rf range typically provides the best resolution in a packed column.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two to three small beakers or TLC tanks with filter paper and add a few milliliters of different solvent systems to test. Common starting systems for aromatic esters include Hexane:Ethyl Acetate mixtures.[8][9][10] Cover the chambers to allow the atmosphere to become saturated with solvent vapor.
-
System A: 9:1 Hexane:Ethyl Acetate (v/v)
-
System B: 4:1 Hexane:Ethyl Acetate (v/v)
-
System C: 2:1 Hexane:Ethyl Acetate (v/v)
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring of the compound will absorb UV light. Circle the visible spots.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Analyze and Select:
-
If the Rf is too high (>0.5), the eluent is too polar. Increase the proportion of hexane.
-
If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
The solvent system that yields an Rf of ~0.3 for the target compound while showing good separation from other spots (impurities) is the ideal choice for starting the column chromatography.
-
Detailed Application Protocol for Column Purification
This protocol assumes a starting crude material weight of approximately 1.0 gram. Adjust quantities accordingly.
Materials and Reagents:
-
Crude Methyl benzo[d]dioxole-4-carboxylate
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Separatory funnel (for solvent reservoir)
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Collection vessels (test tubes or flasks)
-
Glass wool or cotton
-
Sand (optional)
Step-by-Step Methodology
Part 1: Column Packing (Slurry Method)
-
Preparation: Ensure the column is clean, dry, and clamped vertically to a ring stand. Place a small plug of glass wool or cotton at the bottom to support the packing, ensuring it is dense enough to retain the silica but loose enough for good flow.[3] Add a thin layer of sand over the plug (optional, but recommended).
-
Slurry Creation: In a beaker, measure approximately 30-40 g of silica gel (a 30-40:1 ratio by weight to the crude material).[3] Add the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) to create a mobile slurry that can be easily poured.
-
Packing: Fill the column about one-third full with the starting eluent. Pour the silica slurry into the column in portions. Gently tap the side of the column with a piece of rubber tubing to encourage even settling and dislodge any air bubbles.
-
Settling: Open the stopcock to drain some solvent, which helps compact the silica bed. The goal is a uniform, crack-free stationary phase. The final packed silica bed should be level. A thin layer of sand can be added to the top to prevent disruption during solvent addition. Never let the top of the silica bed run dry.
Part 2: Sample Loading (Dry Loading)
-
Adsorption: In a small round-bottom flask, dissolve the 1.0 g of crude product in a minimal amount of a suitable solvent like dichloromethane. Add 2-3 g of silica gel to this solution.
-
Evaporation: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude material adsorbed onto silica.
-
Loading: Drain the solvent in the packed column down to the level of the sand/silica surface. Carefully add the powdered sample-silica mixture to the top of the column, creating a thin, even layer. Gently place another thin layer of sand on top to protect the sample layer.
Part 3: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column. A separatory funnel can be used as a solvent reservoir for a constant head of pressure. Open the stopcock and begin collecting the eluent in test tubes or flasks. Maintain a steady flow rate.
-
Gradient Elution (if necessary): Start with the low-polarity mobile phase determined by TLC (e.g., 9:1 Hexane:EtOAc). If TLC analysis of the crude mixture showed impurities that are very close to the product, a gradient elution may be necessary. After eluting the less polar impurities, you can gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane:EtOAc) to elute the target compound and then any more polar impurities.
-
Monitoring: Collect fractions of a consistent volume (e.g., 10-20 mL). Periodically, spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it to track the elution of the compounds.
-
Pooling Fractions: Once the separation is complete, use the TLC analysis to identify all fractions containing the pure Methyl benzo[d]dioxole-4-carboxylate. Combine these pure fractions into a clean, pre-weighed round-bottom flask.
Part 4: Isolation of Pure Product
-
Solvent Removal: Remove the combined solvents using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for a period to remove any residual solvent.
-
Characterization: Determine the final mass and calculate the yield. Confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be an off-white to brown solid with a melting point of 55-56 °C.[11]
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for effective separation of moderately polar compounds.[3] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A versatile, common solvent system with tunable polarity for a wide range of compounds.[5] |
| Initial Ratio | 9:1 to 4:1 (Hexane:EtOAc) | To be determined by TLC to achieve an Rf of 0.25-0.35 for the target compound. |
| Elution Type | Isocratic or Gradient | Isocratic if impurities are well-separated; gradient if resolution is challenging. |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading.[12] |
| Visualization | UV Light (254 nm) | The aromatic ring system allows for easy visualization on TLC plates. |
Visualization of the Purification Workflow
Sources
- 1. Methyl benzo[d][1,3]dioxole-4-carboxylate [myskinrecipes.com]
- 2. China Methyl Benzo[d][1,3]dioxole-5-carboxylate CAS 326-56-7 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
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- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Methyl 1,3-benzodioxole-4-carboxylate | 33842-16-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Analytical HPLC method for "Methyl benzo[d]dioxole-4-carboxylate"
An Application Note for the Analysis of Methyl benzo[d]dioxole-4-carboxylate by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust and validated analytical method for the determination of Methyl benzo[d]dioxole-4-carboxylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The 1,3-benzodioxole scaffold is a key structural motif in many natural products and synthetic compounds, serving as a critical intermediate in pharmaceutical development.[1][2][3] This document provides a step-by-step protocol, method validation parameters according to ICH guidelines, and the scientific rationale behind the methodological choices, designed for researchers, scientists, and quality control professionals in the drug development sector.
Introduction: The Significance of Benzodioxole Analysis
Methyl benzo[d]dioxole-4-carboxylate is a member of the benzodioxole family, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The benzodioxole ring system is present in a wide array of biologically active molecules and serves as a versatile building block for more complex pharmaceutical agents.[1][2] Accurate and reliable quantification and purity assessment of intermediates like Methyl benzo[d]dioxole-4-carboxylate are therefore paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[1][4][5] This application note presents a specific, validated isocratic RP-HPLC method that is both efficient and reproducible for routine analysis.
Analyte Characteristics
A fundamental understanding of the analyte's physicochemical properties is the cornerstone of logical method development.
| Property | Value | Source |
| Chemical Name | Methyl benzo[d][6][7]dioxole-4-carboxylate | [8] |
| Molecular Formula | C₉H₈O₄ | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | Off-white to brown solid | [8] |
| Melting Point | 55-56 °C | [8] |
| Polarity | Moderately polar | Deduced from structure |
The presence of the ester group and the aromatic benzodioxole ring system imparts moderate polarity, making the compound ideally suited for separation by reverse-phase chromatography, where it will interact effectively with a non-polar stationary phase.
Chromatographic Method and Protocols
The following method has been developed to provide optimal separation and quantification of Methyl benzo[d]dioxole-4-carboxylate.
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent). A C18 stationary phase is the industry standard for reverse-phase separations of moderately polar compounds, offering excellent retention and selectivity.[9][10]
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters for sample clarification.
Chromatographic Conditions
The selection of an isocratic mobile phase provides a simpler, more robust, and faster method for the routine analysis of a single target analyte compared to a gradient method. Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. The addition of 0.1% phosphoric acid is a common practice to protonate any residual silanols on the stationary phase and ensure the analyte is in a single ionic form, thereby improving peak symmetry and reproducibility.[1][11]
| Parameter | Setting |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Causality: The diluent (mobile phase) is used for preparing both standards and samples to prevent peak distortion caused by solvent mismatch effects upon injection.
-
Diluent Preparation: Prepare the mobile phase as described in the table above.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Methyl benzo[d]dioxole-4-carboxylate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution (Nominal Concentration 100 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to about 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Analytical Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: High-level workflow for HPLC analysis.
System Suitability Testing (SST)
System suitability is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis before processing any samples.[7] The criteria are based on the recommendations of major pharmacopeias.[6][12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is critical for accurate integration.[12][14] |
| RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injector and the stability of the system.[15] |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
-
Calculate the Tailing Factor, RSD of the peak areas, and the number of Theoretical Plates from the chromatograms.
-
Proceed with sample analysis only if all SST criteria are met.
Method Validation Framework
To be considered trustworthy, the analytical method must be validated to demonstrate its suitability for the intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[16][17]
Caption: Key parameters for HPLC method validation.
Validation Summary
The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The method's ability to selectively measure the analyte without interference from other components. | Peak purity analysis should pass; no co-elution at the analyte's retention time from placebo or known impurities. |
| Linearity | The linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay.[18] |
| Accuracy | The closeness of the measured value to the true value, assessed via spike recovery. | Mean recovery between 98.0% and 102.0%.[19][20] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability and intermediate precision. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD / LOQ | The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of ~3:1; LOQ: Signal-to-Noise ratio of ~10:1. |
| Robustness | The method's resilience to small, deliberate changes in parameters (e.g., ±5% in organic content, ±0.2 units of pH). | System suitability parameters must remain within acceptance criteria. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative analysis of Methyl benzo[d]dioxole-4-carboxylate. The provided protocols for sample preparation, system suitability, and analysis, along with the comprehensive validation framework, establish this method as a reliable tool for quality control and research applications in the pharmaceutical industry. Adherence to these guidelines will ensure the generation of high-quality, reproducible data.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). USP.
- <621> CHROM
- Understanding the L
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare.
- 2.2.46.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021). US Pharmacopeia (USP).
- Application Notes & Protocols for the HPLC Analysis of Benzodioxole Deriv
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Separation of 1,3-Benzodioxole-5-methanol on Newcrom R1 HPLC column. SIELC.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency.
- Methyl 1,3-benzodioxole-4-carboxyl
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023).
- Development and validation of HPLC method for analysis of indolocarbazole deriv
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). PubMed Central.
- Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. PubMed.
- Analytical Methods Used for the Detection and Quantific
- Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. (2007).
- 4-Methyl-1,3-benzodioxole-5-carboxylic acid | Drug Intermedi
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The Versatile Synthon: Harnessing "Methyl benzo[d]dioxole-4-carboxylate" for the Synthesis of Bioactive Molecules
An In-depth Guide for Researchers and Drug Development Professionals
The benzo[d]dioxole scaffold, a privileged structural motif in medicinal chemistry, is at the heart of numerous natural products and pharmaceuticals.[1][2] Its unique electronic and conformational properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. "Methyl benzo[d]dioxole-4-carboxylate" emerges as a readily accessible and highly versatile starting material, offering a strategic entry point for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of the Benzodioxole Moiety
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key biophore found in a range of bioactive compounds.[3] It is recognized for its ability to modulate metabolic stability by inhibiting certain cytochrome P450 (CYP450) enzymes, a property that can enhance the bioavailability and therapeutic window of a drug.[3] Furthermore, the rigid, planar nature of the benzodioxole ring system can provide a well-defined orientation for pharmacophoric elements to interact with their biological targets.
"Methyl benzo[d]dioxole-4-carboxylate," with its strategic placement of a reactive ester group, serves as an excellent scaffold for molecular elaboration. The ester functionality can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, and alcohols, paving the way for the construction of diverse compound libraries.[2]
Core Synthetic Transformations and Protocols
The true utility of "Methyl benzo[d]dioxole-4-carboxylate" lies in its chemical reactivity, which allows for a range of synthetic manipulations. Below are detailed protocols for some of its key transformations, providing a foundation for more complex synthetic endeavors.
Hydrolysis to 1,3-Benzodioxole-4-carboxylic acid: A Gateway to Amides and Beyond
The saponification of the methyl ester to its corresponding carboxylic acid is a fundamental and often necessary first step in many synthetic routes. This transformation unlocks the potential for amide bond formation, a cornerstone of medicinal chemistry, and provides a handle for other acid-based couplings.
Protocol: Synthesis of 1,3-Benzodioxole-4-carboxylic acid [4]
This protocol details the hydrolysis of "Methyl benzo[d]dioxole-4-carboxylate" to its carboxylic acid derivative.
Materials:
-
Methyl benzo[d]dioxole-4-carboxylate
-
Methanol (MeOH)
-
2.0 M aqueous Potassium Hydroxide (KOH)
-
2.0 M Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ether
Procedure:
-
Dissolve Methyl benzo[d]dioxole-4-carboxylate (0.4 g, 2.22 mmol) in methanol (8.0 mL) in a round-bottom flask.
-
Add 2.0 M aqueous KOH (2.2 mL) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, concentrate the reaction mixture to approximately 3 mL using a rotary evaporator.
-
Dilute the concentrated mixture with water (5 mL).
-
Adjust the pH of the solution to ~3 by the dropwise addition of 2.0 M HCl. A precipitate will form.
-
Isolate the precipitate by filtration.
-
Wash the solid sequentially with water and then ether.
-
Dry the resulting solid in vacuo to yield 1,3-benzodioxole-4-carboxylic acid as a beige solid.
Expected Yield: ~97%
Characterization Data (¹H NMR, 400 MHz, DMSO-d₆):
-
δ = 7.28 (dd, J = 8.0, 1.2 Hz, 1H)
-
δ = 6.97 (dd, J = 8.0, 1.2 Hz, 1H)
-
δ = 6.89 (t, J = 8.0 Hz, 1H)
-
δ = 6.12 (s, 2H)
Caption: Workflow for the hydrolysis of Methyl benzo[d]dioxole-4-carboxylate.
Amide Coupling: Building Blocks for Bioactivity
With 1,3-benzodioxole-4-carboxylic acid in hand, the synthesis of a wide array of amides becomes accessible through standard peptide coupling protocols. These amides are often key structural features in bioactive molecules, including enzyme inhibitors and receptor modulators.
General Protocol: Amide Synthesis from 1,3-Benzodioxole-4-carboxylic acid
This generalized protocol outlines the formation of an amide bond, a common step in the synthesis of many pharmaceuticals.
Materials:
-
1,3-Benzodioxole-4-carboxylic acid
-
Amine of choice (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
Procedure:
-
Dissolve 1,3-benzodioxole-4-carboxylic acid in the chosen anhydrous solvent.
-
Add the amine and the organic base to the solution.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography.
The versatility of this reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Application in the Synthesis of Bioactive Molecules
The true potential of "Methyl benzo[d]dioxole-4-carboxylate" is realized in its application as a starting material for the synthesis of complex bioactive molecules.
Synthesis of Anticonvulsant Analogs
The benzodioxole moiety is a key feature of the anticonvulsant drug Stiripentol.[5][6] While the synthesis of Stiripentol itself starts from piperonal (1,3-benzodioxole-5-carbaldehyde), the structural isomer, 1,3-benzodioxole-4-carbaldehyde (derivable from "Methyl benzo[d]dioxole-4-carboxylate" via reduction of the corresponding acid or ester), can be utilized to create novel analogs with potentially improved anticonvulsant properties.
The general synthetic strategy involves the conversion of the carboxylate to an aldehyde, followed by a condensation reaction and subsequent reduction.
Caption: General synthetic pathway to Stiripentol analogues.
Development of Novel Cyclooxygenase (COX) Inhibitors
Chronic inflammation, mediated by cyclooxygenase (COX) enzymes, is a hallmark of many diseases. The benzodioxole scaffold has been incorporated into novel COX inhibitors.[7] Starting from "Methyl benzo[d]dioxole-4-carboxylate," a series of derivatization steps can lead to compounds with potent and selective COX-2 inhibition, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The synthetic approach often involves the functionalization of the aromatic ring, followed by the elaboration of the carboxylate group into a pharmacophore that can interact with the active site of the COX enzyme.
Conclusion and Future Perspectives
"Methyl benzo[d]dioxole-4-carboxylate" is a valuable and versatile building block in the synthesis of bioactive molecules. Its ready availability and the diverse reactivity of its ester group provide a robust platform for the creation of novel compounds with potential therapeutic applications. The protocols and synthetic strategies outlined in this guide serve as a starting point for researchers to explore the full potential of this synthon in drug discovery and development. Future explorations could involve the development of novel catalytic methods for the functionalization of the benzodioxole ring, further expanding the chemical space accessible from this versatile starting material.
References
-
MySkinRecipes. (n.d.). Methyl benzo[d][1][5]dioxole-4-carboxylate. Retrieved from [Link]
- Siddiqui, A. A., et al. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European Journal of Medicinal Chemistry, 47(1), 360-369.
-
Rico-Molina, M., et al. (2024). (E)-1-(Benzo[d][1][5]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(4), M1938.
- de Oliveira, R., & de A. Epifanio, R. (2011). Safrole and the Versatility of a Natural Biophore. Revista Virtual de Química, 3(6), 433-447.
- Al-Qaisi, J. A., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. Scientific Reports, 10(1), 14781.
- Oriental Journal of Chemistry. (2020). A Facile One-Pot Process for the Synthesis of Stiripentol. Oriental Journal of Chemistry, 36(1).
-
ResearchGate. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl benzo[d][1][5]dioxole-4-carboxylate. Retrieved from [Link]
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- 3. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [ouci.dntb.gov.ua]
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- 5. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]
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- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Protocol for the Synthesis of Methyl 3,4-methylenedioxybenzoate
Abstract
Methyl 3,4-methylenedioxybenzoate, also known as methyl piperonylate, is a valuable fine chemical widely utilized in the fragrance industry for its sweet, floral, and cherry-like aroma, and as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of Methyl 3,4-methylenedioxybenzoate via the Fischer esterification of 3,4-methylenedioxybenzoic acid. The procedure is designed for researchers and process chemists in industrial and academic settings, emphasizing safety, efficiency, and high yield. We will delve into the rationale behind procedural steps, present key process parameters in a clear format, and provide a comprehensive guide to ensure successful scale-up.
Introduction and Synthetic Strategy
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. For the industrial production of Methyl 3,4-methylenedioxybenzoate, the Fischer-Speier esterification is the most common and economically viable method.[3][4] This reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
The overall synthetic pathway is a two-step process, often starting from the readily available aldehyde, piperonal (heliotropin).
-
Oxidation: Piperonal is first oxidized to 3,4-methylenedioxybenzoic acid (piperonylic acid).
-
Esterification: The resulting carboxylic acid is then esterified with methanol to yield the target product, Methyl 3,4-methylenedioxybenzoate.
This guide will focus on the second, critical step: the scale-up of the esterification reaction. The choice of Fischer esterification is underpinned by several factors advantageous for large-scale synthesis:
-
Cost-Effectiveness: The primary reagents, methanol and a strong acid catalyst like sulfuric acid, are inexpensive and readily available bulk chemicals.
-
High Atom Economy: The reaction produces water as the only byproduct.
-
Scalability: The reaction conditions are straightforward and do not require specialized or high-pressure equipment, making it amenable to standard chemical reactors.
The reaction is governed by Le Châtelier's principle; it is an equilibrium process.[4][5] To drive the reaction towards the product and achieve high yields, methanol is used in large excess, serving as both a reagent and the solvent.
Chemical Reaction and Mechanism
The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the final ester product.
Caption: The acid-catalyzed Fischer esterification mechanism.
Materials, Reagents, and Equipment
Reagents and Properties
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3,4-Methylenedioxybenzoic Acid | C₈H₆O₄ | 166.13 | 94-53-1 | Skin/Eye Irritant |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Flammable, Toxic |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Severely Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Low Hazard |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected Carcinogen |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Low Hazard |
Recommended Equipment for Scale-Up (100g Scale)
-
1 L three-neck, round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser with coolant circulation
-
Temperature probe and controller
-
Heating mantle (or circulating fluid for jacketed reactor)
-
Addition funnel (50 mL)
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol details the synthesis of Methyl 3,4-methylenedioxybenzoate on a 100-gram scale from 3,4-methylenedioxybenzoic acid.
Step 1: Reaction Setup and Reagent Charging
-
Assemble the reactor setup in a well-ventilated fume hood. Equip the flask with the overhead stirrer, reflux condenser, and a temperature probe.
-
Charge the reactor with 3,4-methylenedioxybenzoic acid (100.0 g, 0.602 mol) .
-
Add anhydrous methanol (500 mL, 12.3 mol) to the reactor. This large excess serves to drive the equilibrium towards the product.
-
Begin stirring the mixture to create a slurry.
-
In a separate beaker, carefully measure concentrated sulfuric acid (6.0 mL, ~11.0 g, 0.112 mol) .
-
Expert Insight: Slowly add the concentrated sulfuric acid dropwise to the stirring slurry over 15-20 minutes using the addition funnel. The dilution of sulfuric acid in methanol is highly exothermic; a controlled addition rate is crucial to prevent excessive heat generation and potential boiling. For larger scales, external cooling with an ice bath during the addition is strongly recommended.
Step 2: Reaction Execution and Monitoring
-
Once the acid addition is complete, begin heating the mixture to reflux (approx. 65-70 °C).
-
Maintain a gentle reflux with continuous stirring for 4-6 hours . The initial slurry will gradually dissolve as the reaction progresses and the ester product is formed.
-
In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a sample by withdrawing a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.
-
Mobile Phase: 70:30 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to the starting carboxylic acid (Rf ≈ 0.1) is no longer visible.
-
Step 3: Work-up and Neutralization
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 1 L of cold deionized water . This will precipitate the crude ester.
-
Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the mixture with stirring until the effervescence (CO₂ evolution) ceases and the pH is neutral (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Transfer the neutralized mixture to a 2 L separatory funnel and extract the product with dichloromethane (DCM) (3 x 200 mL) .
-
Combine the organic layers and wash with brine (1 x 200 mL) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white to off-white solid.
Step 4: Purification
-
Recrystallization: The most effective purification method at this scale is recrystallization. Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Expected Outcome: A white crystalline solid with a melting point of 48-51 °C. The typical yield is 90-95%.
Process Workflow Visualization
Caption: Scalable workflow for Methyl 3,4-methylenedioxybenzoate synthesis.
Safety and Hazard Analysis
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) are required at all times.[6][7]
-
Chemical Hazards:
-
Methanol: Highly flammable and toxic if ingested, inhaled, or absorbed through the skin. Avoid open flames and ensure adequate ventilation.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns upon contact. Reacts violently with water.[5] Handle with extreme care, always adding acid to other liquids slowly.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.[8]
-
-
Handling Precautions:
-
Keep all flammable liquids away from heat, sparks, and open flames.[7]
-
Ground equipment to prevent static discharge.
-
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local environmental regulations.[6][9] Acidic and basic aqueous waste should be neutralized before disposal. Halogenated solvent waste (DCM) must be collected separately.
Conclusion
The Fischer esterification of 3,4-methylenedioxybenzoic acid presented herein is a highly efficient, scalable, and economically sound method for producing high-purity Methyl 3,4-methylenedioxybenzoate. By utilizing an excess of methanol and a catalytic amount of sulfuric acid, this protocol consistently delivers high yields. Careful attention to the procedural details, particularly the controlled addition of the catalyst and thorough neutralization during work-up, is key to a successful and safe scale-up. This robust protocol provides a reliable foundation for the synthesis of this important compound in both research and production environments.
References
-
Scribd. (n.d.). Heliotropin Preparation Method. Retrieved from [Link]
-
Dojindo Laboratories. (2025). MDB - Safety Data Sheet. Retrieved from [Link]
-
Ding, S. C. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Globe Thesis. Retrieved from [Link]
-
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Kim, H. U., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols: Protecting Group Strategies Involving the Benzodioxole Moiety
Introduction: The Benzodioxole Group in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving chemo-, regio-, and stereoselectivity.[1][2] Among the various protecting groups available for diols, the 1,3-benzodioxole, or methylenedioxy, moiety stands out as a robust and reliable choice for the protection of catechols (1,2-dihydroxybenzenes). This cyclic acetal is formed by masking the two adjacent hydroxyl groups of a catechol, rendering them inert to a wide range of reaction conditions.
The benzodioxole framework is not merely a synthetic tool; it is a structural motif present in numerous natural products, contributing to their biological activity.[3][4] Its prevalence in pharmaceuticals, agrochemicals, and fragrances underscores the importance of understanding the strategies for its installation and removal.[3] This guide provides an in-depth analysis of the formation, stability, and cleavage of the benzodioxole protecting group, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
I. Protection of Catechols: Formation of the Benzodioxole Moiety
The conversion of a catechol to a 1,3-benzodioxole derivative is an acetalization reaction. The choice of reagent and conditions is dictated by the substrate's complexity and the desired scale of the reaction. The fundamental principle involves reacting the catechol with a one-carbon electrophile under conditions that facilitate the removal of water.
Mechanism of Formation
The reaction typically proceeds via an acid-catalyzed pathway. The acid protonates the electrophile (e.g., a carbonyl group), activating it for nucleophilic attack by one of the catechol's hydroxyl groups. A subsequent intramolecular cyclization, followed by dehydration, yields the stable five-membered benzodioxole ring.
Caption: Acid-catalyzed formation of a benzodioxole from a catechol and a carbonyl compound.
Protocol 1: Protection using Dihalomethane
This is a widely used and efficient method, particularly with bromochloromethane or diiodomethane, driven by a Williamson ether synthesis-type reaction.
Rationale: The use of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile facilitates the double alkylation of the catechol dianion. Cesium carbonate is often preferred for its higher solubility and the "cesium effect," which can accelerate the reaction.
Step-by-Step Protocol:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the catechol (1.0 equiv).
-
Reagents: Add anhydrous potassium carbonate (2.5 equiv) or cesium carbonate (2.2 equiv) and a suitable solvent (e.g., anhydrous DMF or acetonitrile, ~0.2 M concentration relative to the catechol).
-
Addition: Add dihalomethane (e.g., dibromomethane or bromochloromethane, 1.2 equiv) dropwise to the stirring suspension at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Protection using Aldehydes or Ketones
This method follows the classic acid-catalyzed acetal formation mechanism and is particularly useful for generating substituted benzodioxoles (e.g., the acetonide from acetone).[5][6]
Rationale: An acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the carbonyl, activating it for reaction. The removal of water, typically using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the product.[7][8]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the catechol (1.0 equiv), the aldehyde or ketone (e.g., 2,2-dimethoxypropane as an acetone source, 1.5 equiv), and a non-polar solvent capable of forming an azeotrope with water (e.g., benzene or toluene).[6]
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH, 0.05 equiv).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization as needed.
II. Stability Profile of the Benzodioxole Group
The utility of a protecting group is defined by its stability under various conditions while other transformations are performed on the molecule.[9][10] The benzodioxole moiety, as a cyclic acetal, exhibits a predictable and advantageous stability profile.[11]
| Reagent Class | Stability | Comments |
| Strong Bases | Stable | Highly stable to reagents like NaOH, KOH, NaH, and alkoxides. |
| Organometallics | Stable | Inert to Grignard reagents, organolithiums, and cuprates.[12] |
| Nucleophiles | Stable | Unreactive towards most common nucleophiles (e.g., amines, thiols, cyanides). |
| Reducing Agents | Stable | Stable to hydride reagents (LiAlH₄, NaBH₄) and catalytic hydrogenation (H₂/Pd, PtO₂).[2] |
| Oxidizing Agents | Generally Stable | Stable to many common oxidants (e.g., PCC, PDC, MnO₂). May be labile to strong oxidants that can affect the aromatic ring. |
| Acids | Labile | Cleaved by strong protic acids (HBr, HI) and Lewis acids (BCl₃, BBr₃, AlCl₃).[13][14] |
III. Deprotection: Cleavage of the Benzodioxole Moiety
While the stability of the benzodioxole group is an asset, its cleavage requires specific and often harsh conditions. The development of selective methods for its removal is crucial, especially in the late stages of a synthesis.
Mechanism of Cleavage
The most common deprotection strategy involves Lewis acids, such as boron trihalides. The Lewis acid coordinates to one of the dioxole oxygen atoms, weakening the C-O bond and facilitating its cleavage. This process generates a carbocation that is subsequently trapped, and upon work-up, the free catechol is liberated.
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Application Notes & Protocols: Derivatization of Methyl Benzo[d]dioxole-4-carboxylate for Biological Screening
Abstract
The benzo[d]dioxole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active natural products and synthetic compounds, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Methyl benzo[d]dioxole-4-carboxylate serves as a versatile and strategic starting material for the generation of diverse chemical libraries aimed at biological screening and drug discovery. Its structure offers multiple points for chemical modification, enabling the systematic exploration of the chemical space around this core. This guide provides a comprehensive framework for the strategic derivatization of methyl benzo[d]dioxole-4-carboxylate, detailing robust protocols for hydrolysis and subsequent amide coupling reactions. The methodologies are designed to be efficient and scalable, facilitating the creation of compound libraries for high-throughput screening (HTS). We emphasize the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Benzo[d]dioxole Scaffold
The benzo[d]dioxole ring system is a key structural component in numerous bioactive molecules.[2] Natural products like berberine and sanguinarine, which contain this scaffold, have demonstrated significant therapeutic potential.[2] In modern drug discovery, synthetic derivatives of benzo[d]dioxole have been developed as potent agents targeting a variety of biological targets. For instance, fluorinated benzodioxole analogs have been synthesized to enhance drug-target interactions and improve metabolic stability.[4] The inherent physicochemical properties of the benzo[d]dioxole moiety, such as its rigid, planar structure and potential for hydrogen bonding interactions, make it an attractive scaffold for the design of novel therapeutics.
Methyl benzo[d]dioxole-4-carboxylate is a particularly useful starting material due to the presence of the methyl ester group. This functional group provides a convenient handle for a wide range of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to generate a library of amide derivatives. This approach allows for the systematic modification of the molecule's properties, such as lipophilicity, polarity, and steric bulk, which are critical determinants of biological activity.
Strategic Approach to Derivatization for Library Synthesis
The primary strategy for derivatizing Methyl benzo[d]dioxole-4-carboxylate for biological screening focuses on a two-step process:
-
Saponification (Hydrolysis): The methyl ester is hydrolyzed to the corresponding carboxylic acid, "Benzo[d]dioxole-4-carboxylic acid". This transformation is crucial as the resulting carboxylic acid is a versatile intermediate for a multitude of coupling reactions.
-
Amide Coupling: The newly formed carboxylic acid is then coupled with a diverse library of primary and secondary amines to generate a wide range of amide derivatives. This is a cornerstone of medicinal chemistry for rapidly building molecular diversity.[5]
This strategy allows for the exploration of the "R-group" space at the 4-position of the benzo[d]dioxole core, which can significantly influence the compound's interaction with biological targets.
Diagram: Derivatization Workflow
Caption: Workflow for generating a diverse amide library.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Methyl Benzo[d]dioxole-4-carboxylate
Rationale: Alkaline hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids.[6][7][8] The use of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent mixture like methanol/water, drives the reaction to completion. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC).
Materials:
-
Methyl benzo[d]dioxole-4-carboxylate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl benzo[d]dioxole-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities. d. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form. e. Extract the aqueous layer with ethyl acetate (3 x volumes). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Benzo[d]dioxole-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) if necessary.
Data Presentation:
| Parameter | Expected Value |
| Yield | > 90% |
| Purity (by ¹H NMR) | > 95% |
| Appearance | White to off-white solid |
Protocol 2: Amide Coupling of Benzo[d]dioxole-4-carboxylic Acid
Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be "activated" to facilitate amide bond formation.[5][9] Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS), are widely used for this purpose.[9] These reagents form a highly reactive O-acylisourea intermediate that readily reacts with amines.[9] The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the acid formed during the reaction.
Materials:
-
Benzo[d]dioxole-4-carboxylic acid
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere
-
Syringes for reagent addition
Procedure:
-
Reaction Setup: To a solution of Benzo[d]dioxole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation:
| Parameter | Expected Value |
| Yield | 60-95% (amine dependent) |
| Purity (by LC-MS) | > 95% |
| Appearance | Varies (solid or oil) |
Diagram: Amide Coupling Mechanism
Caption: Simplified mechanism of EDC-mediated amide coupling.
Characterization and Screening
All synthesized derivatives should be thoroughly characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity.
Once characterized, the library of compounds is ready for high-throughput screening against various biological targets to identify potential lead compounds for further drug development. The choice of biological assays will depend on the therapeutic area of interest.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.
-
TLC Monitoring: Provides a rapid and reliable method to track the progress of both the hydrolysis and amide coupling reactions, ensuring that the reactions are proceeding to completion.
-
Spectroscopic and Chromatographic Analysis: Rigorous characterization of the final products confirms their identity and purity, which is essential for obtaining reliable biological data. Any deviation from the expected analytical data would indicate the need for further purification or optimization of the reaction conditions.
-
Reproducibility: These protocols utilize common and well-established chemical transformations, ensuring a high degree of reproducibility across different laboratory settings.
By following these detailed procedures and analytical checkpoints, researchers can confidently generate a high-quality library of Methyl benzo[d]dioxole-4-carboxylate derivatives for biological evaluation.
References
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities. Retrieved January 11, 2026, from [Link]
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893933. [Link]
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Winter, M., et al. (2022). Differential analyte derivatization enables unbiased MALDI-TOF-based high-throughput screening: A proof-of-concept study for the discovery of catechol-o-methyltransferase inhibitors. SLAS Discovery, 27(5), 287-297. [Link]
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ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d][1][2]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Retrieved January 11, 2026, from [Link]
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China Methyl Benzo[d][1][2]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. (n.d.). Retrieved January 11, 2026, from [Link]
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Ukrorgsintez, O., et al. (2020). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Pharmaceuticals, 13(10), 281. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026, from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 11, 2026, from [Link]
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Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic & Biomolecular Chemistry, 21(10), 2135-2143. [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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MDPI. (2020). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2020(3), M1149. [Link]
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Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 863259. [Link]
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Desenko, S. M., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(24), 5946. [Link]
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Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3). [Link]
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Royal Society of Chemistry. (2021). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 36(11), 2419-2427. [Link]
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MolPort. (n.d.). Compound methyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate. Retrieved January 11, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Methyl 3,4-methylenedioxybenzoate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3,4-methylenedioxybenzoate, a key intermediate in the synthesis of various organic compounds. The primary method detailed is the Fischer esterification of 3,4-methylenedioxybenzoic acid with methanol, utilizing an acid catalyst. This application note offers a detailed experimental protocol, an exploration of the reaction mechanism, safety precautions, and methods for purification and analysis of the final product. The information is curated for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of Methyl 3,4-methylenedioxybenzoate
Methyl 3,4-methylenedioxybenzoate, also known as methyl piperonylate, is a valuable building block in organic synthesis. The 1,3-benzodioxole moiety is a structural feature present in a variety of natural products and pharmacologically active molecules.[1][2] Its derivatives are explored for various therapeutic activities.[2][3] The synthesis of this ester is a fundamental step for further chemical modifications and the development of novel compounds.
The most common and straightforward method for synthesizing Methyl 3,4-methylenedioxybenzoate is the Fischer esterification of 3,4-methylenedioxybenzoic acid. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester and water.[4][5][6] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[6][7]
Scientific Principles and Reaction Mechanism
The Fischer esterification is a classic organic reaction that proceeds via a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid such as sulfuric acid, are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 3,4-methylenedioxybenzoic acid, making the carbonyl carbon more electrophilic.[5]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, Methyl 3,4-methylenedioxybenzoate.
To ensure a high yield, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of the alcohol (methanol) or by removing water as it is formed.[7]
Experimental Protocol: Fischer Esterification
This section provides a detailed, step-by-step methodology for the synthesis of Methyl 3,4-methylenedioxybenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-methylenedioxybenzoic acid | Reagent | Sigma-Aldrich | Starting material |
| Methanol (anhydrous) | ACS | Fisher Scientific | Reactant and solvent |
| Sulfuric acid (concentrated) | ACS | VWR | Catalyst |
| Sodium bicarbonate (saturated solution) | Laboratory | - | For neutralization |
| Sodium chloride (saturated solution) | Laboratory | - | For washing |
| Anhydrous sodium sulfate | Laboratory | - | Drying agent |
| Diethyl ether | ACS | - | Extraction solvent |
| Round-bottom flask (100 mL) | - | - | Reaction vessel |
| Reflux condenser | - | - | For refluxing |
| Heating mantle | - | - | Heat source |
| Separatory funnel (250 mL) | - | - | For extraction |
| Beakers and Erlenmeyer flasks | - | - | General glassware |
| Magnetic stirrer and stir bar | - | - | For mixing |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxybenzoic acid (5.0 g, 30.1 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (50 mL). While stirring, slowly add concentrated sulfuric acid (1 mL) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.
-
Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of saturated sodium chloride solution (brine).[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Decant the dried solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 3,4-methylenedioxybenzoate as a white solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 3,4-methylenedioxybenzoate.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured through several in-process controls and analytical checkpoints:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Neutralization Check: During the washing step with sodium bicarbonate, the cessation of gas evolution (CO2) indicates complete neutralization of the acid catalyst and any unreacted carboxylic acid. The pH of the aqueous layer can be checked to confirm it is neutral or slightly basic.[8]
-
Purity Assessment: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][10][11] The melting point of the purified solid should also be determined and compared to the literature value.
-
Structural Confirmation: The chemical structure of the synthesized Methyl 3,4-methylenedioxybenzoate should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.
Reaction Mechanism Diagram
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3,4-methylenedioxybenzoic acid: May cause skin and eye irritation.[12]
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.[5] May cause damage to organs.[5]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[5] Handle with extreme care.
-
Diethyl Ether: Highly flammable liquid and vapor. May cause drowsiness or dizziness.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14] Ensure that an emergency eyewash station and safety shower are readily accessible.[13]
References
-
University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-nitro-3,4-methylenedioxybenzene. Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis of Some Derivatives of 3,4-Methylenedioxybenzene. Retrieved from [Link]
-
Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
An-Najah National University. (n.d.). Novel 3,4-methylenedioxybenzene Derivatives: Synthesis, Characterization and Evaluation for Therapeutic Activity. Retrieved from [Link]
- Google Patents. (n.d.). US4183861A - Process for preparing aromatic methylene-dioxy compounds.
- Google Patents. (n.d.). CN103923056A - Synthetic method of 3, 4-methylene dioxybenzaldehyde.
-
PubChem. (n.d.). Methylene 3,4-methylenedioxybenzene. Retrieved from [Link]
-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
MIT DSpace. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
-
Stenutz. (n.d.). 3,4-(methylenedioxy)benzoic acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US4082774A - Methylenedioxybenzene -- improved method of preparation.
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
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Monitoring the Synthesis of Methyl benzo[d]dioxole-4-carboxylate by Thin-Layer Chromatography (TLC)
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed protocol for the real-time monitoring of the synthesis of Methyl benzo[d]dioxole-4-carboxylate using Thin-Layer Chromatography (TLC). The synthesis, which typically involves the methylenation of a catechol precursor, Methyl 2,3-dihydroxybenzoate, results in a significant polarity change, making TLC an ideal analytical tool for tracking reaction progress. We will detail the principles of the TLC assay, methods for selecting an optimal solvent system, step-by-step procedures for sample analysis, and techniques for visualizing and interpreting the results. This guide is designed for researchers and chemists in organic synthesis and drug development to ensure efficient reaction monitoring, endpoint determination, and preliminary purity assessment.
Introduction: The Synthetic Context
Methyl benzo[d]dioxole-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products.[1] Its core structure, the benzodioxole ring, is a key pharmacophore that can enhance biological activity and improve properties such as blood-brain barrier penetration.[1]
A common and efficient route to this compound is the Williamson ether synthesis-based methylenation of Methyl 2,3-dihydroxybenzoate using a dihalogenomethane like dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂) in the presence of a base.[2][3]
Reaction Scheme:
(Self-generated image, not from a search result) Figure 1: Synthesis of Methyl benzo[d]dioxole-4-carboxylate via methylenation of Methyl 2,3-dihydroxybenzoate.
The critical analytical challenge during this synthesis is to determine the point of complete consumption of the starting material. The conversion of the two polar phenolic hydroxyl (-OH) groups into a less polar methylenedioxy bridge provides a substantial difference in polarity between the reactant and the product. This polarity difference is the fundamental principle upon which TLC separation relies.[4]
Principle of Thin-Layer Chromatography (TLC)
TLC is a form of adsorption chromatography where a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (a less polar solvent or solvent mixture, called the eluent) are used to separate components of a mixture.[5] When a TLC plate is placed in a chamber with the eluent, the eluent travels up the plate via capillary action.
Compounds "spotted" at the bottom of the plate travel up with the eluent at different rates based on their polarity:
-
Polar Compounds: Adsorb more strongly to the polar silica gel and travel shorter distances. This results in a lower Retention Factor (Rƒ).
-
Non-polar Compounds: Have a greater affinity for the mobile phase and travel further up the plate, resulting in a higher Rƒ value.
The Rƒ value is a key metric, calculated as: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)
In this synthesis, the starting material, Methyl 2,3-dihydroxybenzoate, is significantly more polar than the product, Methyl benzo[d]dioxole-4-carboxylate. Therefore, we expect:
-
Starting Material: Low Rƒ value.
-
Product: High Rƒ value.
Experimental Protocol
This protocol provides a comprehensive workflow for monitoring the reaction from initiation to completion.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates.
-
Solvents (Eluent): ACS grade or higher n-Hexane and Ethyl Acetate.
-
Reaction Solvents (for dilution): A solvent compatible with the reaction mixture (e.g., acetone or ethyl acetate).
-
TLC Developing Chamber: Glass chamber with a lid.
-
Spotting Capillaries: Glass micro-capillaries.
-
Visualization Tools:
-
Staining Reagent: Ferric (III) Chloride (FeCl₃) stain.
Workflow for TLC Monitoring
The following diagram outlines the complete process for effective reaction monitoring.
Sources
- 1. Methyl benzo[d][1,3]dioxole-4-carboxylate [myskinrecipes.com]
- 2. KF/CH2X2/DMF - A Simple, High-Yield Methylenation of Catechols - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Methyl 1,3-benzodioxole-4-carboxylate | 33842-16-9 [chemicalbook.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: High-Yield Synthesis of 3,4-Methylenedioxybenzoic Acid via Hydrolysis of Methyl 3,4-methylenedioxybenzoate
Abstract
This document provides a comprehensive guide for the chemical hydrolysis of Methyl 3,4-methylenedioxybenzoate to its corresponding carboxylic acid, 3,4-methylenedioxybenzoic acid (also known as piperonylic acid). We will delve into the underlying reaction mechanisms, present a detailed, field-proven protocol for base-catalyzed hydrolysis (saponification), and offer insights into experimental choices, safety, and product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing this valuable synthetic intermediate.
Introduction: Scientific Context and Rationale
3,4-Methylenedioxybenzoic acid is a key building block in the synthesis of numerous compounds, including fragrances, pharmaceuticals, and agrochemicals.[1] It is a naturally occurring compound found in various plants and serves as a versatile precursor due to the unique electronic properties of its 1,3-benzodioxole core.[1][2]
The conversion of its methyl ester, Methyl 3,4-methylenedioxybenzoate, is a fundamental and common transformation. Ester hydrolysis can be achieved under either acidic or basic conditions.[3][4] While acid-catalyzed hydrolysis is a viable option, it is an equilibrium-driven process that requires a large excess of water to achieve high conversion.[3][4] In contrast, base-catalyzed hydrolysis, or saponification, is an effectively irreversible process.[5] The final step involves an acid-base reaction that forms a stable carboxylate salt, driving the reaction to completion and consistently resulting in higher yields.[3][5] For these reasons, this guide will focus on the more robust and efficient saponification pathway.
Reaction Mechanisms: The "Why" Behind the Protocol
Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. Both acid- and base-catalyzed pathways proceed through a tetrahedral intermediate, but their kinetics and thermodynamics differ significantly.
Base-Catalyzed Hydrolysis (Saponification): The BAC2 Mechanism
The most common pathway for the hydrolysis of non-sterically hindered esters is the Base-catalyzed, Acyl-oxygen cleavage, Bimolecular (BAC2) mechanism.[5][6]
-
Nucleophilic Attack: The reaction begins with the hydroxide ion (OH⁻), a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃), which is a moderately good leaving group.
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion). This rapid and irreversible acid-base reaction forms the resonance-stabilized carboxylate salt and methanol. This final step is what makes saponification non-reversible and drives the reaction to completion.[3]
Caption: Base-Catalyzed (BAC2) Hydrolysis Mechanism.
Acid-Catalyzed Hydrolysis: The AAC2 Mechanism
For comparative purposes, the acid-catalyzed mechanism (AAC2) is the microscopic reverse of Fischer esterification.[4] It involves the initial protonation of the carbonyl oxygen to make the ester more electrophilic, followed by the attack of a weak nucleophile (water). Every step is reversible, making it less efficient than saponification without a large excess of water.[3]
Caption: Acid-Catalyzed (AAC2) Hydrolysis Mechanism.
Experimental Protocol: Saponification
This protocol is designed for a high-yield synthesis of 3,4-methylenedioxybenzoic acid.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3,4-methylenedioxybenzoate | >98% | Sigma-Aldrich | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Can substitute with Potassium Hydroxide (KOH) |
| Methanol (MeOH) | ACS Grade | VWR | Co-solvent for solubility |
| Hydrochloric Acid (HCl) | 37% (conc.) or 6M | J.T. Baker | For acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent |
| Deionized Water (H₂O) | Type II or better | - | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Acros Organics | Drying agent |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser and tubing
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator (optional)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and respiratory irritation. Handle in a fume hood.
-
Methanol/Ethyl Acetate: Flammable liquids and vapors. Keep away from ignition sources.[7]
-
-
Procedure: Perform the reaction in a well-ventilated fume hood. An ice bath should be prepared in advance for the acidification step to control any potential exotherm.
Step-by-Step Methodology
Caption: Experimental Workflow for Saponification.
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-methylenedioxybenzoate (e.g., 10.0 g, 1.0 eq).
-
Add methanol (50 mL) and stir until the ester is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (e.g., 4.5 g, ~2.0 eq) in deionized water (50 mL). Caution: This is an exothermic process. Allow the solution to cool.
-
Add the cooled NaOH solution to the flask containing the ester.
-
-
Saponification Reaction:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.[8][9]
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
-
Work-up and Neutralization:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
(Optional but recommended) Remove the methanol under reduced pressure using a rotary evaporator.
-
Pour the resulting aqueous solution into a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. The desired product is the sodium salt, which remains in the aqueous layer.[10]
-
-
Acidification and Precipitation:
-
Transfer the aqueous layer to a beaker and place it in an ice-water bath to cool it to 0-5 °C.
-
While stirring vigorously, slowly add concentrated HCl dropwise. A white precipitate of 3,4-methylenedioxybenzoic acid will form.[11][12]
-
Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with pH paper. The low pH ensures complete protonation of the carboxylate.
-
-
Isolation and Purification:
-
Collect the white solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the filter cake with several portions of cold deionized water (e.g., 3 x 30 mL) to remove any inorganic salts (NaCl).
-
Allow the product to air-dry on the filter for 15-20 minutes with the vacuum on.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (~50 °C).
-
Data, Characterization, and Troubleshooting
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 3,4-methylenedioxybenzoate | C₉H₈O₄ | 180.16 | 51-54 | White solid |
| 3,4-Methylenedioxybenzoic Acid | C₈H₆O₄ | 166.13[2] | 225-229 | White/off-white powder |
Expected Results and Characterization
-
Yield: This protocol typically yields >90% of the purified product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Successful hydrolysis is confirmed by the disappearance of the ester C-O stretch (~1250-1000 cm⁻¹) and the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) from the carboxylic acid.
-
¹H NMR Spectroscopy: The most obvious change is the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton singlet (>12 ppm, solvent dependent).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction (insufficient reflux time/temp). | Monitor the reaction by TLC. If starting material remains, extend the reflux time. Ensure adequate heating. |
| Product lost during work-up. | Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully precipitate the product. Use cold water for washing. | |
| Oily or Gummy Product | Impurities present. | Ensure the initial extraction to remove non-polar impurities was thorough. Recrystallize the final product from an appropriate solvent (e.g., ethanol/water). |
| Reaction Does Not Start | Reagents are old or low quality. | Use fresh, high-purity sodium hydroxide. Ensure the starting ester is pure. |
Conclusion
The base-catalyzed hydrolysis (saponification) of Methyl 3,4-methylenedioxybenzoate is a highly efficient, reliable, and scalable method for the synthesis of 3,4-methylenedioxybenzoic acid. The irreversibility of the saponification process ensures a high conversion rate. By following the detailed protocol and safety guidelines presented in this application note, researchers can consistently obtain a high yield of pure product, suitable for subsequent use in various synthetic applications.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Retrieved from [Link]
-
NMPPDB. (n.d.). 3,4-Methylenedioxybenzoic acid. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Retrieved from [Link]
-
Stenutz. (n.d.). 3,4-(methylenedioxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. Retrieved from [Link]
-
Stewart, S. M. (2021). Saponification of Methyl Benzoate: Refluxing the ester. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Saponification of Methyl Salicylate. Retrieved from [Link]
-
Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. Retrieved from [Link]
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. 1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Methyl Benzo[d]dioxole-4-carboxylate in Medicinal Chemistry
Foreword: The Benzodioxole Scaffold - A Privileged Motif in Drug Discovery
The benzo[d]dioxole, or 1,3-benzodioxole, moiety is a recurring structural motif in a vast array of biologically active natural products and synthetic compounds. Its rigid, planar structure and unique electronic properties make it a valuable scaffold in medicinal chemistry. This framework is present in compounds exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects[1]. The benzodioxole ring system can influence a molecule's pharmacokinetic profile, often enhancing its metabolic stability and ability to cross biological membranes. Methyl benzo[d]dioxole-4-carboxylate, the subject of this guide, serves as a versatile and strategically important starting material for the synthesis of a diverse library of derivatives for drug discovery and development. Its ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
PART 1: Synthesis and Characterization of Methyl Benzo[d]dioxole-4-carboxylate
A reliable and scalable synthesis of methyl benzo[d]dioxole-4-carboxylate is paramount for its use in medicinal chemistry campaigns. The following protocol is a robust method adapted from established esterification and cyclization procedures.
Protocol 1: Synthesis of Methyl Benzo[d]dioxole-4-carboxylate
Objective: To synthesize methyl benzo[d]dioxole-4-carboxylate from 2,3-dihydroxybenzoic acid.
Reaction Scheme:
Caption: Two-step synthesis of the title compound.
Materials:
-
2,3-dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dibromomethane (CH₂Br₂)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Fischer Esterification
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2,3-dihydroxybenzoate, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.
Step 2: Cyclization
-
Suspend methyl 2,3-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.2 eq) in anhydrous DMF.
-
To this suspension, add dibromomethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl benzo[d]dioxole-4-carboxylate.
Characterization Data:
| Property | Value |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Off-white to brown solid |
| Melting Point | 55-56 °C |
PART 2: Medicinal Chemistry Applications and Derivative Synthesis
Methyl benzo[d]dioxole-4-carboxylate is a key building block for accessing a variety of pharmacologically active molecules. The ester can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to the alcohol, providing multiple avenues for derivatization.
Application Focus: Development of α-Glucosidase Inhibitors for Anti-diabetic Therapy
Postprandial hyperglycemia is a key characteristic of type 2 diabetes mellitus. A therapeutic strategy to manage this is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase[2]. Inhibition of this enzyme delays carbohydrate digestion and subsequent glucose absorption, thereby lowering the post-meal spike in blood glucose levels. Benzodioxole derivatives have shown promise as inhibitors of α-glucosidase.
Rationale for Derivatization: The ester group of methyl benzo[d]dioxole-4-carboxylate can be converted to an amide. Amides are prevalent in drug molecules due to their metabolic stability and ability to form hydrogen bonds with biological targets. By coupling the corresponding carboxylic acid with various amines, a library of amides can be synthesized to explore the SAR for α-glucosidase inhibition.
Protocol 2: Synthesis of a Representative Amide Derivative
Objective: To synthesize N-benzylbenzo[d]dioxole-4-carboxamide from methyl benzo[d]dioxole-4-carboxylate.
Reaction Scheme:
Sources
Technisches Support-Zentrum: Optimierung der Syntheseausbeute von Methylbenzo[d]dioxol-4-carboxylat
Answering in German, as requested by the user's prompt language.
Willkommen im technischen Support-Zentrum für die Synthese von Methylbenzo[d]dioxol-4-carboxylat. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Als erfahrener Anwendungswissenschaftler werde ich Sie durch die kritischen Aspekte der Synthese führen, häufige Probleme analysieren und bewährte Lösungen zur Optimierung Ihrer Ausbeute anbieten.
Teil 1: Überblick über die Synthesestrategie
Methylbenzo[d]dioxol-4-carboxylat ist ein wichtiges Zwischenprodukt in der organischen Synthese.[1] Die effizienteste und am häufigsten beschriebene Methode zu seiner Herstellung ist die Williamson-Ethersynthese, bei der Methyl-2,3-dihydroxybenzoat mit einem Methylenierungsagens wie Dibrommethan oder Dichlormethan unter basischen Bedingungen umgesetzt wird, um die Methylendioxybrücke zu bilden.[2]
Dieser Leitfaden konzentriert sich hauptsächlich auf diese Route und bietet detaillierte Protokolle und Anleitungen zur Fehlerbehebung.
Experimenteller Arbeitsablauf: Synthese aus Methyl-2,3-dihydroxybenzoat
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Methylbenzo[d]dioxol-4-carboxylat.
Teil 2: Fehlerbehebungsleitfaden (F&A-Format)
Dieses Kapitel befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet detaillierte Lösungsansätze.
Frage 1: Meine Ausbeute ist konstant niedrig (< 50 %). Was sind die häufigsten Ursachen?
Antwort: Niedrige Ausbeuten sind ein häufiges Problem und können auf mehrere Faktoren zurückgeführt werden.[3] Lassen Sie uns diese systematisch durchgehen.
-
Ursache A: Unvollständige Reaktion
-
Erklärung: Die Williamson-Ethersynthese zur Bildung des Dioxolrings kann langsam sein. Unzureichende Reaktionszeit oder -temperatur führt dazu, dass ein erheblicher Teil der Ausgangsmaterialien unumgesetzt bleibt. Die Reaktion ist ein Gleichgewichtsprozess, der in Richtung der Produkte verschoben werden muss.[4]
-
Lösung:
-
Reaktionszeit verlängern: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Fahren Sie mit der Reaktion fort, bis der Fleck des Ausgangsmaterials (Methyl-2,3-dihydroxybenzoat) verschwunden ist oder sich nicht mehr verringert.
-
Temperatur erhöhen: Eine Erhöhung der Temperatur kann die Reaktionsgeschwindigkeit signifikant steigern. Arbeiten Sie jedoch unterhalb des Siedepunkts des Lösungsmittels, um einen kontrollierten Rückfluss zu gewährleisten.
-
Überschuss an Reagenzien: Die Verwendung eines leichten Überschusses des Methylenierungsagens (z. B. 1,1-1,2 Äquivalente Dibrommethan) kann das Gleichgewicht zugunsten des Produkts verschieben.
-
-
-
Ursache B: Ineffektive Base oder falsche Stöchiometrie
-
Erklärung: Die Base spielt eine entscheidende Rolle, indem sie die phenolischen Hydroxylgruppen deprotoniert und sie zu besseren Nukleophilen macht. Eine zu schwache Base, eine unzureichende Menge oder eine schlechte Löslichkeit können die Reaktion behindern. Es sind mindestens zwei Äquivalente Base erforderlich, um beide Hydroxylgruppen zu deprotonieren.
-
Lösung:
-
Wahl der Base: Kaliumcarbonat (K₂CO₃) ist eine gängige und effektive Wahl. Für reaktionsträgere Systeme kann eine stärkere Base wie Cäsiumcarbonat (Cs₂CO₃) die Ausbeute verbessern.
-
Stöchiometrie: Stellen Sie sicher, dass mindestens 2,0 Äquivalente Base verwendet werden. Ein leichter Überschuss (z. B. 2,2 Äquivalente) kann vorteilhaft sein, um eine vollständige Deprotonierung zu gewährleisten.
-
Partikelgröße: Verwenden Sie fein gepulverte Base, um die Oberfläche und die Reaktionsgeschwindigkeit zu maximieren.
-
-
-
Ursache C: Nebenreaktionen und Zersetzung
-
Erklärung: Hohe Temperaturen und starke Basen können zur Zersetzung der Ausgangsmaterialien oder des Produkts führen. Eine häufige Nebenreaktion ist die Polymerisation des Methylenierungsagens oder die Reaktion mit dem Lösungsmittel (insbesondere bei nukleophilen Lösungsmitteln).
-
Lösung:
-
Kontrollierte Zugabe: Fügen Sie das Dibrommethan langsam bei Raumtemperatur oder leicht erhöhter Temperatur hinzu, bevor Sie zum Rückfluss erhitzen. Dies hilft, exotherme Reaktionen und lokale Konzentrationsspitzen zu kontrollieren.
-
Lösungsmittelauswahl: Dimethylformamid (DMF) oder Acetonitril (MeCN) sind gute aprotische polare Lösungsmittel, die die Reaktion unterstützen, ohne selbst zu reagieren. Vermeiden Sie protische Lösungsmittel wie Ethanol, da diese mit dem Elektrophil konkurrieren können.[5]
-
-
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei niedriger Ausbeute.
Frage 2: Die Reaktion startet nicht oder stagniert nach kurzer Zeit. Was kann ich tun?
Antwort: Ein Stillstand der Reaktion deutet oft auf Probleme mit den Reagenzien oder den grundlegenden Reaktionsbedingungen hin.
-
Ursache A: Qualität der Reagenzien
-
Erklärung: Die Ausgangsmaterialien müssen von ausreichender Reinheit sein. Methyl-2,3-dihydroxybenzoat kann an der Luft oxidieren. Dibrommethan kann sich zersetzen, insbesondere bei Lichteinwirkung. Wasser im Lösungsmittel oder in der Base kann die Reaktion negativ beeinflussen.
-
Lösung:
-
Reinheit prüfen: Überprüfen Sie die Reinheit der Ausgangsmaterialien mittels NMR oder Schmelzpunktbestimmung.
-
Reagenzien trocknen: Verwenden Sie frisch getrocknetes Lösungsmittel und trocknen Sie die Base (z. B. K₂CO₃) vor Gebrauch im Ofen. Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, um die Oxidation zu minimieren.
-
-
-
Ursache B: Mangelnde Löslichkeit
-
Erklärung: Wenn die deprotonierte Zwischenstufe (das Di-Anion) im Reaktionsmedium nicht ausreichend löslich ist, kann die Reaktion an der Fest-Flüssig-Grenzfläche sehr langsam sein.
-
Lösung:
-
Lösungsmittel: DMF ist in der Regel eine ausgezeichnete Wahl, da es die meisten organischen Salze gut löst.
-
Phasentransferkatalysator: Die Zugabe eines Phasentransferkatalysators (z. B. Tetrabutylammoniumbromid, TBAB) kann die Löslichkeit des Anions in der organischen Phase erhöhen und die Reaktion erheblich beschleunigen.
-
-
Teil 3: Detaillierte experimentelle Protokolle
Protokoll 1: Synthese von Methylbenzo[d]dioxol-4-carboxylat
Dieses Protokoll basiert auf der Williamson-Ethersynthese.
-
Reaktionsaufbau: Geben Sie Methyl-2,3-dihydroxybenzoat (1,0 Äq.), fein gepulvertes Kaliumcarbonat (2,2 Äq.) und DMF (ca. 5-10 mL pro Gramm Dihydroxybenzoat) in einen trockenen Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist.
-
Reaktionsstart: Rühren Sie die Suspension bei Raumtemperatur für 15 Minuten.
-
Zugabe des Elektrophils: Fügen Sie Dibrommethan (1,1 Äq.) langsam über eine Spritze hinzu.
-
Reaktion: Erhitzen Sie die Reaktionsmischung unter starkem Rühren auf 100-110 °C und halten Sie diese Temperatur für 4-8 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Aufarbeitung: Kühlen Sie die Mischung auf Raumtemperatur ab und geben Sie sie in Wasser (ca. das 3-4-fache Volumen des DMF).
-
Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen: Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser und gesättigter Kochsalzlösung.
-
Trocknung und Reinigung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Reinigen Sie den Rohprodukt durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient).
| Parameter | Empfohlener Wert | Anmerkungen |
| Temperatur | 100 - 110 °C | Optimale Balance zwischen Reaktionsgeschwindigkeit und Stabilität. |
| Base | K₂CO₃ (fein gepulvert) | Kostengünstig und effektiv. Cs₂CO₃ für schwierigere Fälle. |
| Lösungsmittel | DMF (trocken) | Gute Löslichkeit für die meisten Reaktanten. |
| Äquivalente (Base) | 2,2 | Gewährleistet die vollständige Deprotonierung beider OH-Gruppen. |
| **Äquivalente (CH₂Br₂) ** | 1,1 | Ein leichter Überschuss verschiebt das Gleichgewicht. |
| Erwartete Ausbeute | 65 - 85 % | Abhängig von der Reinheit der Reagenzien und der Optimierung. |
Teil 4: Häufig gestellte Fragen (FAQs)
-
F1: Kann ich Dichlormethan anstelle von Dibrommethan verwenden?
-
Ja, Dichlormethan kann verwendet werden, ist aber weniger reaktiv als Dibrommethan. Dies erfordert in der Regel höhere Temperaturen, längere Reaktionszeiten oder den Einsatz eines Hochdruckreaktors, um den Siedepunkt von Dichlormethan zu überwinden.
-
-
F2: Wie bestätige ich die erfolgreiche Bildung des Produkts?
-
Die Produktidentität und -reinheit sollten durch Standard-Analysemethoden bestätigt werden:
-
¹H-NMR: Suchen Sie nach dem charakteristischen Singulett der Methylendioxy-Protonen (-O-CH₂-O-) bei etwa 6,0-6,2 ppm.
-
Schmelzpunkt: Das reine Produkt hat einen definierten Schmelzpunkt (ca. 55-56 °C).[2] Eine breite Schmelzspanne deutet auf Verunreinigungen hin.
-
GC-MS: Bestätigt die Molmasse (180,16 g/mol ) und die Reinheit.[1]
-
-
-
F3: Welche Sicherheitsvorkehrungen sind beim Umgang mit Dibrommethan und DMF zu treffen?
-
Beide Chemikalien sollten mit Vorsicht behandelt werden. Arbeiten Sie immer in einem gut belüfteten Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Dibrommethan ist ein potenzielles Karzinogen und DMF ist ein Lebertoxin, das leicht durch die Haut aufgenommen werden kann.
-
Referenzen
-
SciSpace. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
-
Frontiers. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]
-
National Institutes of Health. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
China Methyl Benzo[d][6][7]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. (n.d.). Methyl Benzo[d][6][7]dioxole-5-carboxylate CAS 326-56-7. [Link]
Sources
- 1. China Methyl Benzo[d][1,3]dioxole-5-carboxylate CAS 326-56-7 Manufacturers - Free Sample - Alfa Chemical [m.alfachemch.com]
- 2. Methyl 1,3-benzodioxole-4-carboxylate | 33842-16-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. (PDF) Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety (2022) | Dandan Xie | 2 Citations [scispace.com]
- 7. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "Methyl 3,4-methylenedioxybenzoate"
Technical Support Center: Synthesis of Methyl 3,4-methylenedioxybenzoate
A Guide to Troubleshooting Common Side Reactions
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,4-methylenedioxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to diagnose and resolve common issues encountered during this synthesis. This document focuses on the most prevalent method: the Fischer-Speier esterification of 3,4-methylenedioxybenzoic acid (piperonylic acid).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low, and NMR analysis shows a significant amount of unreacted 3,4-methylenedioxybenzoic acid. What is limiting the conversion?
Answer: This is the most common issue encountered in this synthesis and it stems from the fundamental nature of the Fischer-Speier esterification: it is a reversible reaction governed by chemical equilibrium.[1][2][3] The reaction between 3,4-methylenedioxybenzoic acid and methanol produces the desired ester and water. As the concentration of the products increases, the reverse reaction—acid-catalyzed hydrolysis of the ester back to the starting materials—also accelerates, eventually leading to a state of equilibrium where significant starting material remains.
Causality & Solution: To achieve a high yield, you must shift the equilibrium towards the product side, a principle articulated by Le Châtelier.[4] There are two primary strategies to accomplish this:
-
Use a Large Excess of a Reactant: The most practical approach is to use methanol not only as the reagent but also as the solvent. By using a large molar excess of methanol, you drive the equilibrium forward, maximizing the conversion of the limiting reagent, 3,4-methylenedioxybenzoic acid.[3][5] A 10-fold excess or greater is common practice.[3]
-
Remove Water as it Forms: Removing a product from the reaction mixture prevents the reverse reaction. This can be achieved by:
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water-toluene azeotrope from the reaction.[1]
-
Drying Agents: Incorporating molecular sieves into the reaction mixture can sequester the water as it is produced.
-
The following diagram illustrates the equilibrium at the heart of this synthesis challenge.
Caption: The reversible nature of Fischer esterification.
Question 2: My TLC plate shows the product spot, but also a persistent, more polar spot that isn't starting material. What could this byproduct be?
Answer: When using concentrated sulfuric acid (H₂SO₄) as a catalyst, especially at elevated temperatures, you may be observing the formation of a sulfonated byproduct. The 1,3-benzodioxole ring system is electron-rich and susceptible to electrophilic aromatic substitution (EAS).
Mechanistic Insight: Sulfuric acid can act as both a catalyst and a reagent. The electrophile, SO₃ (or protonated SO₃), can attack the aromatic ring. The methylenedioxy group is an ortho-, para- directing and activating group, while the carboxylic acid (or ester) is a meta-directing and deactivating group. The directing effects combine to favor substitution at the position ortho to the methylenedioxy group and meta to the carboxyl group.
This side reaction is problematic as the resulting sulfonic acid is highly polar, non-volatile, and can complicate purification.
Preventative Measures:
-
Lower Reaction Temperature: EAS reactions are often more sensitive to temperature than the desired esterification. Running the reaction at a gentle reflux is usually sufficient.
-
Use an Alternative Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst like scandium(III) triflate, which are less prone to causing ring sulfonation.[1][2]
Caption: Primary reaction pathway and potential side reactions.
Question 3: The reaction mixture turns dark brown or black upon heating. Is this normal, and does it indicate a problem?
Answer: Significant darkening or charring is not normal and indicates decomposition of the organic material. This is typically caused by overly aggressive reaction conditions.
Causality: The combination of a strong mineral acid like concentrated H₂SO₄ and high temperatures can lead to the degradation of electron-rich aromatic compounds like 3,4-methylenedioxybenzoic acid.[6] This oxidative decomposition process is complex and results in a mixture of polymeric, tar-like substances that will significantly lower your yield and make purification extremely difficult.
Troubleshooting & Optimization:
| Issue | Probable Cause | Recommended Action |
| Dark Coloration / Charring | Reaction temperature too high; Catalyst too aggressive. | Lower the oil bath temperature to achieve a gentle reflux. Switch from H₂SO₄ to a milder catalyst like p-toluenesulfonic acid (p-TsOH). |
| Persistent Starting Material | Reaction has not reached completion or equilibrium is unfavorable. | Increase the molar excess of methanol. Ensure the catalyst is active. Increase reaction time and monitor by TLC. |
| Unexpected Polar Byproduct | Electrophilic Aromatic Sulfonation. | Avoid using concentrated H₂SO₄ at high temperatures. Use p-TsOH as the catalyst instead. |
| Formation of an Anhydride | Self-condensation of the carboxylic acid.[6] | This is usually a minor byproduct. Ensuring a large excess of methanol will favor the intermolecular esterification over the self-condensation reaction. |
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system designed to minimize common side reactions.
Materials:
-
3,4-methylenedioxybenzoic acid (piperonylic acid)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-methylenedioxybenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 eq., serving as the solvent) followed by the catalyst, p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Heating: Heat the mixture to a gentle reflux using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine. The bicarbonate wash is crucial to remove any unreacted carboxylic acid and the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl 3,4-methylenedioxybenzoate can be purified by recrystallization or flash column chromatography if necessary.
Troubleshooting Workflow
The following decision-making diagram provides a logical path to diagnose and solve issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
-
An-Najah National University Repository. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]
-
Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
-
OPUS at UTS. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Retrieved from [Link]
-
University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Esterification of 3,4-Methylenedioxybenzoic Acid
Welcome to the Technical Support Center for the esterification of 3,4-methylenedioxybenzoic acid (also known as piperonylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of its esters. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification of 3,4-methylenedioxybenzoic acid is resulting in a very low yield. What are the most probable causes?
Low yields in Fischer esterification are a frequent challenge, primarily stemming from the reversible nature of the reaction.[1][2] The key to a high yield is effectively shifting the reaction equilibrium to favor the product.
Here are the primary factors to investigate:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[2][3][4][5] To drive the reaction forward, you can employ Le Châtelier's Principle by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, as it can also function as the solvent.[1][6]
-
Removing water as it forms: This is a highly effective strategy. The use of a Dean-Stark apparatus with an azeotropic solvent like toluene is a classic and efficient method for water removal.[3][7][8][9][10][11]
-
-
Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2][6]
-
Suboptimal Reaction Time and Temperature: The esterification of aromatic acids can be slow and may require prolonged heating under reflux to reach equilibrium.[6]
Q2: I'm observing multiple spots on my TLC plate even after extended reaction times. What could these byproducts be?
The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Co-spotting with your starting materials will help identify unreacted 3,4-methylenedioxybenzoic acid and the alcohol. Other spots could correspond to:
-
Unhydrolyzed Ester: Due to the reversible nature of the reaction, some ester may hydrolyze back to the starting materials if water is not effectively removed.[13][14]
-
Sulfonated Byproducts: If you are using concentrated sulfuric acid as a catalyst at high temperatures, there is a risk of electrophilic aromatic substitution on the electron-rich benzene ring of 3,4-methylenedioxybenzoic acid, leading to sulfonated impurities.[6]
-
Decomposition: Although 3,4-methylenedioxybenzoic acid is relatively stable, prolonged exposure to high temperatures and strong acid could lead to some decomposition.
To definitively identify these byproducts, it may be necessary to isolate them via column chromatography and characterize them using techniques like NMR or mass spectrometry.[6]
Q3: My work-up procedure seems to be causing a loss of product. What is a reliable method for isolating the ester?
A robust work-up procedure is critical for maximizing your isolated yield. Here is a general protocol:
-
Cool the reaction mixture: Allow the reaction to cool to room temperature.
-
Remove excess alcohol: If a low-boiling alcohol was used in excess, it can be removed under reduced pressure.[6]
-
Dilution and Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water.[6][15] Carefully neutralize the acidic catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Be cautious, as this will produce CO₂ gas, so vent the separatory funnel frequently.[15]
-
Remove Unreacted Carboxylic Acid: The sodium bicarbonate wash will convert any remaining 3,4-methylenedioxybenzoic acid into its water-soluble sodium salt, effectively removing it from the organic layer.[10][15]
-
Brine Wash and Drying: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.[10] Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can then be purified by distillation or recrystallization.[15]
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 3,4-Methylenedioxybenzoic Acid with Methanol
This protocol describes a standard procedure for the synthesis of methyl 3,4-methylenedioxybenzoate.
Materials:
-
3,4-methylenedioxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-methylenedioxybenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).[6]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.[6]
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[10]
-
Wash the organic layer with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Alcohol | Methanol (20 eq) | Ethanol (20 eq) | n-Butanol (10 eq) |
| Catalyst | H₂SO₄ (0.1 eq) | p-TsOH (0.1 eq) | H₂SO₄ (0.1 eq) |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap |
| Reaction Time | 4 hours | 4 hours | 6 hours |
| Typical Yield | 60-70% | 65-75% | >90% |
This table provides illustrative data for comparison purposes. Actual yields may vary depending on specific experimental conditions.
Visualization of Key Processes
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.[2][11]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in esterification.
References
- International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid.
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis.
- Scoilnet. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
- Wikipedia. (n.d.). Dean–Stark apparatus.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
- Unknown. (n.d.). Lab5 procedure esterification.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- Analyst (RSC Publishing). (n.d.). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy.
- JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Spectroscopy Europe/World. (2021, May 18). Esterification monitoring using X-Pulse: calculation of activation parameters.
- Unknown. (n.d.). 22. The Fischer Esterification.
- Unknown. (n.d.). Fischer Esterification Procedure.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Esterification of 3,4-Dimethylbenzoic Acid.
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
- Unknown. (n.d.). Fischer Esterification.
- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
- Unknown. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Globe Thesis. (2024, June 14). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives.
- Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
- Synfacts. (2025, May 22). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids.
- Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- International journal of applied pharmaceutics. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- An-Najah Repository. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.
- Unknown. (n.d.). Ester to Acid - Common Conditions.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Frontiers. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
- Benchchem. (n.d.). Synthesis of Piperonylic Acid Derivatives: Detailed Application Notes and Protocols.
- SciSpace. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
- BYJU'S. (n.d.). or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.
- YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
- PubChem. (n.d.). Methylene 3,4-methylenedioxybenzene | C8H8O2 | CID 162393126.
- PrepChem.com. (n.d.). Synthesis of 1-nitro-3,4-methylenedioxybenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
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- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Purification of Methyl Benzo[d]dioxole-4-carboxylate
Introduction: Welcome to the technical support guide for the purification of Methyl benzo[d]dioxole-4-carboxylate. This molecule is a key intermediate in the synthesis of various biologically active compounds and fine chemicals.[1][2] The purity of this building block is paramount, as contaminants can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues encountered during the purification of this compound. We will explore the causality behind experimental choices, providing field-proven insights to ensure you achieve the desired purity for your critical research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter with your crude Methyl benzo[d]dioxole-4-carboxylate.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A depressed and broad melting point is a classic indicator of impurities. For Methyl benzo[d]dioxole-4-carboxylate, which should appear as an off-white solid with a sharp melting point around 55-56 °C[3], this issue typically points to several common contaminants.
Probable Causes & Diagnostics:
-
Residual Starting Materials: The synthesis commonly involves the reaction of methyl 2,3-dihydroxybenzoate with a methylene halide like dibromomethane or dichloromethane.[3] Incomplete reaction can leave these starting materials in your crude product.
-
Hydrolyzed Product: The ester is susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions during workup, forming Benzo[d]dioxole-4-carboxylic acid.[4][5] This acidic impurity is a very common cause of melting point depression.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO) or workup (e.g., ethyl acetate, methanol) can become trapped in the crystal lattice.
Step-by-Step Solution: Purification via Recrystallization
Recrystallization is highly effective for removing small amounts of impurities from a solid product. The key is selecting a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Protocol: Recrystallization from a Methanol/Water System
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a minimal amount of methanol and heat to dissolve the solid. If it dissolves readily, methanol is a good primary solvent.
-
Dissolution: In a larger flask, dissolve the crude product in a minimum volume of hot methanol (near boiling). Ensure all the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble particulates (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add water (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness. Add a few more drops of hot methanol to redissolve the precipitate and achieve a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by taking a melting point and running an NMR spectrum.
Q2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm and other unexpected aromatic peaks. What's wrong?
A2: A broad singlet in the 10-12 ppm region is characteristic of a carboxylic acid proton. This strongly suggests your product is contaminated with Benzo[d]dioxole-4-carboxylic acid, the hydrolyzed form of your ester. Unexpected aromatic peaks could be unreacted methyl 2,3-dihydroxybenzoate.
Probable Cause: Ester hydrolysis has occurred during the reaction or, more commonly, during an aqueous workup. The mechanism of ester hydrolysis is well-understood and can be catalyzed by both acid and base.[6]
Step-by-Step Solution: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid impurity to separate it from your neutral ester product. This is a highly effective preliminary purification step before recrystallization or chromatography.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first to release the CO₂ gas that forms from the acid-base reaction, venting frequently. Then, shake more vigorously.
-
Causality: The sodium bicarbonate deprotonates the acidic impurity (Benzo[d]dioxole-4-carboxylic acid), forming the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ester remains in the organic layer.[7]
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified, neutral product.
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is often due to the solution being too supersaturated or the presence of impurities that disrupt crystal formation.
Probable Causes:
-
Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your product (or the melting point of the impure mixture).
-
Excessive Supersaturation: Adding too much anti-solvent or cooling the solution too rapidly can cause the product to crash out of solution as an oil.
-
High Impurity Load: A significant amount of impurities can inhibit proper crystal nucleation and growth.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the primary solvent to create a more dilute solution, then repeat the cooling process very slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent system may be inappropriate. Consider a solvent with a lower boiling point. For a compound with a melting point of ~56°C, solvents like ethanol, methanol, or isopropanol (often with water as an anti-solvent) are suitable choices.[8]
Frequently Asked Questions (FAQs)
Q: What is the best general purification workflow for crude Methyl benzo[d]dioxole-4-carboxylate? A: A robust, general workflow involves a multi-step approach to remove different classes of impurities. The following diagram outlines a logical sequence for purifying a typical crude product.
Caption: General purification workflow for Methyl benzo[d]dioxole-4-carboxylate.
Q: What analytical techniques are recommended to confirm the final purity? A: A combination of techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point within the expected range (55-56 °C) is a strong indicator of high purity.[3]
-
Chromatography (TLC, GC, or HPLC): To detect trace impurities that may not be visible by NMR. Thin-layer chromatography (TLC) is a quick and easy way to assess purity and choose a solvent system for column chromatography if needed.
Q: What are the recommended storage conditions for the purified compound? A: Pure Methyl benzo[d]dioxole-4-carboxylate should be stored in a tightly sealed container in a cool, dry place, away from light. To prevent hydrolysis, it is crucial to protect it from moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Data Summary Table
| Compound / Impurity Name | Formula | MW | Type | Key Analytical Signature | Recommended Removal Method |
| Methyl benzo[d]dioxole-4-carboxylate | C₉H₈O₄ | 180.16 | Product | ¹H NMR (CDCl₃): ~6.1 ppm (s, 2H, -OCH₂O-), ~3.9 ppm (s, 3H, -OCH₃) | - |
| Benzo[d]dioxole-4-carboxylic acid | C₈H₆O₄ | 166.13 | Acidic | ¹H NMR: Broad singlet ~10-12 ppm | Acid-Base Extraction (NaHCO₃ wash) |
| Methyl 2,3-dihydroxybenzoate | C₈H₈O₄ | 168.15 | Starting Material | ¹H NMR: Two phenolic -OH signals | Recrystallization or Chromatography |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | ¹H NMR (CDCl₃): Singlet at ~5.3 ppm | Drying under high vacuum |
References
- Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography... PubMed.
- Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines... PubMed.
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines... PubMed.
- Toxicity of the 3,4-Methylenedioxymethamphetamine and Its Enantiomers to Daphnia magna after Isolation by Semipreparative Chromatography. MDPI.
- Chromatography of methylenedioxyphenyl compounds. II. Alkaloidal derivatives. PubMed.
- 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. PMC.
- THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate.
- Studies on Synthesis of 1,2-(methylenedioxy)benzene. Scientific Research Publishing.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. Reddit.
- Preparation method of methyl benzoate compound. Google Patents.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
- Preparation of 2H-spirol[Benzo[d]isothiazole-3,3 '-pyrazole]-1,1-dioxide-2 '(4 ' H)-carboxylates from Dilithiated C(alpha),N-Carboalkoxyhydrazones and Methyl 2-(Aminosulfonyl)benzoate. ResearchGate.
-
China Methyl Benzo[d][9][10]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. Shaanxi BLOOM Tech Co., Ltd. Available at:
- NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah National University Repository.
- Can methyl benzoate be hydrolyzed?. Quora.
- Synthesis of Methyl Benzoate Lab. YouTube.
- Methylenedioxybenzene -- improved method of preparation. Google Patents.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange.
- Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. National Institutes of Health.
- Methyl ester hydrolysis. ChemSpider SyntheticPages.
- Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. American Chemical Society.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
- Methyl 1,3-benzodioxole-4-carboxylate. ChemicalBook.
-
Methyl benzo[d][9][10]dioxole-4-carboxylate. MySkinRecipes. Available at:
- Synthesis of imidazo[1,5-a]diazepine-3-carboxylates. Google Patents.
- (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. ResearchGate.
- (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate.
- Process for the preparation of imidazobenzodiazepines. Google Patents.
-
Crystal structure of (±)-3-[(benzo[d][9][10]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. PubMed Central. Available at:
Sources
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- 3. Methyl 1,3-benzodioxole-4-carboxylate | 33842-16-9 [chemicalbook.com]
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- 9. Chiral separation of 3,4-methylenedioxymethamphetamine (MDMA) enantiomers using batch chromatography with peak shaving recycling and its effects on oxidative stress status in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Hydrolysis of Methyl 3,4-methylenedioxybenzoate During Workup
Welcome to the technical support guide for handling Methyl 3,4-methylenedioxybenzoate. This document is designed for researchers, chemists, and drug development professionals who work with this valuable compound. Our goal is to provide you with expert insights and field-proven protocols to prevent its unintended hydrolysis during reaction workup, ensuring the integrity and yield of your target molecule.
Section 1: Understanding the Vulnerability of Methyl 3,4-methylenedioxybenzoate
Before troubleshooting, it's crucial to understand the chemical liabilities of the molecule. This allows for a proactive rather than reactive approach to designing your experimental workup.
Q1: What parts of the Methyl 3,4-methylenedioxybenzoate molecule are susceptible to hydrolysis?
The primary site of vulnerability in Methyl 3,4-methylenedioxybenzoate under common workup conditions is the methyl ester functional group. The methylenedioxy group, while technically a cyclic acetal and sensitive to strong acids under harsh conditions, is generally robust during standard aqueous workups.
-
Ester Hydrolysis: This is the most common and immediate risk. Esters can be cleaved back to a carboxylic acid and an alcohol by reaction with water, a process that is significantly accelerated by the presence of acid or base catalysts.[1][2]
-
Base-Catalyzed Hydrolysis (Saponification): This process is the most significant threat during workup. It is an irreversible reaction where a base, such as sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester.[3][4] This reaction is often fast, even at room temperature, and results in the formation of a sodium carboxylate salt and methanol.[5] Because the resulting carboxylate is deprotonated and negatively charged, it is unreactive towards the alcohol, driving the reaction to completion.[3][4]
-
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process and is the reverse of Fischer esterification.[1][3] To drive the hydrolysis, a large excess of water is required in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄).[1][2][3] While generally slower than base-catalyzed hydrolysis at room temperature, prolonged contact with acidic aqueous layers during extraction can lead to significant product loss.
-
Below are the generalized mechanisms for ester hydrolysis that are critical to understanding how to prevent them.
Diagram 1: Base-Catalyzed Hydrolysis (Saponification) Mechanism
Caption: Irreversible base-catalyzed hydrolysis (saponification).
Diagram 2: Acid-Catalyzed Hydrolysis Mechanism
Caption: Reversible acid-catalyzed ester hydrolysis.
Section 2: Troubleshooting Guide: Common Workup Scenarios
This section addresses specific issues that indicate hydrolysis may have occurred and provides actionable solutions.
Scenario 1: Low Yield and a New Polar Spot on TLC
-
Symptom: After extraction and solvent removal, the yield of your desired Methyl 3,4-methylenedioxybenzoate is significantly lower than expected. Your TLC plate shows a baseline spot or a very polar spot (low Rf) in addition to your product spot, which wasn't present in the initial reaction mixture.
-
Probable Cause: You have inadvertently caused saponification. The new polar spot is the sodium salt of 3,4-methylenedioxybenzoic acid, which is highly polar and may remain at the baseline of the TLC plate. A large portion of your product is likely dissolved as this salt in the combined aqueous layers you discarded.
-
Solution & Recovery Protocol:
-
Combine Aqueous Layers: Do not discard the aqueous layers from your workup. Combine all of them in a single flask or beaker.
-
Cooling: Place the beaker in an ice bath and stir. Cooling will decrease the solubility of the final carboxylic acid, maximizing its precipitation.[6]
-
Acidification: Slowly add a dilute acid, such as 1M HCl, dropwise to the cooled aqueous solution.[6][7] You will see a white precipitate (3,4-methylenedioxybenzoic acid) begin to form.[6]
-
Monitor pH: Continuously monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2-3) to ensure all the carboxylate salt has been protonated.[6]
-
Re-extract: Transfer the entire acidified mixture back to a separatory funnel. Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. The precipitated carboxylic acid will dissolve into the organic layer.
-
Isolate: Combine the organic layers, dry with a drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent. This will yield the hydrolyzed byproduct, 3,4-methylenedioxybenzoic acid, confirming that saponification was the issue.
-
Scenario 2: Emulsion Formation During Basic Wash
-
Symptom: During the wash step with an aqueous base (e.g., sodium bicarbonate), a thick, milky, and persistent emulsion forms at the interface of the organic and aqueous layers, making separation impossible.[7]
-
Probable Cause: Partial hydrolysis has occurred, forming the sodium salt of 3,4-methylenedioxybenzoic acid. This molecule acts as a soap or surfactant, emulsifying the two immiscible layers.
-
Solution:
-
Add Brine: The most effective first step is to add a significant volume of saturated aqueous sodium chloride (brine).[7][8] The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of the organic solvent in the water.[8] Gently swirl the separatory funnel after adding brine; do not shake vigorously.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.
-
Filtration (Last Resort): If the emulsion is persistent, filter the entire mixture through a pad of Celite® or glass wool. This can sometimes break the emulsion, allowing the layers to be collected separately and returned to the funnel.
-
Section 3: Best Practices & Preventative Protocols
To avoid the issues above, a carefully planned workup is essential. The key is to control the pH and minimize contact time with aqueous solutions.
Q2: What is the ideal pH range to maintain during an aqueous workup to protect the ester?
The ideal pH range is between pH 6 and pH 8 . This slightly acidic to slightly basic range minimizes the rate of both acid- and base-catalyzed hydrolysis. Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions should be avoided entirely.
Q3: Which reagents should I use to neutralize my reaction mixture?
The choice of neutralizing agent is critical. Strong bases like NaOH and KOH should never be used to wash an organic layer containing the ester product.
| Reagent | Strength | Recommended Use | Risks & Considerations |
| Water / Ice | Neutral | Quenching reactions run under neutral or anhydrous conditions. Initial wash to remove water-soluble impurities. | Ineffective for neutralizing strong acids or bases. |
| Sat. aq. NaHCO₃ | Weak Base | Gold Standard. Neutralizing residual strong acid catalysts (e.g., H₂SO₄, TsOH).[9][10] | Generates CO₂ gas with acid. Vent separatory funnel frequently to release pressure.[8] |
| Sat. aq. Na₂CO₃ | Mild Base | Use with caution. More basic than NaHCO₃. Can be used for stubborn acids. | Higher risk of ester hydrolysis than NaHCO₃. Monitor contact time closely. |
| Dilute aq. NH₄Cl | Weak Acid | Quenching reactions involving organometallics or strong bases (e.g., Grignards, LDA). | Can create an acidic environment if used in excess. |
| NaOH / KOH | Strong Base | AVOID. Should only be used when intentional saponification is the goal.[11][12][13] | Rapid and irreversible hydrolysis of the ester. |
Gold Standard Workup Protocol to Prevent Hydrolysis
This protocol is designed for a generic reaction where Methyl 3,4-methylenedioxybenzoate is the desired product in an organic solvent.
Diagram 3: Recommended Workup Workflow
Caption: A robust workflow designed to prevent ester hydrolysis.
Step-by-Step Methodology:
-
Quench: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Quench the reaction by slowly adding it to a separate beaker containing ice-cold water or a saturated ammonium chloride (NH₄Cl) solution if quenching a basic reaction.
-
Extract: Transfer the quenched mixture to a separatory funnel. If needed, add more of the organic reaction solvent to ensure proper layer separation. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.
-
Neutralize: Combine all organic layers in the separatory funnel. Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and immediately vent to release the pressure from any CO₂ gas formed. Gently rock or swirl for 30 seconds, venting frequently. Drain the aqueous layer. Repeat this wash if a significant amount of acid was used in the reaction.
-
Confirm Neutrality: After the final bicarbonate wash, check the pH of the aqueous layer with pH paper. It should be neutral or very slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine). This step helps remove the bulk of the dissolved water from the organic layer and minimizes the amount of drying agent needed.[8]
-
Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should appear free-flowing (like dry sand) when drying is complete.
-
Isolate: Filter or carefully decant the dried organic solution away from the drying agent into a clean, pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for further purification (e.g., chromatography, recrystallization).
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: My reaction was run with a strong, non-nucleophilic base like LDA or NaH. How should I quench it?
-
Cool the reaction to 0 °C. For NaH, slowly and carefully add ethyl acetate to quench any unreacted hydride, followed by a slow addition of saturated aqueous NH₄Cl. For LDA, a direct quench with saturated aqueous NH₄Cl is standard. Avoid quenching directly with water, as this can be too exothermic and may contain dissolved oxygen that can degrade sensitive substrates.
-
-
FAQ 2: How can I quickly check if hydrolysis has occurred during my workup?
-
TLC Analysis: The simplest method. Co-spot your crude product with the starting ester. The hydrolyzed carboxylic acid is much more polar and will have a significantly lower Rf value.
-
¹H NMR Spectroscopy: If you take a quick NMR of your crude product, the presence of the carboxylic acid will be indicated by a very broad singlet far downfield (typically >10 ppm). You would also see a decrease in the integration of the methyl ester singlet (around 3.9 ppm) relative to the aromatic protons.
-
-
FAQ 3: I accidentally used dilute NaOH to wash my organic layer. Can I recover my product?
-
Yes, immediately follow the Solution & Recovery Protocol from Scenario 1 . Do not evaporate your organic layer. Instead, combine it with the basic aqueous layer you just used, and proceed with acidification and re-extraction to recover the carboxylic acid. The un-hydrolyzed ester will remain in the organic layer during this process.
-
-
FAQ 4: Is the methylenedioxy group stable to these recommended workup conditions?
-
Yes. The methylenedioxy group is stable to the mild basic (NaHCO₃) and mild acidic (NH₄Cl) conditions recommended in this guide. Cleavage of this group typically requires much stronger acidic conditions (e.g., concentrated mineral acids, Lewis acids) and often heat, which are not encountered in a standard extractive workup.[14]
-
References
- US5508455A - Hydrolysis of methyl esters for production of fatty acids.
- Hydrolysis of esters. Chemguide.
- US4185027A - Hydrolysis of methyl esters.
- WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
- Ester Hydrolysis: Acid and Base-C
- Base-C
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Ester to Acid - Common Conditions. Organic Chemistry Portal.
- How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.
- Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs. PubMed Central.
- Reaction Work-Up I. MIT Digital Lab Techniques Manual (YouTube).
- Saponification of methyl benzo
- Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation.
- 3,4-(methylenedioxy)propiophenone. Sciencemadness Discussion Board.
- Saponification - Base promoted ester hydrolysis. Khan Academy.
- Hydrolysis and saponification of methyl benzo
- Saponification of Methyl Benzo
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - 3,4-(methylenedioxy)propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Methyl Benzo[d]dioxole-4-carboxylate Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methyl benzo[d]dioxole-4-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific yet crucial transformation. The unique electronic and steric properties of the benzodioxole scaffold can present challenges not always encountered with simpler aryl halides.
This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful, reproducible results.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during the Suzuki coupling of methyl benzo[d]dioxole-4-carboxylate derivatives.
Low or No Yield: The Primary Hurdle
Q1: My Suzuki coupling reaction with a methyl benzo[d]dioxole-4-carboxylate derivative is resulting in low to no yield. What are the most likely causes?
A1: This is a frequent and frustrating issue, often stemming from the electronic nature of the substrate. The benzo[d]dioxole ring is electron-rich, which can make the initial oxidative addition step of the catalytic cycle sluggish, particularly if you are using an aryl chloride or bromide.[1][2] Here is a systematic approach to troubleshooting:
-
Catalyst System Inefficiency: Your choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-rich system.[1]
-
The "Why": The electron-donating nature of the benzodioxole moiety strengthens the carbon-halogen bond, making it harder for the Pd(0) catalyst to insert itself—this is the rate-determining oxidative addition step.[1]
-
Solution: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are the industry standard for activating challenging aryl halides.[1][3] N-Heterocyclic Carbene (NHC) ligands also form highly stable and active catalysts.[1][3]
-
-
Inadequate Base: The base is not just a proton scavenger; it's critical for activating the boronic acid for the transmetalation step.[4][5]
-
The "Why": The base forms a boronate complex, which increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the palladium center.[6]
-
Solution: If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] Be mindful that the methyl ester group on your substrate is base-sensitive. If you observe ester hydrolysis, a milder base like finely powdered K₂CO₃ or CsF might be a better choice.[4][7][8]
-
-
Boronic Acid Instability (Protodeboronation): Your boronic acid may be degrading before it can couple.
-
The "Why": Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][9] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be accelerated by strong aqueous bases.[1][10]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol esters, which act as a "slow-release" source of the active boronic acid under the reaction conditions.[1][9][10] Running the reaction under anhydrous conditions can also mitigate this issue.[1]
-
-
Incomplete Degassing: Oxygen is the enemy of a successful Suzuki coupling.
-
The "Why": Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[9] This not only halts the primary catalytic cycle but also promotes the unwanted homocoupling of your boronic acid.[9][11]
-
Solution: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[12] Maintain a positive pressure of inert gas throughout the reaction.[7]
-
Side Reactions and Impurities
Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling, which forms a biaryl from two molecules of your boronic acid, is a classic sign of issues with your catalytic system, often related to the presence of oxygen.[9]
-
Mechanism: This side reaction is often promoted by Pd(II) species in the absence of the aryl halide partner. If your oxidative addition is slow (a known issue with electron-rich substrates), the Pd(II) has more time to react with the boronic acid. Oxygen can also facilitate this process.[9][13]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[10][11]
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, rather than a Pd(II) source like Pd(OAc)₂ or PdCl₂, can sometimes reduce homocoupling as it doesn't require an initial reduction step that can be messy.[10]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions.
-
Use Boronic Esters: As mentioned, pinacol esters are more stable and less prone to side reactions like homocoupling.[9]
-
Q3: My starting aryl halide is being consumed, but instead of my desired product, I'm getting the dehalogenated version of my methyl benzo[d]dioxole-4-carboxylate. What's happening?
A3: You are observing hydrodehalogenation, a common side reaction where the halogen is replaced by a hydrogen atom.[12]
-
Mechanism: This typically occurs via the formation of a palladium-hydride (Pd-H) species.[12] This hydride can come from various sources in your reaction mixture, including amine bases, alcohol solvents, or even water.[9] The Pd-H species can then undergo reductive elimination with your aryl group to give the unwanted dehalogenated product.[9][12]
-
Mitigation Strategies:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally safer choices.[12]
-
Base Selection: Some bases are more prone to generating hydride species. Try switching to a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.[12]
-
Ligand Choice: Employing bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[12]
-
Catalyst and Protocol Optimization
Q4: Which palladium catalyst and ligand should I start with for this specific substrate class?
A4: For a challenging, electron-rich, and potentially sterically hindered substrate like a methyl benzo[d]dioxole-4-carboxylate derivative, a high-activity catalyst system is recommended from the start. Don't begin with older, less active catalysts unless you have a specific reason.
| Catalyst System | Precursor | Ligand | Typical Base | Solvents | Key Advantages |
| Buchwald System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (+ H₂O) | High activity for electron-rich and hindered substrates.[1][14] |
| NHC System | PEPPSI™-IPr | PdCl₂(IMes) | K₃PO₄, K₂CO₃ | Dioxane, t-AmylOH | High thermal stability and turnover numbers.[1][4] |
| Classic System | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, DME (+ H₂O) | Readily available, but often less effective for this substrate class.[3] |
| Dppf System | Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | DMF, Dioxane | Good general-purpose catalyst, but may lack activity for the most challenging substrates.[13] |
Recommendation: Start with a Buchwald-type ligand like SPhos. It provides an excellent balance of reactivity and stability for this class of compounds.
Detailed Experimental Protocol
Here is a robust, general starting protocol for the Suzuki coupling of a brominated methyl benzo[d]dioxole-4-carboxylate derivative.
Materials:
-
Methyl 5-bromobenzo[d]dioxole-4-carboxylate (1.0 eq)
-
Arylboronic Acid (1.3 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (finely ground, 2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methyl 5-bromobenzo[d]dioxole-4-carboxylate, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration should be around 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the reaction. Understanding this cycle is fundamental to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, follow this logical progression to identify the root cause.
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
- Miller, J. K., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 276–281.
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
RosDok - Universität Rostock. (2010). Palladium(0)-Catalyzed Cross-Coupling Reactions of Bis(triflates). Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in "Methyl 3,4-methylenedioxybenzoate" synthesis by NMR
Technical Support Center: Synthesis of Methyl 3,4-methylenedioxybenzoate
Welcome to the technical support guide for the synthesis and analysis of Methyl 3,4-methylenedioxybenzoate. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges encountered during the synthesis and purification of this compound, with a specific focus on identifying potential byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment. The answers are designed to provide not just a solution, but also the underlying chemical principles.
Q1: My ¹H NMR spectrum shows unexpected peaks. What are the most likely byproducts in a Fischer esterification of 3,4-methylenedioxybenzoic acid?
A1: In a typical Fischer esterification reaction, the primary byproduct is water. However, incomplete reaction or side reactions can lead to several impurities detectable by ¹H NMR. The most common are:
-
Unreacted Starting Material (3,4-methylenedioxybenzoic acid): The most common impurity is the starting carboxylic acid. Its presence is usually indicated by a broad singlet far downfield (typically >10 ppm) corresponding to the acidic proton. The aromatic protons of the starting material will have slightly different chemical shifts compared to the ester product.
-
Side-Products from the Acid Catalyst: If using a strong acid catalyst like sulfuric acid, charring or sulfonation of the aromatic ring can occur, especially at high temperatures. This can lead to a complex mixture of byproducts, often resulting in a discolored product and a complicated NMR spectrum.
-
Products of Dehydration or Decarboxylation: While less common under standard Fischer esterification conditions, excessive heat can potentially lead to decarboxylation of the starting material or other degradation pathways.
Q2: How can I definitively distinguish between the desired product, Methyl 3,4-methylenedioxybenzoate, and the starting material, 3,4-methylenedioxybenzoic acid, using ¹H NMR?
A2: There are two key diagnostic regions in the ¹H NMR spectrum to differentiate between the ester and the carboxylic acid:
-
The Methyl Ester Peak: The most obvious difference is the appearance of a sharp singlet at approximately 3.8-3.9 ppm in the spectrum of Methyl 3,4-methylenedioxybenzoate. This peak corresponds to the three protons of the methyl ester group (-OCH₃). This signal will be absent in the spectrum of the starting material.
-
The Carboxylic Acid Proton: The starting material, 3,4-methylenedioxybenzoic acid, will show a very broad singlet, typically above 10 ppm, which is characteristic of a carboxylic acid proton (-COOH). This peak is often broad due to hydrogen bonding and exchange with trace amounts of water. This signal will be absent in the pure ester product.
The aromatic and methylenedioxy protons will also have slightly different chemical shifts, but the presence or absence of the methyl ester and carboxylic acid protons are the most conclusive indicators.
Q3: I'm observing a singlet around 6.0-6.1 ppm in my ¹H NMR. What could this be?
A3: A sharp singlet in the range of 6.0-6.1 ppm is characteristic of the two protons of the methylenedioxy group (-O-CH₂-O-). Both the starting material and the final product contain this group, so this signal should be present in both spectra. If you are analyzing a crude reaction mixture, the presence of this peak confirms that the core benzodioxole structure is intact.
Q4: My final product is a dark color, and the NMR is very messy. What went wrong?
A4: A dark-colored product and a complex NMR spectrum are often indicative of decomposition or side reactions, frequently caused by excessive heat or a highly concentrated acid catalyst. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At elevated temperatures, it can lead to charring and sulfonation of the aromatic ring.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Ensure the reaction temperature is appropriate for the esterification and does not exceed the decomposition temperature of your starting materials or products.
-
Use a Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid.
-
Control Catalyst Concentration: Use the minimum effective amount of the acid catalyst.
-
Purification: If you have already obtained a dark product, purification via column chromatography may be necessary to isolate the desired ester from the colored impurities.
Experimental Protocols
Synthesis of Methyl 3,4-methylenedioxybenzoate via Fischer Esterification
This protocol describes a standard lab-scale synthesis.
Materials:
-
3,4-methylenedioxybenzoic acid (piperonylic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-methylenedioxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3,4-methylenedioxybenzoate.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product or crude reaction mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Data Presentation: NMR Spectral Data
The following table summarizes the expected ¹H NMR chemical shifts for the product and key potential impurities. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Functional Group | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Methyl 3,4-methylenedioxybenzoate (Product) | Methyl Ester | -OCH₃ | ~3.85 | Singlet (s) |
| Methylenedioxy | -O-CH₂-O- | ~6.05 | Singlet (s) | |
| Aromatic | Ar-H | ~6.8-7.6 | Multiplet (m) | |
| 3,4-methylenedioxybenzoic acid (Starting Material) | Carboxylic Acid | -COOH | >10 | Broad Singlet (br s) |
| Methylenedioxy | -O-CH₂-O- | ~6.08 | Singlet (s) | |
| Aromatic | Ar-H | ~6.9-7.7 | Multiplet (m) | |
| Methanol (Solvent/Reagent) | Methyl | CH₃-OH | ~3.49 | Singlet (s) |
| Hydroxyl | CH₃-OH | Variable | Broad Singlet (br s) |
Visualizations
Reaction Pathway
The following diagram illustrates the Fischer esterification of 3,4-methylenedioxybenzoic acid to form Methyl 3,4-methylenedioxybenzoate.
Caption: Fischer Esterification Reaction Scheme.
Troubleshooting Logic
This workflow diagram helps in diagnosing issues based on NMR spectral data.
Caption: NMR-Based Troubleshooting Workflow.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895 , 28 (3), 3252–3258. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
PubChem. 3,4-Methylenedioxybenzoic acid. National Center for Biotechnology Information. [Link]
Technical Support Center: Post-Synthesis Purification of Methyl benzo[d]dioxole-4-carboxylate
Welcome to the technical support center for the purification of Methyl benzo[d]dioxole-4-carboxylate (CAS 33842-16-9). This guide is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for subsequent synthetic steps. We will address common challenges encountered after the initial synthesis and provide robust, field-proven protocols to achieve optimal purity. Our focus is not just on the "how," but the fundamental "why" behind each methodological choice.
Section 1: Frequently Asked Questions - Initial Assessment & Common Issues
This section addresses the most frequent initial queries regarding the quality and handling of crude Methyl benzo[d]dioxole-4-carboxylate.
Q1: What are the expected physical properties of pure Methyl benzo[d]dioxole-4-carboxylate?
A1: The pure compound is typically an off-white to pale yellow solid. Significant deviation from this, such as a brown or dark coloration, indicates the presence of impurities, likely polymeric or oxidized species from the synthesis. Key physical data are summarized below.
| Property | Value | Source |
| CAS Number | 33842-16-9 | [1] |
| Molecular Formula | C₉H₈O₄ | [2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Off-white to brown solid | [1] |
| Melting Point | 55-56 °C | [1] |
A melting point that is broad or depressed is a classic indicator of impurity.
Q2: I've just completed the synthesis. What are the most likely impurities I should expect?
A2: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with a methylene-ating agent like dibromomethane.[1]
Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Materials: Methyl 2,3-dihydroxybenzoate and potentially high-boiling solvents or reagents.
-
Acidic Impurities: If the starting material was 2,3-dihydroxybenzoic acid which was esterified in situ, or if any hydrolysis of the ester has occurred, you may have the corresponding carboxylic acid (1,3-benzodioxole-4-carboxylic acid).[3]
-
Regioisomers: Depending on the catechol precursor used, formation of regioisomeric products is a possibility, which can be particularly challenging to separate.[4]
-
Colorimetric Impurities: Oxidized catechol species or polymeric byproducts, which often present as dark, tarry substances.
Q3: Which analytical techniques are best for assessing the purity of my crude product?
A3: A multi-pronged approach is recommended for a comprehensive purity assessment. No single technique tells the whole story.
| Technique | Principle | Detects | Pros | Cons |
| TLC | Differential partitioning on a solid phase. | Gross impurities, reaction progress. | Fast, cheap, simple equipment. | Not quantitative, low resolution. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation, proton-containing impurities. | Excellent for structural elucidation, quantitative (qNMR). | May not detect non-protonated impurities, can be complex. |
| HPLC | High-Performance Liquid Chromatography. | Non-volatile impurities, isomers. | Highly sensitive, quantitative, high resolution.[5] | Requires method development, more expensive. |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Volatile impurities, byproducts. | Excellent separation for volatiles, provides mass data for identification. | Not suitable for non-volatile or thermally labile compounds. |
For routine checks, TLC followed by ¹H NMR is often sufficient. For rigorous purity determination required in drug development, a validated HPLC method is the gold standard.[6][7]
Section 2: Troubleshooting Guide - From Crude to Pure
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My crude product is a dark brown oil/solid. How do I remove the color before attempting crystallization?
A4: The color is likely due to highly polar, oxidized impurities. A preliminary aqueous workup is highly effective. The general principle is to dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with aqueous solutions to remove specific types of impurities.
A wash with a mild base like 5% sodium bicarbonate (NaHCO₃) solution is particularly effective.[8] This deprotonates and transfers any acidic impurities (like unreacted 2,3-dihydroxybenzoic acid) into the aqueous layer, which can then be discarded. This is often followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic layer before drying and concentrating.
Q5: I see unreacted methyl 2,3-dihydroxybenzoate in my NMR spectrum. Will recrystallization remove it?
A5: Yes, recrystallization is an excellent choice for this scenario. The underlying principle of recrystallization is the difference in solubility between your desired product and the impurity in a given solvent at different temperatures. Methyl 2,3-dihydroxybenzoate, with its two free hydroxyl groups, has significantly different polarity and solubility characteristics compared to the desired product, which has the protected dioxole ring. This difference is what you will exploit. A well-chosen solvent should dissolve your product well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved (or undissolved) at all temperatures.
Q6: My main impurity co-elutes with my product during column chromatography. What are my options?
A6: This is a common and frustrating challenge. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Start by modifying the mobile phase. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity enough to achieve separation. If that fails, changing the stationary phase (e.g., from silica to alumina) is the next logical step. If chromatography proves ineffective, alternative purification techniques like recrystallization should be employed.
Section 3: Detailed Purification Protocols
Here we provide step-by-step instructions for the most effective purification methods.
Protocol 1: Basic Aqueous Workup
This protocol is designed to remove acidic and water-soluble impurities.
-
Dissolution: Dissolve the crude product in ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer. Shake and separate as before. This step helps remove residual water.
-
Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the pre-purified product.
Protocol 2: Recrystallization
This protocol is ideal for removing impurities with different solubility profiles. The key is solvent selection.
Step 1: Solvent Selection (The most critical step)
-
Goal: Find a solvent (or solvent system) that dissolves the product well when hot but poorly when cold.
-
Screening: Test small amounts of your pre-purified product in various solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate/hexanes).
-
Procedure: Place ~20-30 mg of your solid in a test tube. Add the solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temp, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, cool it to room temperature and then in an ice bath. If crystals form, you have a promising candidate.[9]
Step 2: The Recrystallization Process
-
Dissolution: Place the pre-purified solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity and melting point.
Protocol 3: Flash Column Chromatography
This is a powerful technique for separating compounds of different polarities.
Step 1: TLC Analysis & Solvent System Selection
-
Run a TLC of your material in various solvent systems (e.g., increasing percentages of ethyl acetate in hexanes).
-
The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf (retention factor) of approximately 0.25-0.35.
Step 2: Column Packing
-
Select a column of appropriate size (a good rule of thumb is 50-100 g of silica gel per 1 g of crude material).
-
Pack the column as a slurry: mix the silica gel with the chosen mobile phase and pour it into the column. Allow it to settle into a uniform bed.
Step 3: Loading and Elution
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM).
-
Carefully load this solution onto the top of the silica bed.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
Step 4: Isolation
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your final, purified product.
Overall Purification Strategy
The following diagram outlines a comprehensive workflow for purifying Methyl benzo[d]dioxole-4-carboxylate.
Sources
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Technical Support Center: Alternative Catalysts for the Synthesis of Methyl 3,4-methylenedioxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3,4-methylenedioxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore and implement alternative, more sustainable, and efficient catalytic methods for this important chemical transformation. Here, we move beyond traditional mineral acid catalysts, delving into the practical application of innovative catalytic systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
Introduction: The Need for Alternative Catalysts
The synthesis of Methyl 3,4-methylenedioxybenzoate, a key intermediate in the pharmaceutical and fragrance industries, has traditionally relied on homogenous acid catalysts like sulfuric acid.[1] While effective, these catalysts present significant challenges, including corrosive nature, difficulty in separation from the reaction mixture, and environmental concerns associated with waste disposal.[2][3] The pursuit of greener and more sustainable chemical processes has driven the exploration of alternative catalysts that are reusable, less corrosive, and offer high selectivity and efficiency. This guide will focus on three promising classes of alternative catalysts: Deep Eutectic Solvents (DESs) , Heterogeneous Solid Acids , and Enzymatic Catalysts (Lipases) .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Methyl 3,4-methylenedioxybenzoate with alternative catalysts.
Low or No Product Yield
Question: My esterification reaction is showing low to no conversion to Methyl 3,4-methylenedioxybenzoate. What are the likely causes and how can I improve the yield?
Answer:
Low yields in esterification are often linked to reaction equilibrium, catalyst activity, or steric hindrance. Here’s a breakdown of potential issues and their solutions:
-
Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction.[2][4] To drive the equilibrium towards the product, you can:
-
Use an Excess of Methanol: Employing a large excess of methanol can significantly shift the equilibrium to favor the formation of the methyl ester.[5]
-
Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[6] Consider using a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture.
-
-
Catalyst Inactivity or Insufficient Loading:
-
Deep Eutectic Solvents (DESs): Ensure the DES is properly prepared and anhydrous. The catalytic activity of p-toluenesulfonic acid-based DESs, for instance, is highly dependent on the molar ratio of the hydrogen bond donor and acceptor.
-
Heterogeneous Solid Acids: The catalyst may require activation (e.g., calcination at a specific temperature) to expose the active acid sites.[7] Over time, the catalyst can become deactivated by the adsorption of reactants or products; regeneration by washing with a suitable solvent or recalcination may be necessary.[8]
-
Enzymes (Lipases): Enzyme activity is highly sensitive to temperature, pH, and the presence of inhibitors.[9] Ensure the reaction conditions are within the optimal range for the specific lipase being used. Water content is also critical for lipase activity in organic media; too little or too much can inactivate the enzyme.[9]
-
-
Steric Hindrance: While 3,4-methylenedioxybenzoic acid is not exceptionally bulky, steric factors can still play a role, especially with certain catalyst architectures.[7] If steric hindrance is suspected, consider increasing the reaction temperature or time.
Presence of Impurities and Side Products
Question: My final product is contaminated with unreacted starting material and/or unknown byproducts. How can I improve the purity?
Answer:
The presence of impurities is a common challenge. Here are some strategies to address this:
-
Unreacted 3,4-methylenedioxybenzoic Acid:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
Work-up Procedure: During the work-up, a wash with a mild aqueous base solution (e.g., 5% sodium bicarbonate) can effectively remove any unreacted carboxylic acid.[5] Be cautious, as vigorous gas evolution (CO2) can occur.
-
-
Common Side Products:
-
With Acid Catalysts (including DESs and Solid Acids): At high temperatures, side reactions such as the dehydration of methanol to form dimethyl ether can occur.[2] Ensure precise temperature control.
-
Purification: Recrystallization from a suitable solvent (e.g., methanol or ethanol) is an effective method for purifying the final product.[10] For challenging separations, column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) as catalysts for this synthesis?
A1: DESs offer several advantages that align with the principles of green chemistry.[11] They are often biodegradable, non-toxic, and have low vapor pressure, reducing the risks associated with volatile organic compounds.[12] Furthermore, some DESs can act as both the solvent and the catalyst, simplifying the reaction setup.[11] Their reusability after simple work-up procedures also makes them economically attractive.
Q2: How do I choose the right heterogeneous solid acid catalyst for my reaction?
A2: The choice of a solid acid catalyst depends on factors such as the desired reaction temperature, the scale of the reaction, and cost considerations.
-
Ion-exchange resins (e.g., Amberlyst-15) are effective at lower temperatures but may have limited thermal stability.[13][14]
-
Zeolites offer high thermal stability and shape selectivity.
-
Metal oxides , such as sulfated zirconia or Zr/Ti mixed oxides, can exhibit superacidity and high activity at elevated temperatures.[7][15] The catalytic activity of these materials is often correlated with their surface area and the number of acid sites.[15]
Q3: Is enzymatic catalysis a viable option for the synthesis of Methyl 3,4-methylenedioxybenzoate on an industrial scale?
A3: Enzymatic catalysis using lipases is a very promising green alternative.[16] Lipases operate under mild conditions, show high selectivity (reducing the formation of byproducts), and are biodegradable.[17] For industrial applications, immobilized lipases are particularly advantageous as they can be easily recovered and reused for multiple cycles, which significantly reduces the overall process cost.[18] However, challenges such as enzyme stability and the cost of the biocatalyst need to be considered.
Q4: What is the environmental impact of using DESs compared to traditional acid catalysts?
A4: While often touted as "green solvents," the environmental impact of DESs should be evaluated on a case-by-case basis through a life-cycle assessment.[19] The synthesis of the DES components can have its own environmental footprint.[19] However, when considering their reusability and the elimination of corrosive and hazardous mineral acids, DESs generally offer a more environmentally benign approach to esterification.[20]
Experimental Protocols and Data
Comparative Data for Alternative Catalysts
The following table summarizes typical reaction conditions and outcomes for the synthesis of methyl esters of benzoic acid derivatives using various alternative catalysts. This data provides a baseline for designing experiments for Methyl 3,4-methylenedioxybenzoate.
| Catalyst Type | Catalyst Example | Molar Ratio (Acid:Methanol) | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Deep Eutectic Solvent | [ChCl-PTSA] | 1:10 | N/A (Solvent) | 80 | 5 | 93.46 (Yield) | |
| Heterogeneous Solid Acid | Zr/Ti Oxide | 1:20 | 5 wt% | 120 | 6 | >95 (Yield) | [7] |
| Ion-Exchange Resin | Amberlyst-15 | 1:10 | 15 wt% | 60 | 6 | >95 (Conversion) | [21] |
| Enzyme (Lipase) | Candida rugosa | 1:1 | 10 wt% | 40 | 24 | ~90 (Yield) | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-methylenedioxybenzoate using a p-Toluenesulfonic Acid-Based Deep Eutectic Solvent
This protocol is adapted from the synthesis of methyl benzoate using a [ChCl-PTSA] DES.
Materials:
-
3,4-methylenedioxybenzoic acid
-
Methanol
-
Choline chloride (ChCl)
-
p-Toluenesulfonic acid (PTSA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the DES: In a round-bottom flask, mix choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the prepared DES, add 3,4-methylenedioxybenzoic acid and methanol in a 1:10 molar ratio.
-
Reaction: Heat the reaction mixture at 80°C with constant stirring for 5-7 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3,4-methylenedioxybenzoate.
Protocol 2: Synthesis of Methyl 3,4-methylenedioxybenzoate using a Zr/Ti Solid Acid Catalyst
This protocol is based on the use of a Zr/Ti solid acid for the esterification of substituted benzoic acids.[7]
Materials:
-
3,4-methylenedioxybenzoic acid
-
Methanol
-
Zr/Ti solid acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Activation: Activate the Zr/Ti solid acid catalyst by heating at 550°C for 3 hours in a muffle furnace. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-methylenedioxybenzoic acid, methanol (in a 1:20 molar ratio), and the activated Zr/Ti solid acid catalyst (5 wt% with respect to the carboxylic acid).
-
Reaction: Heat the mixture to reflux (around 120°C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture and filter to recover the solid acid catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Isolation: Remove the excess methanol from the filtrate by rotary evaporation. Dissolve the residue in a suitable organic solvent like toluene and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
Fischer-Speier Esterification Mechanism
The synthesis of Methyl 3,4-methylenedioxybenzoate via Fischer-Speier esterification proceeds through a series of protonation, nucleophilic attack, and dehydration steps.[4][22][23]
Caption: Workflow for ester synthesis using a heterogeneous catalyst.
References
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Yang, G., et al. (2017). Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems. Frontiers in Microbiology, 8, 195. [Link]
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de Oliveira, D., et al. (2022). A review of synthesis of esters with aromatic, emulsifying, and lubricant properties by biotransformation using lipases. Biotechnology and Applied Biochemistry, 69(5), 2115-2134. [Link]
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de Faria, M. A., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 13(7), 1083. [Link]
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Lee, C. H., et al. (2020). Determination of deep eutectic solvents as eco-friendly catalysts for biodiesel esterification from an alcohol-palmitic acid mixture. RSC Advances, 10(42), 25064-25072. [Link]
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Nagy, B., et al. (2015). Lipase catalyzed synthesis of aromatic esters of sugar alcohols. Journal of Molecular Catalysis B: Enzymatic, 115, 92-97. [Link]
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Garcia, J. I., et al. (2019). Deep Eutectic Solvents for Enzymatic Esterification of Racemic Menthol. ChemCatChem, 11(22), 5548-5555. [Link]
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Jiang, Y., et al. (1997). Lipase-catalyzed synthesis of aromatic polyesters. Macromolecular Chemistry and Physics, 198(5), 1437-1446. [Link]
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Chavan, S. P., et al. (2015). Ion Exchangers as Catalyst in Esterification Reaction: A Review. International Journal of ChemTech Research, 8(4), 1786-1793. [Link]
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Lomba, L., et al. (2022). Are deep eutectic solvents really green?: A life-cycle perspective. Green Chemistry, 24(16), 6173-6184. [Link]
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Zhang, Q., et al. (2018). Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Reaction Chemistry & Engineering, 3(5), 657-665. [Link]
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Ribeiro, B. D., et al. (2015). Impact of deep eutectic solvents to health, safety, and environment. Journal of Chemical & Engineering Data, 60(12), 3511-3518. [Link]
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Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
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MasterOrganicChemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]
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Shi, H. C., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 3(42), 19532-19541. [Link]
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Circosta, A., et al. (2022). A Review on the Use of Deep Eutectic Solvents in Protection Reactions. Molecules, 27(18), 5899. [Link]
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Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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Hameed, B. H., & Krishni, D. (2022). Sustainable Production of Biodiesel Using Ion-Exchange Resin Catalysts. IntechOpen. [Link]
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Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. [Link]
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Wikipedia. (2023). Fischer–Speier esterification. [Link]
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Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]
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Abdullah, S. N. H., et al. (2022). Synthesis and characterization of magnetized Fe3O4-ZrO2 catalysts for methyl ester production from waste cooking oil. Malaysian Journal of Analytical Sciences, 26(2), 333-345. [Link]
-
Abdullah, S. N. H., et al. (2022). Synthesis and characterization of magnetized Fe3O4-ZrO2 catalysts for methyl ester production from waste cooking oil. Malaysian Journal of Analytical Sciences, 26(2), 333-345. [Link]
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Wang, Y., et al. (2023). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Catalysts, 13(6), 978. [Link]
-
The Organic Chemistry Tutor. (2020). Acid Catalysed Esterification of Carboxylic Acid. YouTube. [Link]
-
Al-Smadi, M. (2016). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah National University. [Link]
-
Djerassi, C., & Staunton, J. (1961). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Canadian Journal of Chemistry, 39(12), 2426-2432. [Link]
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Omoleye, J. A., et al. (2020). The Functionality of Ion Exchange Resins for Esterification, Transesterification and Hydrogenation Reactions. International Journal of Scientific & Engineering Research, 11(7), 103-112. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Globe Thesis. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. [Link]
-
Grzybek, P., et al. (2022). Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. Materials, 15(22), 8089. [Link]
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Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]
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Lenntech. (n.d.). Ion Exchange Resins. [Link]
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ResearchGate. (n.d.). Method for methyl ester formation. The strongly basic ion exchange... [Link]
-
Wang, L., et al. (2012). Nano-SO42-/TiO2 Catalyzed Eco-Friendly Esterification of Dicarboxylic Acids. Catalysis Letters, 142(1), 126-132. [Link]
-
Li, Y., et al. (2016). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 6(81), 77893-77900. [Link]
-
de Luca, L., et al. (2003). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry, 68(12), 4999-5001. [Link]
-
University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]
-
Emmerling, S. G., et al. (2021). Deep eutectic solvents for the preparation and post-synthetic modification of metal- and covalent organic frameworks. CrystEngComm, 23(30), 5036-5050. [Link]
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Solvent selection for the recrystallization of "Methyl benzo[d]dioxole-4-carboxylate"
Technical Support Center
Topic: Solvent Selection for the Recrystallization of Methyl benzo[d]dioxole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal solvent system for the purification of Methyl benzo[d]dioxole-4-carboxylate via recrystallization. It combines foundational principles with practical, field-proven troubleshooting strategies.
Foundational Principles: Understanding the "Why"
Q1: What are the ideal characteristics of a recrystallization solvent for Methyl benzo[d]dioxole-4-carboxylate?
The success of any recrystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent for Methyl benzo[d]dioxole-4-carboxylate must meet several key criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential is the driving force for crystallization upon cooling.
-
Impurity Solubility Profile: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or extremely soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[1][3]
-
Chemical Inertness: The solvent must not react with Methyl benzo[d]dioxole-4-carboxylate.[3][4] Given the ester functionality, highly reactive nucleophilic or acidic/basic solvents should be avoided if high temperatures are sustained for long periods.
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[4] This prevents the final product from being contaminated with residual solvent.
-
Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.[4]
Q2: How does the molecular structure of Methyl benzo[d]dioxole-4-carboxylate influence solvent choice?
The structure of Methyl benzo[d]dioxole-4-carboxylate—featuring an aromatic system, a dioxole ring, and a methyl ester group—classifies it as a compound of moderate polarity. The general principle of "like dissolves like" provides a strong starting point for solvent selection.
-
Aromatic and Ester Groups: These functional groups suggest that solvents with moderate polarity, such as ethyl acetate or acetone, might be good candidates.[5] A common rule of thumb is to test solvents that share functional similarities with the compound of interest.[5]
-
Potential for Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms in the ester and dioxole groups can act as hydrogen bond acceptors. This indicates that protic solvents, like alcohols (methanol, ethanol), could also be effective, particularly at elevated temperatures.[6]
Experimental Protocol: Systematic Solvent Screening
A systematic, small-scale screening process is the most reliable method for identifying a suitable solvent. This avoids wasting large quantities of crude material.
Protocol 1: Single-Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude Methyl benzo[d]dioxole-4-carboxylate into a small test tube or vial.
-
Room Temperature Test: Add a candidate solvent dropwise (starting with ~0.5 mL) and stir or agitate the mixture. Observe the solubility.
-
Rationale: If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery upon cooling will be poor.[3] An ideal solvent will show little to no dissolution.
-
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point (using a water bath or sand bath). Add the solvent dropwise until the solid just dissolves.
-
Cooling and Crystallization Test: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: A successful solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.
Data Presentation: Candidate Solvents
The following table summarizes promising starting solvents for screening, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |
| Water | 100 | High | Unlikely to dissolve the compound, but useful as an antisolvent in mixed systems.[5] |
| Methanol | 65 | High-Medium | Alcohols are often effective for aromatic compounds.[6] Potential for good temperature-solubility differential. |
| Ethanol | 78 | Medium | Similar to methanol; a slightly less polar option. Often used in ethanol/water mixtures.[7][8] |
| Acetone | 56 | Medium | Good general solvent for moderately polar compounds.[5] Its volatility is advantageous for drying. |
| Ethyl Acetate | 77 | Medium-Low | Often an excellent choice for esters due to structural similarity.[5] |
| Toluene | 111 | Low | Aromatic compounds often crystallize well from toluene.[5] Higher boiling point requires caution. |
| Cyclohexane | 81 | Low | A non-polar solvent, likely to be poor on its own but an excellent candidate for a mixed-solvent system.[8] |
Visualization: Solvent Screening Workflow
Caption: Workflow for single-solvent screening.
Advanced Technique: The Mixed-Solvent System
Q3: What should I do if no single solvent is effective?
If you cannot find a single solvent that meets the required criteria, a mixed-solvent system is the ideal solution.[1] This involves pairing two miscible solvents: one in which Methyl benzo[d]dioxole-4-carboxylate is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "antisolvent" or "poor" solvent).
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent.
-
Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy or turbid. This point of persistent cloudiness is the saturation point.
-
Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly, as described in Protocol 1. The significant change in solvent composition upon cooling will force the product to crystallize.
Data Presentation: Common Mixed-Solvent Pairs
| "Good" Solvent (Higher Polarity) | "Antisolvent" (Lower Polarity) | Typical Applications |
| Ethanol / Methanol | Water | A very common and effective pair for moderately polar organic compounds.[9] |
| Acetone | Water | Another effective pair for compounds soluble in acetone but not water.[9] |
| Ethyl Acetate | Hexane / Heptane | Excellent for compounds of low-to-medium polarity, such as esters.[9] |
| Dichloromethane (DCM) | Hexane / Pentane | Useful for less polar compounds, but care must be taken with the volatility of the solvents. |
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.[10]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[10][11] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[11]
Q5: No crystals are forming, even after the solution has cooled. What are the next steps?
This is a common issue, usually indicating that the solution is not sufficiently supersaturated or that nucleation has not begun.
-
Cause 1: Too much solvent was used. This is the most frequent cause.[10]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[11] Allow it to cool again.
-
-
Cause 2: The solution is supersaturated but requires nucleation.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure Methyl benzo[d]dioxole-4-carboxylate (a "seed crystal") to the solution.[10] This provides a template for further crystal growth.
-
Q6: My final yield is very low. How can I improve it?
A low yield can result from several factors during the process.
-
Cause 1: Using too much solvent. As noted above, excess solvent will retain more of your compound in the mother liquor.[12]
-
Cause 2: Premature crystallization. If the product crystallizes during a hot filtration step, significant loss can occur. Ensure the funnel and flask are pre-heated.
-
Cause 3: Excessive washing. Washing the final crystals with too much cold solvent can dissolve some of the product.[12] Use a minimal amount of ice-cold solvent for washing.
-
Solution: If the mother liquor has not been discarded, you can try to recover more product by boiling off a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. [Link]
-
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
Unknown. (n.d.). Common Solvents for Crystallization. [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
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- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Challenges in scaling up "Methyl 3,4-methylenedioxybenzoate" production
A3: Yes. While agents like methyl iodide (MeI) can be used to methylate the carboxylate salt of 3,4-methylenedioxybenzoic acid, they are highly toxic and carcinogenic. [10][11]The Fischer-Speier esterification using methanol and an acid catalyst is significantly safer, especially at scale. Methanol is flammable but has a much lower toxicity profile than traditional alkylating agents. Always prioritize inherently safer processes during process development. [12][13]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methyl 3,4-methylenedioxybenzoate (50g Scale)
Materials & Equipment:
-
3,4-methylenedioxybenzoic acid (50.0 g)
-
Anhydrous Methanol (500 mL)
-
Concentrated Sulfuric Acid (98%, 5.0 mL)
-
1L Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
-
Saturated sodium bicarbonate solution, Ethyl acetate, Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Place the anhydrous methanol (500 mL) in the 1L round-bottom flask and cool the flask in an ice bath with stirring.
-
Safety First: Slowly and carefully add the concentrated sulfuric acid (5.0 mL) dropwise to the cold methanol. Caution: This is an exothermic process. Ensure the addition is slow enough to maintain a low temperature.
-
Reactant Addition: Once the acid addition is complete and the solution has cooled, add the 3,4-methylenedioxybenzoic acid (50.0 g) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 1L of cold saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution will cause foaming.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add just enough solvent to dissolve the solid at the boiling point. [5]3. If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to obtain the pure Methyl 3,4-methylenedioxybenzoate.
Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₉H₈O₄ | PubChem |
| Molecular Weight | 180.16 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 49-51 °C | - |
| Boiling Point | 289-290 °C | - |
| Solubility | Soluble in hot ethanol, ethyl acetate, acetone. Insoluble in cold water. | - |
References
- Globe Thesis. (2024).
- Reddit. (2025). Working safe with methyliodide (MeI)
- III Analytical Methods. (n.d.).
- Knowledge. (2025).
- Chemistry Stack Exchange. (2017).
- ResearchGate. (2025).
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- An-Najah Repository. (n.d.).
- PubChem. (n.d.). Methylene 3,4-methylenedioxybenzene.
- Google Patents. (n.d.). CN103923056A - Synthetic method of 3, 4-methylene dioxybenzaldehyde.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- esterification of benzoic acid to methyl benzo
- YouTube. (2013). Aromatic 3b.
- MDPI. (n.d.).
- NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene.
- ResearchGate. (2023). *(PDF)
- ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
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- 2. iajpr.com [iajpr.com]
- 3. personal.tcu.edu [personal.tcu.edu]
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- 5. youtube.com [youtube.com]
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- 8. mdpi.com [mdpi.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing byproduct formation in benzodioxole synthesis
Technical Support Center: Benzodioxole Synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield
Welcome to the technical support center for benzodioxole synthesis. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic scaffold. The 1,3-benzodioxole moiety is a key structural component in numerous pharmaceuticals, agrochemicals, and fragrances.[1][2] However, its synthesis can be challenging, often plagued by the formation of unwanted byproducts that complicate purification and reduce overall yield.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of benzodioxole synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,3-benzodioxole ring?
A1: The most prevalent and historically significant method is the reaction of catechol (1,2-dihydroxybenzene) with a dihalomethane, such as dichloromethane or diiodomethane, in the presence of a base.[1] This reaction is a classic example of the Williamson ether synthesis, where the catechol is deprotonated to form a dianion that acts as a nucleophile in a double SN2 reaction.[3][4] Other methods include the acid-catalyzed condensation of catechol with aldehydes or ketones.[5][6]
Q2: What is the general reaction mechanism for the synthesis from catechol and a dihalomethane?
A2: The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism. First, a base deprotonates one of the hydroxyl groups of catechol, forming a phenoxide. This phenoxide attacks one of the carbon-halogen bonds of the dihalomethane, displacing a halide ion and forming a 2-halomethoxyphenol intermediate. A second, intramolecular SN2 reaction then occurs as the second hydroxyl group (deprotonated by the base) attacks the same carbon, displacing the second halide and closing the five-membered dioxole ring.
Q3: What are the most common byproducts I should be aware of?
A3: Byproduct formation is the primary challenge in this synthesis. Key undesired products include:
-
Polymeric materials: These often arise from the reaction of the dihalomethane with itself or with the benzodioxole product under harsh conditions, leading to the formation of methylene-bridged oligomers.
-
O-mono-alkylated intermediates: Incomplete cyclization can lead to the formation of species like 2-(halomethoxy)phenol, where only one of the catechol's hydroxyl groups has reacted.[7]
-
Catechol degradation products: Under overly strong basic or high-temperature conditions, catechol itself can degrade, leading to complex, tarry mixtures.[8]
-
Bis-adducts: In some cases, two catechol molecules can react with one dihalomethane molecule, or subsequent reactions on the benzodioxole ring can occur, such as the formation of bis(benzo[d][5][9]dioxol-5-yl)methane during certain downstream functionalization reactions.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q4: My reaction is producing a low yield of benzodioxole and a significant amount of an insoluble, tar-like polymer. What's going wrong?
A4: This is a classic sign of overly aggressive reaction conditions or improper stoichiometry.
-
Causality: High temperatures and strong, concentrated bases can promote side reactions. The highly reactive dihalomethane can self-polymerize or react with the electron-rich benzodioxole product. Furthermore, catechol is susceptible to degradation under harsh conditions.[8]
-
Solutions and Preventative Measures:
-
Temperature Control: Maintain a moderate reaction temperature. For many Williamson ether syntheses, a range of 50-100°C is sufficient.[4] Avoid aggressive refluxing unless necessary and empirically validated for your specific solvent system.
-
Choice of Base: Instead of strong bases like sodium hydroxide pellets, consider using milder carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or employing a phase-transfer catalysis system, which allows for lower temperatures and concentrations.[10][11]
-
Controlled Reagent Addition: Add the dihalomethane slowly and portion-wise to the catechol-base mixture. This keeps the instantaneous concentration of the electrophile low, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
Q5: I've isolated a significant byproduct that appears to be a mono-ether of catechol, indicating incomplete ring closure. How can I drive the reaction to completion?
A5: This issue points to problems with the second, ring-closing SN2 reaction, which can be kinetically slower than the first alkylation.
-
Causality: The intramolecular cyclization requires a specific geometry and can be hindered by steric factors or insufficient reactivity. The base may not be strong enough to fully deprotonate the second hydroxyl group, or the reaction time may be too short.
-
Solutions and Preventative Measures:
-
Increase Reaction Time: Simply allowing the reaction to proceed for a longer duration (e.g., 8-24 hours) can often increase the conversion of the intermediate to the final product.[4]
-
Use a More Effective Base/Solvent System: Cesium carbonate (Cs₂CO₃) is known to be particularly effective in promoting Williamson ether syntheses due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Aprotic polar solvents like DMF or acetonitrile can also accelerate SN2 reactions.[4][10]
-
Employ Phase-Transfer Catalysis (PTC): PTC is exceptionally effective at promoting this type of reaction. A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) transports the catecholate anion into the organic phase where it can react more efficiently with the dihalomethane, ensuring both alkylations proceed smoothly.[11][12][13]
-
Q6: My reaction seems very slow and inefficient, with a lot of unreacted catechol remaining even after extended periods. What factors could be limiting the reaction rate?
A6: A sluggish reaction typically points to poor nucleophile generation or phase-separation issues between reactants.
-
Causality: For the reaction to occur, the catechol must be deprotonated to form the nucleophilic phenoxide, and this nucleophile must come into contact with the dihalomethane electrophile. If the base is insoluble in the reaction solvent and the dihalomethane is in a separate phase, the reaction will be limited to the interface.[12] The presence of water can also hinder the reaction by solvating the nucleophile.
-
Solutions and Preventative Measures:
-
Ensure Anhydrous Conditions: For condensation reactions, water is a byproduct that can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium toward the product.[14] For Williamson syntheses, ensure all reagents and solvents are thoroughly dried.
-
Improve Solubility and Mixing: Vigorous stirring is essential. Using a solvent that can partially dissolve both polar and nonpolar reactants can help.
-
Implement Phase-Transfer Catalysis (PTC): This is the most direct solution to the problem of immiscible reactants. The PTC actively transports the nucleophile across the phase boundary, dramatically increasing the reaction rate and overall efficiency.[11][13]
-
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Actions |
| Low Yield & Polymer Formation | High temperature; strong, concentrated base; rapid addition of dihalomethane. | Lower reaction temperature; use milder bases (K₂CO₃, Cs₂CO₃); add dihalomethane slowly; consider PTC. |
| Incomplete Ring Closure | Insufficient reaction time; ineffective base; steric hindrance. | Increase reaction time; use a more effective base (Cs₂CO₃); switch to a polar aprotic solvent (DMF); implement PTC. |
| Slow/Stalled Reaction | Poor mixing/phase separation; insufficient base strength; presence of water. | Ensure vigorous stirring; use a phase-transfer catalyst; ensure anhydrous conditions; use a stronger base if appropriate. |
Visualizing the Reaction: Mechanism and Byproduct Formation
The following diagram illustrates the desired reaction pathway for benzodioxole synthesis via the Williamson ether method, alongside common off-target reactions that lead to byproduct formation.
Caption: Reaction scheme for benzodioxole synthesis and common byproduct pathways.
Optimized Protocol: Benzodioxole Synthesis via Phase-Transfer Catalysis
This protocol utilizes phase-transfer catalysis to achieve high yields while minimizing byproducts under relatively mild conditions. It is designed to be a robust starting point for further optimization.
Materials:
-
Catechol (1.0 eq)
-
Dichloromethane (CH₂Cl₂, 1.5 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene (anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Charge Reagents: To the flask, add catechol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Add Solvent: Add anhydrous toluene to the flask to create a stirrable slurry (approx. 5-10 mL per gram of catechol).
-
Initiate Reaction: Begin vigorous stirring and heat the mixture to 80-90°C.
-
Add Dichloromethane: Slowly add the dichloromethane to the heated mixture over 1-2 hours using a syringe pump or dropping funnel.
-
Reaction Monitoring: Allow the reaction to proceed at 80-90°C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture. The disappearance of catechol is a key indicator.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid cake with a small amount of fresh toluene.
-
Combine the filtrate and washings. Wash the organic solution sequentially with 1M NaOH (to remove any unreacted catechol) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,3-benzodioxole as a colorless liquid.[1]
Visualizing the PTC Workflow
The efficiency of the phase-transfer catalysis protocol stems from the catalyst's ability to shuttle the reactive anion across the phase boundary.
Sources
- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
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- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
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- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. iajpr.com [iajpr.com]
- 13. Phase Transfer Catalysts | TCI Deutschland GmbH [tcichemicals.com]
- 14. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
"Methyl benzo[d]dioxole-4-carboxylate" stability and degradation issues
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl benzo[d]dioxole-4-carboxylate (CAS No. 33842-16-9). It addresses common stability and degradation challenges encountered during experimental work, offering troubleshooting advice, validated protocols, and mechanistic explanations to ensure the integrity of your research.
Compound Profile: At a Glance
A summary of the key physicochemical properties of Methyl benzo[d]dioxole-4-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 33842-16-9 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Appearance | Off-white to brown solid | [1][2] |
| Melting Point | 55-56 °C | [1][2] |
| Boiling Point | ~280 °C (Predicted) | [1][2] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Frequently Asked Questions (FAQs)
High-level questions regarding the general stability of Methyl benzo[d]dioxole-4-carboxylate.
Q1: What is the primary degradation pathway for this compound?
A1: The most significant and common degradation pathway is the hydrolysis of the methyl ester functional group.[3][4] This reaction can be catalyzed by both acidic and basic conditions, yielding benzo[d]dioxole-4-carboxylic acid and methanol. The integrity of the benzodioxole ring is generally more robust but can be susceptible to strong oxidative conditions.
Q2: How should I store the compound to ensure long-term stability?
A2: For optimal stability, store Methyl benzo[d]dioxole-4-carboxylate as a solid in a tightly sealed container, protected from moisture and light, at room temperature.[1] Storing it in a desiccator can provide additional protection against hydrolysis.
Q3: Is this compound sensitive to light?
A3: Aromatic compounds containing a benzodioxole ring system can absorb UV radiation, making them potentially susceptible to photolytic degradation.[5] While specific data for this molecule is limited, it is best practice to protect solutions and solid samples from prolonged exposure to direct light, especially high-energy UV sources.
Troubleshooting Guide: Stability & Degradation Issues
This section addresses specific experimental problems in a question-and-answer format.
Issue Category: Hydrolytic Instability
Q: I'm observing a new peak in my HPLC chromatogram and a corresponding loss of the parent compound in my aqueous formulation buffered at pH 8. What is happening?
A: You are likely observing base-catalyzed hydrolysis of the methyl ester. The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are more abundant at pH 8. This reaction, known as a BAc2 mechanism, cleaves the acyl-oxygen bond, resulting in the formation of benzo[d]dioxole-4-carboxylate salt and methanol.[3][6] The new peak in your chromatogram is almost certainly the carboxylate degradant.
-
Solution:
-
Confirm Degradant Identity: Collect the fraction corresponding to the new peak and analyze it by LC-MS to confirm its mass matches that of benzo[d]dioxole-4-carboxylic acid (166.13 g/mol ).
-
Adjust pH: If experimentally feasible, lower the pH of your formulation to a slightly acidic or neutral range (pH 4-6) to significantly reduce the rate of hydrolysis.
-
Use Aprotic Solvents: For stock solutions, use aprotic solvents like DMSO or acetonitrile where hydrolysis cannot occur.
-
Caption: Primary hydrolytic degradation pathway.
Issue Category: Oxidative Degradation
Q: My sample, which contains povidone as an excipient, is showing multiple unknown degradation products after storage. What could be the cause?
A: This is likely due to oxidative degradation initiated by reactive impurities within the povidone excipient.[7] Excipients like povidone can contain trace levels of peroxides as impurities from their manufacturing process.[8] These peroxides can initiate radical chain reactions or directly oxidize sensitive moieties. The methylene bridge of the benzodioxole ring is a potential site for oxidative attack, which could lead to ring-opening and the formation of various byproducts.[9]
-
Solution:
-
Screen Excipients: Source high-purity excipients with low peroxide values. Test multiple lots or vendors, as impurity levels can vary significantly.[8]
-
Introduce Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation to scavenge peroxide radicals.[10]
-
Inert Atmosphere: When preparing and storing the formulation, purge containers with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative stress.
-
Issue Category: Thermal Instability
Q: I'm using the compound in a melt-extrusion process at 120 °C and experiencing significant degradation. Isn't the boiling point much higher?
A: While the predicted boiling point is high, thermal degradation can occur well below this temperature, especially in the presence of other reactive species or excipients.[11] The melting point is only 55-56 °C, and at 120 °C, the compound is in a molten state where molecular mobility is high. This can accelerate reactions with incompatible excipients or catalyze decomposition pathways like decarboxylation, although the latter typically requires higher temperatures.
-
Solution:
-
Characterize Thermal Profile: Perform a Thermogravimetric Analysis (TGA) on the pure compound and on your formulation mixture to determine the precise onset temperature of decomposition.[11]
-
Lower Process Temperature: If possible, reduce the extrusion temperature.
-
Minimize Residence Time: Decrease the time the material spends at high temperatures during processing to reduce the extent of degradation.
-
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues encountered during your experiments.
Caption: A workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Methyl benzo[d]dioxole-4-carboxylate in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.[12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[13]
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105 °C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.
Protocol 2: HPLC Method for Stability Analysis
A reverse-phase HPLC-UV method for quantifying Methyl benzo[d]dioxole-4-carboxylate and its degradation products.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-19 min: 90% to 30% B19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 254 nm |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be ≥ 2000 for the parent peak.
-
Resolution: The resolution between the parent peak and the closest eluting degradant peak should be ≥ 1.5.
Analysis:
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in stressed samples to that of the unstressed control. The formation of degradation products is monitored by the appearance of new peaks in the chromatogram.[14][15][16]
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Retrieved from [Link]
- Ukrainets, I. V., et al. (2020). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Molecules, 25(18), 4293.
-
PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
- Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3183.
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
- Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 76-96.
- Svoronos, P. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. CUNY Academic Works.
- Wang, J., & Wang, S. (2019). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules, 24(23), 4276.
- Gupta, P., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. American Journal of Organic Chemistry, 6(3), 1-22.
- Ates, H. C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5531988.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Dash, A. C., & Mohanty, P. (2001). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Indian Journal of Chemistry - Section A, 40(11), 1184-1188.
-
Human Metabolome Database. (2021). Showing metabocard for 1,3-Benzodioxole (HMDB0244156). Retrieved from [Link]
-
China Methyl Benzo[d][1][17]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. (n.d.). Retrieved from [Link]
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
-
Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]
- Gupta, P., et al. (2019).
- Constantinou, S., & Kouras, A. (2021). A Review of the Analytical Methods for the Determination of 4(5)
- Wang, Y., et al. (2023). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. RSC Advances, 13, 33501-33507.
- Lietzow, J., et al. (2015). Analytical tools for the analysis of β-carotene and its degradation products. Food & Function, 6(11), 3436-3451.
- Heather, E., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.
- Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691.
-
An-Najah National University Repository. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]
- ResearchGate. (2007). (4S)
- ResearchGate. (2011).
- Lin, Y.-T., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Technology, 43(20), 3097-3105.
- Li, H., et al. (2021). Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo. Drug Design, Development and Therapy, 15, 3735–3747.
- Bobbitt, J. M., et al. (2003). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 68(23), 9031-9037.
Sources
- 1. Methyl 1,3-benzodioxole-4-carboxylate CAS#: 33842-16-9 [m.chemicalbook.com]
- 2. Methyl 1,3-benzodioxole-4-carboxylate | 33842-16-9 [chemicalbook.com]
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Technical Support Center: Optimizing Reaction Conditions for Methyl 3,4-methylenedioxybenzoate Synthesis
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3,4-methylenedioxybenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental challenges, optimize reaction conditions, and achieve high-yield, high-purity synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Methyl 3,4-methylenedioxybenzoate, focusing on the most common and efficient methodologies.
Q1: What is the standard and most reliable method for synthesizing Methyl 3,4-methylenedioxybenzoate?
The most common and robust method is the Fischer-Speier Esterification of 3,4-methylenedioxybenzoic acid (also known as piperonylic acid) with methanol.[1] This is an acid-catalyzed reaction where the carboxylic acid and alcohol are refluxed to form the corresponding ester and water. It is favored for its cost-effectiveness and use of readily available reagents.
Q2: Why is a strong acid catalyst required for this reaction?
Fischer esterification is a slow process under neutral conditions. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to accelerate the reaction.[2][3] The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3][4]
Q3: What is the purpose of using a large excess of methanol?
Fischer esterification is a reversible, equilibrium-limited reaction.[2][3][5]
Carboxylic Acid + Alcohol ⇌ Ester + Water
According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either removing a product as it forms (in this case, water) or by increasing the concentration of a reactant.[2][6] Using methanol as both the reactant and the solvent (a large excess) is a common and practical strategy to drive the reaction to completion and maximize the yield of the desired methyl ester.[5]
Q4: How can I effectively monitor the reaction's progress?
The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC) . A spot of the reaction mixture is co-spotted on a TLC plate with a spot of the starting material (3,4-methylenedioxybenzoic acid). The disappearance of the starting material spot, which is significantly more polar than the product ester, indicates the reaction is nearing completion. The product, Methyl 3,4-methylenedioxybenzoate, will have a higher Rf value.
Q5: What are the expected spectroscopic data for pure Methyl 3,4-methylenedioxybenzoate?
-
¹H NMR: Expect signals for the aromatic protons, the methylenedioxy (-O-CH₂-O-) protons (typically a singlet around 6.0 ppm), and the methyl ester (-OCH₃) protons (a singlet around 3.9 ppm).
-
¹³C NMR: Key signals will include the ester carbonyl carbon (~166 ppm), carbons of the aromatic ring, the methylenedioxy carbon (~102 ppm), and the methyl ester carbon (~52 ppm).
-
IR Spectroscopy: Look for a strong C=O stretch for the ester at approximately 1720 cm⁻¹ and C-O stretches between 1200-1300 cm⁻¹. The characteristic signals for the aromatic ring and the methylenedioxy group will also be present.
Section 2: Troubleshooting Guide
This guide is structured to provide direct solutions to common problems encountered during the synthesis.
Problem: My final yield is disappointingly low (<70%). What are the most likely causes and how can I fix this?
Low yield is the most frequent issue and almost always relates to the reaction equilibrium not being sufficiently shifted towards the products.
-
Probable Cause 1: Insufficient Equilibrium Shift. The reverse reaction, the hydrolysis of the ester, is competing with the forward reaction.
-
Solution: Increase the excess of methanol. Instead of 10 equivalents, try using 20 equivalents or running the reaction with methanol as the solvent. A study showed that increasing from equimolar amounts to a 10-fold excess of alcohol could increase yield from 65% to 97%.[5] Ensure your methanol is as dry as possible to minimize the initial concentration of water.
-
-
Probable Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time. Monitor the reaction by TLC every hour after the first 2 hours until the starting material is no longer visible. Ensure the reaction is maintaining a steady reflux.
-
-
Probable Cause 3: Inactive or Insufficient Catalyst. The catalyst may be old, hydrated, or used in too small a quantity.
Problem: The reaction started but seems to have stalled, with a significant amount of starting material remaining even after prolonged reflux.
-
Probable Cause: Catalyst Poisoning by Water. As the reaction proceeds, it produces water. This water can hydrolyze the ester (the reverse reaction) and can also solvate the acid catalyst, reducing its effectiveness.[9]
-
Solution: While difficult to do when using excess methanol, for more sensitive substrates, the removal of water is key.[1] This can be achieved using molecular sieves in the reaction flask or by using a Dean-Stark apparatus if a co-solvent like toluene is used.[1][3][10] For this specific synthesis, ensuring all reagents and glassware are scrupulously dry before starting is the best preventative measure.
-
Problem: My final product is contaminated with the starting carboxylic acid, even after purification.
-
Probable Cause: Ineffective Work-up Procedure. The acidic starting material was not fully removed from the organic layer during extraction.
-
Solution: Implement a Base Wash. During the aqueous work-up, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
Continue washing with NaHCO₃ solution until CO₂ evolution (effervescence) ceases. Then, proceed with a water wash and a brine wash to remove residual salts before drying the organic layer.
-
Problem: The reaction mixture turned dark brown or black upon heating.
-
Probable Cause: Decomposition/Charring. This is typically caused by an overly aggressive reaction temperature or an excessive amount of concentrated sulfuric acid, which is a strong dehydrating agent.
-
Solution: Reduce the amount of catalyst to the lower end of the effective range (1-2 mol%). Control the heating mantle temperature carefully to maintain a gentle, steady reflux without overheating. If charring persists, consider using a milder catalyst like p-toluenesulfonic acid.
-
Section 3: Experimental Protocols & Data
Optimized Protocol for Methyl 3,4-methylenedioxybenzoate Synthesis
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-methylenedioxybenzoic acid (10.0 g, 59.5 mmol).
-
Reagent Addition: Add anhydrous methanol (120 mL, ~3 mol, ~50 eq.). Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.1 mL, ~20.4 mmol, ~0.34 eq.). Caution: Addition is exothermic.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Allow the reaction to reflux for 4 hours. Monitor by TLC.
-
Work-up (Step 1 - Quenching): Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the product should form.[11]
-
Work-up (Step 2 - Extraction): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Work-up (Step 3 - Washing): Combine the organic layers and wash with water (1 x 100 mL), followed by saturated aqueous NaHCO₃ solution (2 x 100 mL, or until effervescence ceases), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol to afford pure Methyl 3,4-methylenedioxybenzoate as a white crystalline solid.
Data Presentation
Table 1: Representative Reaction Conditions for Esterification
| Starting Material | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-methylenedioxybenzoic acid | Isobutanol | H₂SO₄ | 80 | 7.05 | 89.0 | [12] |
| 3,4-methylenedioxybenzoic acid | n-Octanol | H₂SO₄ | 77.2 | 7.02 | 89.9 | [12] |
| Oleic Acid | Methanol | H₂SO₄ | 55 | 1.25 | 95.0 | [9] |
| Oleic Acid | Trimethylolpropane | p-TSA | 105-120 | >10 | - | [7] |
Note: The data illustrates that high yields are achievable under optimized conditions for various esterifications.
Section 4: Visualization of Key Processes
Reaction Mechanism and Troubleshooting Workflow
A clear understanding of the reaction pathway and a logical approach to problem-solving are critical for success.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Troubleshooting workflow for low reaction yield.
References
- Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega.
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Fischer–Speier esterific
- STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. Journal of Chemical Technology and Metallurgy.
- Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of C
- Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Deriv
- Fischer Esterific
- What are the advantages and disadvantages of Fischer esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Fischer Esterification | Mechanism + Easy TRICK!. The Organic Chemistry Tutor via YouTube.
- Fischer Esterific
- Esterification of benzoic acid to methyl benzoate.
- Preparation and purification of methyl-3-nitobenzo
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer Esterification [organic-chemistry.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. globethesis.com [globethesis.com]
Purification strategies for polar impurities in "Methyl benzo[d]dioxole-4-carboxylate"
midsole Methyl 3,4-(methylenedioxy)benzoate | C9H8O4 | Chemsrc Methyl 3,4-(methylenedioxy)benzoate(CAS:326-58-9) is a useful research chemical. ... Purity: 97%. In Stock. Inquire. Capot Chemical. Methyl 3,4-(methylenedioxy)benzoate. 326-58-9. Purity: 98%. In Stock. Inquire. AHH Chemical. Methyl piperonylate. 326-58-9. Purity: 97%. In Stock. Inquire. Angene. Methyl 3,4-(methylenedioxy)benzoate. 326-58-9. Purity: 98%. In Stock. Inquire. A2B Chem. Methyl 3,4-(methylenedioxy)benzoate. 326-58-9. Purity: 97%. In Stock. Inquire. MolCore. Methyl 3,4-(methylenedioxy)benzoate. 326-58-9. Purity: 98%. In Stock. Inquire. Boc Sciences. Methyl 3,4-(methylenedioxy)benzoate. 326-58-9. ... Boiling point: 298.3±22.0 °C at 760 mmHg. Flash point: 122.3±13.8 °C. Exact mass: 180.042251. LogP: 1.76. Vapour pressure: 0.0±0.6 mmHg at 25°C. Index of refraction: 1.562. Molar refractivity: 44.1±0.3 cm3. #H bond acceptors: 4. #H bond donors: 0. #Freely rotating bonds: 2. #Rule of 5 Violations: 0. ACD/LogP: 1.58. ACD/LogD (pH 5.5): 1.58. ACD/BCF (pH 5.5): 9.35. ACD/KOC (pH 5.5): 172.19. [Link]
METHYL 3,4-METHYLENEDIOXYBENZOATE | C9H8O4 - PubChem Methyl 3,4-methylenedioxybenzoate is a member of the class of compounds known as 1,3-benzodioxoles. 1,3-benzodioxoles are organic compounds containing a 1,3-benzodioxole moiety, which consists of a benzene ring fused to a 1,3-dioxole ring. Methyl 3,4-methylenedioxybenzoate is practically insoluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methyl 3,4-methylenedioxybenzoate is primarily located in the cytoplasm. [Link]
Elimination of Acidic Impurities from a Crude Ester Product by Extraction The purpose of this experiment is to use the technique of extraction to remove acidic impurities from a crude sample of a neutral ester, methyl benzoate. The purity of the methyl benzoate will be determined by infrared (IR) spectroscopy. [Link]
Fischer–Speier esterification - Wikipedia Fischer–Speier esterification or Fischer esterification is a special type of esterification by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction was first described by Emil Fischer and Arthur Speier in 1895. Most carboxylic acids are suitable for the reaction, but the alcohol should generally be a primary or secondary alkyl. Tertiary alcohols are prone to elimination. Contrary to common misconception based on the name, phenols can also be esterified to give good yields. Commonly used catalysts for a Fischer esterification include sulfuric acid, tosic acid, and Lewis acids such as scandium (III) triflate. For more valuable or sensitive substrates (for example, biomaterials ), dicyclohexylcarbodiimide is often used. The reaction is often carried out without a solvent (particularly when a large excess of the alcohol reagent is used) or in a non-polar solvent (e.g. toluene, hexane) to facilitate the Dean-Stark method. Typical reaction times vary from 1–10 hours at temperatures of 60–110 °C. Direct acylations of alcohols with carboxylic acids is preferred over acylations with anhydrides (poor atom economy) or acyl chlorides (moisture sensitive). The main disadvantage of direct acylation is the unfavorable chemical equilibrium that must be remedied (e.g. by a large excess of one of the reagents, or by the removal of water). [Link]
4.4: Overview of Recrystallization - Chemistry LibreTexts (2023-12-13) Recrystallization is a technique used to purify solids. It is based on the principle that the solubility of most solids increases with increased temperature. This means that as temperature increases, the amount of solute that can be dissolved in a solvent increases. Recrystallization is a procedure for purifying an impure compound in a suitable solvent. The method of purification is based on the principle that the solubility of most solids increases with increased temperature. This means that as temperature increases, the amount of solute that can be dissolved in a solvent increases. [Link]
2.2: Step-by-Step Procedures - Chemistry LibreTexts (2023-12-13) Step-by-Step Procedures for Recrystallization. A. Choosing a Solvent. B. Dissolving the Solid. C. Hot Filtration (if necessary) D. Cooling. E. Collecting the Crystals by Suction Filtration. F. Rinsing the Crystals. G. Drying the Crystals. A general procedure for recrystallization is as follows (see Figure 3.2 for a flowchart of the process). The process is also demonstrated in a series of pictures in Figure 3.3. Choose an appropriate solvent. Add a minimal amount of solvent to the impure solid in an Erlenmeyer flask. Heat the solution to a boil and add more solvent dropwise until the solid just dissolves. If the solution is colored, add a small amount of charcoal and filter. If the solution is cloudy, filter it hot (called "hot filtration"). Allow the solution to cool slowly to room temperature. If crystals don't form, scratch the flask with a glass rod, or add a seed crystal of the pure compound. Cool the solution in an ice bath for minutes to complete the crystallization. Collect the pure crystals by suction filtration using a Büchner funnel. Rinse the crystals with a small portion of cold solvent. Allow the crystals to dry on the filter paper, then remove them and let them air dry on a watch glass. [Link]
Recrystallization (chemistry) - Wikipedia Recrystallization, also known as fractional crystallization, is a procedure for purifying an impure compound in a suitable solvent. The method of purification is based on the principle that the solubility of most solids increases with increased temperature. This means that as temperature increases, the amount of solute that can be dissolved in a solvent increases. The impure compound is dissolved (the solute), usually by heating it in a suitable solvent. The mixture is then filtered hot to remove any insoluble impurities. The resulting solution (the filtrate) is then allowed to cool. At this lower temperature, the solution is supersaturated with respect to the desired compound, but not with respect to the soluble impurities, so the desired compound crystallizes out, leaving the soluble impurities dissolved in the solvent (the mother liquor). The slower the rate of cooling, the larger the crystals that are formed. The crystals are then collected by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried. A second crop of crystals can often be obtained by concentrating the mother liquor by evaporation and allowing it to cool again. The purity of the product is checked by determining its melting point. A sharp melting point at the correct temperature indicates a pure compound. The process is also used in the semiconductor industry to produce high-purity silicon for use in electronics. [Link] Technical Support Center: Purification of Methyl Benzo[d]dioxole-4-carboxylate
Welcome to the technical support center for the purification of Methyl benzo[d]dioxole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common polar impurities I should expect when synthesizing Methyl benzo[d]dioxole-4-carboxylate?
A1: The most prevalent polar impurities typically arise from the starting materials and potential side reactions during synthesis. The common synthetic route is the Fischer-Speier esterification of 3,4-(Methylenedioxy)benzoic acid (also known as piperonylic acid) with methanol, using an acid catalyst like sulfuric acid.
Therefore, the primary polar impurities to anticipate are:
-
Unreacted 3,4-(Methylenedioxy)benzoic acid: This is the most common impurity. Due to the equilibrium nature of Fischer esterification, some starting carboxylic acid will likely remain. Its carboxylic acid group makes it significantly more polar than the desired ester product.
-
Residual Acid Catalyst: Strong acids like sulfuric acid or tosic acid, if used, will contaminate the final product if not properly neutralized and removed.
-
Water: Water is a byproduct of the esterification reaction and can be introduced during the workup.
-
Hydrolysis Product: Although less common with a weak base wash, exposure to strong bases (like NaOH) or prolonged exposure to aqueous conditions, especially at elevated temperatures, can hydrolyze the ester back to the parent carboxylic acid and methanol.
Q2: My initial purification by aqueous workup still shows impurities on my TLC plate. What is the most effective next step?
A2: If you have already performed a standard aqueous workup and polar impurities remain, a targeted acid-base extraction is your most powerful and straightforward next step. This technique specifically exploits the acidic nature of the most likely impurity, the unreacted carboxylic acid.
The crude product, dissolved in an organic solvent like ethyl acetate or diethyl ether, is washed with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate is basic enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt (sodium piperonylate), which partitions into the aqueous layer. The desired ester, being neutral, remains in the organic layer.
It is crucial to use a weak base like sodium bicarbonate. A strong base, such as sodium hydroxide (NaOH), can cause hydrolysis of your ester product, reducing your yield.
Q3: I've performed an acid-base extraction, but my product is still not pure enough for my downstream application. What advanced purification techniques should I consider?
A3: If acid-base extraction is insufficient, recrystallization or column chromatography are the next logical steps.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. Methyl benzo[d]dioxole-4-carboxylate is a white to off-white solid with a reported melting point in the range of 51-55°C. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: If recrystallization fails to yield a product of the desired purity, or if you have multiple impurities with similar polarities, silica gel column chromatography is the most effective method. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Since your remaining impurities are likely more polar than the product, they will adhere more strongly to the polar silica gel, allowing your less polar ester product to elute first.
Troubleshooting Guides
Guide 1: Troubleshooting Acid-Base Extraction
Problem: Emulsion formation during the extraction with sodium bicarbonate solution.
Cause: Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate. They are often caused by vigorous shaking or the presence of surfactant-like impurities.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Guide 2: Troubleshooting Recrystallization
Problem: Oiling out instead of crystallization.
Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. The melting point of Methyl benzo[d]dioxole-4-carboxylate is approximately 51-55°C.
Solutions:
-
Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your product.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.
-
Slow Cooling: Cool the solution slowly. A rapid temperature drop encourages supersaturation and oiling out. Allow the flask to cool to room temperature before placing it in an ice bath.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure product.
Problem: No crystals form upon cooling.
Cause: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth.
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve a lower temperature, which will decrease the solubility of your compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude Methyl benzo[d]dioxole-4-carboxylate in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. A typical concentration is 5-10% w/v.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. The upper layer will be the organic phase (assuming a solvent less dense than water), and the lower layer will be the aqueous phase.
-
Draining: Drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified Methyl benzo[d]dioxole-4-carboxylate.
Protocol 2: Recrystallization of Methyl benzo[d]dioxole-4-carboxylate
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Methanol, ethanol, or isopropanol are often good choices for esters. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.
Data Presentation
| Property | Value | Source |
| Chemical Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 51-55 °C | |
| Boiling Point | 154 °C at 10 mmHg | |
| Solubility | Practically insoluble in water |
Visualizations
Caption: Mechanism of acid-base extraction for impurity removal.
References
-
Chemsrc. (n.d.). Methyl 3,4-(methylenedioxy)benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9491, Methyl 3,4-methylenedioxybenzoate. Retrieved from [Link]
-
Studocu. (n.d.). Elimination of Acidic Impurities from a Crude Ester Product by Extraction. Retrieved from [Link]
-
Wikipedia. (2023, December 5). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 13). 4.4: Overview of Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 13). 2.2: Step-by-Step Procedures for Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Recrystallization (chemistry). Retrieved from [Link]
A Senior Scientist's Guide to Purity Analysis of Methyl Benzo[d]dioxole-4-carboxylate: An HPLC-Centric Comparative Study
Abstract
This guide provides an in-depth, technically-focused comparison of analytical methodologies for the purity assessment of Methyl benzo[d]dioxole-4-carboxylate, a key intermediate in pharmaceutical and fine chemical synthesis.[1] While High-Performance Liquid Chromatography (HPLC) is presented as the primary, most robust method, this document offers a critical evaluation of alternative techniques, including Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section is grounded in established scientific principles and supported by experimental data paradigms, validation standards, and authoritative references to provide researchers, analysts, and drug development professionals with a comprehensive framework for method selection and implementation.
Introduction: The Critical Role of Purity in Synthesis
Methyl benzo[d]dioxole-4-carboxylate (CAS 33842-16-9) is a pivotal building block in organic synthesis.[1] Its molecular structure, featuring a fused benzodioxole ring system and a methyl ester functional group, makes it a valuable precursor for a wide range of biologically active molecules. As with any synthetic intermediate destined for high-value applications like pharmaceuticals, rigorous purity control is not merely a quality metric but a fundamental requirement for ensuring reaction efficiency, predictable yields, and the safety of the final product.
The presence of impurities, even at trace levels, can have significant downstream consequences. Potential impurities may arise from unreacted starting materials (e.g., methyl 2,3-dihydroxybenzoate), side-products, or degradation products (e.g., the hydrolyzed carboxylic acid).[2][3] Therefore, a reliable, selective, and validated analytical method is indispensable. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the cornerstone technique for this purpose, while objectively comparing it against other powerful alternatives.
The Primary Method: Reversed-Phase HPLC
For a molecule like Methyl benzo[d]dioxole-4-carboxylate, which is polar, non-volatile, and possesses a strong UV chromophore, RP-HPLC is the unequivocal method of choice. Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.
The "Why": Rationale for Method Parameters
A successful HPLC separation is built on a logical selection of each parameter. The choices below are based on the physicochemical properties of the analyte and common practices for similar aromatic esters.[4][5]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is perfectly suited for this analysis. The non-polar C18 chains interact with the hydrophobic benzodioxole ring system, providing excellent retention. A particle size of 3 to 5 µm offers a good balance between efficiency and backpressure for standard HPLC systems.[6]
-
Mobile Phase: A binary mixture of a weak organic solvent (Methanol or Acetonitrile) and water is standard.
-
Acetonitrile is often preferred for its lower viscosity and superior UV transparency. Its pi-electrons can also offer unique selectivity for aromatic compounds.[7]
-
Methanol is a more cost-effective and readily available alternative. It is a stronger proton donor/acceptor, which can alter selectivity compared to acetonitrile.[7]
-
A gradient elution (e.g., starting with a higher water percentage and increasing the organic solvent over time) is highly recommended. This ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time while still providing good resolution for early-eluting, more polar impurities.
-
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. The conjugated aromatic system of Methyl benzo[d]dioxole-4-carboxylate absorbs UV light strongly. Analysis of the full UV spectrum using a DAD can help in peak identification and purity assessment, confirming that the main peak is spectrally homogenous. A detection wavelength around 254 nm is a common starting point for aromatic compounds.[5]
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates a typical workflow for the purity analysis of a batch of Methyl benzo[d]dioxole-4-carboxylate.
Caption: A standard workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is a robust starting point for method development.
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
-
Sample Preparation: Prepare a stock solution of Methyl benzo[d]dioxole-4-carboxylate at a concentration of 1.0 mg/mL in Acetonitrile.[4]
-
Analysis: Equilibrate the column for at least 15 minutes with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Calculation: Determine the purity by calculating the peak area percent of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is the primary technique, other methods can offer complementary information or may be advantageous in specific scenarios.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While Methyl benzo[d]dioxole-4-carboxylate (M.P. 55-56 °C) can be analyzed by GC, it is less ideal than HPLC for non-volatile or thermally labile impurities.[3][8] It excels at detecting volatile organic impurities from solvents used in the synthesis.
-
Quantitative NMR (qNMR): qNMR is a powerful primary method that can determine purity without needing a specific reference standard for the analyte. It provides an absolute measure of purity against a certified internal standard. However, it has lower sensitivity than HPLC and may not detect trace-level impurities. It is excellent for certifying the purity of reference standards themselves.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a modern version of TLC that offers better resolution and quantitative capabilities.[9] It is a high-throughput and cost-effective technique, excellent for screening multiple samples simultaneously, but generally offers lower resolution and sensitivity than HPLC.
Comparative Data Summary
| Parameter | HPLC (Recommended) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds.[8] | Applicable to soluble compounds containing NMR-active nuclei. |
| Resolution | Very High | High | Moderate |
| Sensitivity | High (ng to pg level)[10] | Very High (pg to fg level), especially with specific detectors. | Low (µg to mg level) |
| Quantitation | Relative (requires a reference standard for absolute quantitation). | Relative (requires a reference standard). | Absolute (purity against an internal standard). |
| Impurity Detection | Excellent for a wide polarity range of impurities. | Best for volatile impurities; non-volatile impurities are not detected. | Detects impurities >0.1-1%; may miss trace impurities. |
| Instrumentation Cost | Moderate to High | Moderate | Very High |
| Sample Throughput | Moderate | High | Low |
Method Validation: Ensuring Trustworthiness
A method is only as good as its validation. For drug development professionals, adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), is mandatory. A validated method ensures the results are reliable, reproducible, and accurate.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies at different concentrations (e.g., 80%, 100%, 120%).[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision over a short interval with the same operator and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
The following diagram provides a decision-making framework for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Conclusion
For the comprehensive purity analysis of Methyl benzo[d]dioxole-4-carboxylate, a well-developed and validated reversed-phase HPLC method stands as the most robust, sensitive, and reliable choice. It provides excellent resolution for separating the main component from potential process-related and degradation impurities. While techniques like GC and qNMR have important, complementary roles—particularly for analyzing volatile impurities and certifying reference standards, respectively—HPLC offers the best overall performance for routine quality control and final product release in a regulated environment. The adoption of the principles and protocols outlined in this guide will empower researchers to generate high-quality, defensible analytical data critical to the advancement of their chemical synthesis programs.
References
- BenchChem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
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Li, T., & Zhang, J. (2000). Determination of 1,3-benzodioxanes in Piper mullesua by high-performance thin-layer chromatography. Journal of AOAC International, 83(6), 1484–1488. Available at: [Link]
- Lilly Co Eli. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
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Jankovská, D., & Švorc, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. IntechOpen. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. Available at: [Link]
- Aurobindo Pharma Ltd. (2017). Process for the preparation of derivatives of benzodioxole. Google Patents.
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Veeprho. (n.d.). (1R,3S)-Methyl 1-(benzo[d][4][12]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. Retrieved from Veeprho website.
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Zhang, Y., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
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Chemsrc. (n.d.). methyl 5-iodobenzo[d][4][12]dioxole-4-carboxylate. Retrieved from Chemsrc website.
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PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Pistos, C., et al. (2011). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 852-857. Available at: [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
- ChemicalBook. (n.d.). 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis.
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Singh, S., et al. (2004). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1147-1154. Available at: [Link]
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PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Available at: [Link]
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El Mahjoub, A., & Staub, C. (2000). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 371-391. Available at: [Link]
-
Dailidė, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3698. Available at: [Link]
-
Simões, M. M. Q., et al. (2022). (E)-1-(Benzo[d][4][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2022(2), M1382. Available at: [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
-
Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 440, 138210. Available at: [Link]
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LookChem. (n.d.). China Methyl Benzo[d][4][12]dioxole-5-carboxylate CAS 326-56-7 Manufacturers. Retrieved from LookChem website.
- ChemicalBook. (n.d.). Methyl 1,3-benzodioxole-4-carboxylate.
-
IUCr. (2008). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. Available at: [Link]
Sources
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A Comparative Guide to the Mass Spectrometric Characterization of Methyl 3,4-methylenedioxybenzoate
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel compounds, mass spectrometry stands as an indispensable analytical technique. This guide provides an in-depth technical comparison of mass spectrometric approaches for the characterization of Methyl 3,4-methylenedioxybenzoate, a key intermediate and structural motif in various pharmacologically active molecules. By delving into the principles and practical applications of different ionization techniques, this document serves as a comprehensive resource for selecting and optimizing analytical strategies.
Introduction to Methyl 3,4-methylenedioxybenzoate and the Imperative for Accurate Characterization
Methyl 3,4-methylenedioxybenzoate, a derivative of safrole, possesses the characteristic methylenedioxyphenyl group, a structural alert in medicinal chemistry and toxicology. Its accurate identification and structural confirmation are paramount in drug discovery, metabolite identification, and quality control processes. Mass spectrometry, with its high sensitivity and specificity, offers a powerful tool for obtaining detailed molecular information, including molecular weight and fragmentation patterns, which are crucial for unambiguous characterization.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical determinant of the quality and nature of the mass spectral data obtained. Here, we compare three prevalent ionization methods for the analysis of small molecules like Methyl 3,4-methylenedioxybenzoate: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Typical Application | Advantages for Methyl 3,4-methylenedioxybenzoate | Disadvantages for Methyl 3,4-methylenedioxybenzoate |
| Electron Ionization (EI) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Coupled with Gas Chromatography (GC-MS) for volatile and thermally stable compounds. | Provides detailed structural information through reproducible fragmentation patterns. Ideal for library matching. | Can lead to the absence of a molecular ion peak for some fragile molecules. Requires analyte to be volatile. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions. | Coupled with Liquid Chromatography (LC-MS) for polar and non-volatile compounds. | "Soft" ionization technique that typically produces a prominent protonated molecule or adduct ion, confirming molecular weight. | May not be efficient for non-polar compounds. Susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions. | Coupled with LC-MS for less polar and thermally stable compounds. | Suitable for a broader range of polarities than ESI. Less susceptible to matrix effects than ESI. | Can induce some in-source fragmentation. Requires the analyte to be thermally stable enough to be vaporized. |
Deciphering the Fragmentation Pattern: An In-depth Look at Electron Ionization
Electron Ionization (EI) is a powerful technique for structural elucidation due to its generation of characteristic and reproducible fragmentation patterns. For Methyl 3,4-methylenedioxybenzoate, the EI mass spectrum is predicted to exhibit a series of fragment ions that provide a structural fingerprint of the molecule.
The fragmentation of benzoate esters under EI conditions is well-documented.[1] The primary fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group. For Methyl 3,4-methylenedioxybenzoate (Molecular Weight: 180.16 g/mol ), the following key fragmentation steps are anticipated:
-
Molecular Ion Peak (M+•) at m/z 180: The presence of the aromatic ring enhances the stability of the molecular ion, making its observation likely.
-
Loss of the Methoxy Radical (•OCH3) to form the Benzoyl Cation at m/z 149: This is a characteristic fragmentation of methyl esters, resulting in a highly stable acylium ion. This is often the base peak in the spectrum of methyl benzoates.
-
Loss of Formaldehyde (CH2O) from the Methylenedioxy Group: The methylenedioxy ring can undergo fragmentation, leading to the loss of a neutral formaldehyde molecule (30 Da).
-
Formation of the Tropylium Ion (C7H7+) at m/z 91: While less direct, rearrangement and fragmentation of the benzoyl cation can lead to the formation of the stable tropylium ion.
-
Further Fragmentation of the Benzoyl Cation: The ion at m/z 149 can lose carbon monoxide (CO) to yield an ion at m/z 121.
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol is ideal for the detailed structural characterization of Methyl 3,4-methylenedioxybenzoate, providing a reproducible fragmentation pattern for library matching and structural confirmation.
A. Sample Preparation:
-
Accurately weigh approximately 1 mg of Methyl 3,4-methylenedioxybenzoate.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-100 µg/mL for injection.
B. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
II. Direct Infusion Mass Spectrometry with Electrospray Ionization (ESI)
This protocol is suited for rapid molecular weight confirmation of Methyl 3,4-methylenedioxybenzoate.
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Methyl 3,4-methylenedioxybenzoate in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
B. Direct Infusion ESI-MS Instrumentation and Parameters:
-
Mass Spectrometer: Waters Xevo TQ-S (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Infusion Flow Rate: 5-10 µL/min using a syringe pump.
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Mass Range: m/z 50-300
Visualization of Analytical Workflows
Caption: Mass Spectrometry Workflow for the Analysis of Methyl 3,4-methylenedioxybenzoate.
Conclusion
The comprehensive characterization of Methyl 3,4-methylenedioxybenzoate is readily achievable through mass spectrometry. For detailed structural elucidation and unambiguous identification, GC-MS with Electron Ionization is the method of choice, providing a rich fragmentation pattern that serves as a molecular fingerprint. For rapid molecular weight confirmation, particularly in high-throughput screening environments, Direct Infusion ESI-MS offers a fast and efficient alternative. The selection of the most appropriate technique will ultimately depend on the specific analytical goals, sample matrix, and available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the robust and reliable characterization of this important chemical entity.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7150, Methyl benzoate." PubChem, [Link].
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Clark, C. R., et al. "Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters." Journal of Mass Spectrometry, vol. 54, no. 1, 2019, pp. 55-65, [Link].
-
NIST. "Methyl benzoate." NIST Chemistry WebBook, SRD 69, [Link].
-
Bajaj, A., et al. "Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations." Research Journal of Science and Technology, vol. 9, no. 3, 2017, pp. 308-312, [Link].
-
Leal, R. V. P., et al. "Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel." Analytical Methods, vol. 9, no. 22, 2017, pp. 3344-3351, [Link].
-
Wikipedia. "Atmospheric-pressure chemical ionization." Wikipedia, [Link].
Sources
A Comparative Guide to the Suzuki Coupling of Methyl 3,4-Methylenedioxybenzoate and Other Methyl Esters
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] While traditionally reliant on aryl halides and triflates as electrophilic partners, the use of more abundant and diverse starting materials is a constant pursuit.[2] Among these, aryl esters have emerged as viable, albeit challenging, electrophiles. This guide provides an in-depth comparison of the performance of methyl 3,4-methylenedioxybenzoate versus other electronically and sterically diverse methyl esters in the Suzuki-Miyaura coupling, supported by experimental data and mechanistic insights.
The Challenge and Opportunity of Methyl Esters in Suzuki Coupling
Methyl esters are not traditional substrates for Suzuki couplings due to the strength of the C(acyl)-O bond, which makes oxidative addition to the palladium catalyst a difficult step. However, the development of highly active catalyst systems, particularly those based on palladium with N-heterocyclic carbene (NHC) ligands, has opened the door to their use.[3][4] These powerful catalysts can facilitate the cleavage of the otherwise inert C-O bond, allowing for the formation of a new C-C bond.
The ability to use methyl esters as coupling partners offers several advantages:
-
Substrate Availability: Carboxylic acids, the precursors to methyl esters, are widely available and often more accessible than the corresponding aryl halides.
-
Functional Group Tolerance: The reaction conditions developed for ester coupling are often mild, allowing for the presence of a wide range of functional groups.[5]
-
Orthogonal Reactivity: The differential reactivity of esters and halides can be exploited for sequential cross-coupling reactions on the same molecule.
Performance Comparison: A Data-Driven Analysis
The electronic and steric nature of the substituents on the methyl benzoate scaffold significantly influences the efficiency of the Suzuki coupling. The following table summarizes representative experimental data for the coupling of various methyl esters with arylboronic acids, providing a benchmark for their relative reactivity.
| Methyl Ester Substrate | Electronic Nature | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3,4-methylenedioxybenzoate | Electron-Donating | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [6] (Analogous) |
| Methyl 4-methoxybenzoate | Electron-Donating | 4-Tolylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | THF/H₂O | 23 | 12 | >95 | [3] |
| Methyl Benzoate | Neutral | 4-Tolylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | THF/H₂O | 23 | 12 | 92 | [3] |
| Methyl 4-(trifluoromethyl)benzoate | Electron-Withdrawing | 4-Tolylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | THF/H₂O | 23 | 12 | 85 | [3] |
| Methyl 4-nitrobenzoate | Strongly Electron-Withdrawing | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 65 | [6] (Analogous) |
| Methyl 2-methylbenzoate | Sterically Hindered | 4-Tolylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ | K₂CO₃ | THF/H₂O | 40 | 24 | 78 | [3] |
Mechanistic Insights and Causality of Reactivity
The Suzuki-Miyaura coupling of methyl esters proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the methyl benzoate plays a crucial role in the rate-determining oxidative addition step.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Electronic Effects
-
Electron-Donating Groups: Substituents like the 3,4-methylenedioxy and 4-methoxy groups increase the electron density on the aromatic ring. This makes the C(acyl)-O bond stronger and less susceptible to oxidative addition by the electron-rich palladium(0) catalyst. However, with highly active Pd-NHC catalysts, this effect can be overcome, and the electron-donating nature of the aryl group can facilitate the reductive elimination step, often leading to high yields.[3] The high yield observed for methyl 4-methoxybenzoate supports this.[3] Methyl 3,4-methylenedioxybenzoate, with its strong electron-donating character, is expected to exhibit similar high reactivity in the presence of a suitable catalyst system.
-
Electron-Withdrawing Groups: Groups such as nitro and trifluoromethyl decrease the electron density on the aromatic ring, making the carbonyl carbon more electrophilic and the C(acyl)-O bond more polarized. This facilitates the initial oxidative addition step.[7] However, a very strong electron-withdrawing group can also slow down the reductive elimination step. This explains the moderate to good yields for substrates like methyl 4-(trifluoromethyl)benzoate and the lower yield for methyl 4-nitrobenzoate.
Steric Hindrance
Steric hindrance, particularly from ortho substituents, can significantly impact the reaction rate.[8] The presence of a methyl group at the ortho position in methyl 2-methylbenzoate hinders the approach of the bulky palladium catalyst to the C(acyl)-O bond, slowing down the oxidative addition. This often necessitates higher temperatures or longer reaction times to achieve good yields, as seen in the provided data.[3]
Experimental Protocols
The following are representative, self-validating protocols for the Suzuki-Miyaura coupling of methyl esters.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of methyl esters.
Protocol 1: Suzuki Coupling of Methyl 4-methoxybenzoate with 4-Tolylboronic Acid[4]
-
Preparation: In a nitrogen-filled glovebox, a 4 mL vial is charged with methyl 4-methoxybenzoate (0.2 mmol, 1.0 equiv.), 4-tolylboronic acid (0.3 mmol, 1.5 equiv.), and potassium carbonate (0.4 mmol, 2.0 equiv.).
-
Catalyst Addition: The precatalyst [Pd(IPr)(μ-Cl)Cl]₂ (0.002 mmol, 1.0 mol %) is added.
-
Reaction Setup: The vial is sealed with a Teflon-lined cap, and 1.0 mL of a THF/H₂O (4:1) mixture is added.
-
Reaction: The reaction mixture is stirred at 23 °C for 12 hours.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl ketone.
Protocol 2: Suzuki Coupling of Methyl 2-methylbenzoate with 4-Tolylboronic Acid[4]
-
Preparation: Follow the same procedure as in Protocol 1, using methyl 2-methylbenzoate (0.2 mmol, 1.0 equiv.) as the starting material.
-
Catalyst Addition: The same catalyst and loading are used.
-
Reaction Setup: The same solvent system is used.
-
Reaction: The reaction mixture is stirred at 40 °C for 24 hours.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling of methyl esters is a rapidly evolving field that offers significant advantages in terms of substrate availability and functional group tolerance. The reactivity of methyl benzoates is highly dependent on their electronic and steric properties. Methyl 3,4-methylenedioxybenzoate, as an electron-rich substrate, is expected to be a highly effective coupling partner, particularly with modern Pd-NHC catalyst systems, delivering high yields under mild conditions. Electron-withdrawing groups can also be tolerated, albeit sometimes with lower efficiency. Steric hindrance remains a challenge, often requiring more forcing conditions. By understanding these underlying principles and utilizing the appropriate catalyst systems, researchers can effectively employ a wide range of methyl esters, including methyl 3,4-methylenedioxybenzoate, in the synthesis of complex molecular architectures.
References
-
Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 11(15), 9891-9902. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Correa, A., & Martin, R. (2009). Ni-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Esters. Journal of the American Chemical Society, 131(44), 15974–15975. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Sterically Hindered Palladium−Phosphine Precatalysts for C−C and C−N Cross-Coupling Reactions. Organometallics, 34(23), 5497–5508. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4180. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Szostak, M., et al. (2018). Pd‐PEPPSI: Water‐Assisted Suzuki–Miyaura Cross‐Coupling of Aryl Esters at Room Temperature using a Practical Palladium‐NHC (NHC = N‐Heterocyclic Carbene) Precatalyst. Chemistry – A European Journal, 24(34), 8533-8537. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195-16202. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Newman, S. G., & Willis, M. C. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5522–5525. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14, 8536-8543. [Link]
-
Watson, D. A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5522-5525. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Methyl Benzo[d]dioxole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[d][1]dioxole scaffold, a privileged structure in medicinal chemistry, is a key component in numerous bioactive natural products and synthetic compounds. Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from a common precursor, Methyl Benzo[d]dioxole-4-carboxylate. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatile Benzodioxole Moiety
The benzo[d][1]dioxole ring system is present in a wide array of pharmacologically active molecules. Its ability to engage in various biological interactions has led to the development of derivatives with a broad spectrum of activities, including anticancer, anti-tuberculosis, antimicrobial, analgesic, and anti-epileptic effects.[2] This guide focuses on derivatives of Methyl Benzo[d]dioxole-4-carboxylate, exploring how modifications of the carboxylate group into amides, esters, and hydrazones, along with substitutions on appended aromatic rings, influence their biological profiles.
Anticancer Activity: A Promising Frontier
Several derivatives of the benzo[d]dioxole scaffold have demonstrated significant potential as anticancer agents.[2] The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[3]
N-Aryl Carboxamide Derivatives
The conversion of the methyl ester of Methyl Benzo[d]dioxole-4-carboxylate to N-aryl carboxamides has yielded compounds with notable cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity of N-Aryl Carboxamide Derivatives
| Compound ID | Aryl Substituent | Target Cell Line | IC50 (µM) | Reference |
| C27 | 4-Chlorophenyl | HeLa | 2.07 ± 0.88 | |
| A549 | 3.52 ± 0.49 | |||
| C7 | 4-Fluorophenyl | A549 | 2.06 ± 0.09 | |
| C16 | 4-Methoxyphenyl | MCF-7 | 2.55 ± 0.34 |
As evidenced in the table, substitutions on the N-aryl ring play a crucial role in determining the anticancer potency. For instance, compound C27 , with a 4-chlorophenyl substituent, exhibits strong activity against both HeLa and A549 cell lines. Further investigations into the mechanism of action for compound C27 revealed its ability to induce apoptosis and cause cell cycle arrest in the S and G2/M phases in HeLa cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Targeting Key Pathways
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is a critical area of research. Derivatives of benzo[d]dioxole have shown promise as inhibitors of key inflammatory mediators.
Hydrazone Derivatives as COX Inhibitors
Hydrazone derivatives of Methyl Benzo[d]dioxole-4-carboxylate have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[2] Some of these compounds have demonstrated potent anti-inflammatory effects, comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Comparative Anti-inflammatory Activity of Hydrazone Derivatives
| Compound ID | Aryl Substituent | In Vivo Model | % Inhibition of Edema (at 3h) | Reference |
| S7 | 3,4-Dimethoxyphenyl | Carrageenan-induced paw edema | 62.24% | [4] |
| S14 | 2,4,5-Trimethoxyphenyl | Carrageenan-induced paw edema | 63.69% | [4] |
| Indomethacin | (Reference Drug) | Carrageenan-induced paw edema | 76.89% | [4] |
The data indicates that the substitution pattern on the aryl ring of the hydrazone moiety significantly influences the anti-inflammatory activity. For example, compounds with multiple methoxy substituents, such as S7 and S14 , exhibit substantial inhibition of carrageenan-induced paw edema in rats.[4]
Mechanism of Action: Inhibition of the NF-κB and COX Pathways
The anti-inflammatory effects of these benzodioxole derivatives are often attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) signaling pathways. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, while COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these pathways, the benzodioxole derivatives can effectively reduce the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of novel compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is urgently needed. Benzodioxole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[5]
Thiazole and Hydrazone Derivatives
The incorporation of thiazole and hydrazone moieties into the benzo[d]dioxole scaffold has resulted in compounds with significant antimicrobial properties.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Compound 3 | 50 | 25 | 25 | 100 | [6] |
| Compound 4 | 50 | 25 | 25 | 100 | [6] |
| Compound 10 | 100 | 50 | 50 | 200 | [6] |
| Compound 12 | 100 | 50 | 50 | 200 | [6] |
| Kanamycin | <25 | <25 | <25 | - | [6] |
| Fluconazole | - | - | - | <100 | [6] |
The data shows that compounds 3 and 4 exhibit good antibacterial activity, particularly against B. subtilis and E. coli.[6] The antifungal activity of these compounds is moderate.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The derivatization of Methyl Benzo[d]dioxole-4-carboxylate has proven to be a fruitful strategy for the discovery of novel bioactive compounds. The studies highlighted in this guide demonstrate that modifications to the carboxylate functionality and substitutions on appended aromatic rings can lead to potent anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships discussed provide a rational basis for the design of future derivatives with enhanced efficacy and selectivity. Further research should focus on optimizing the lead compounds identified here, exploring their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles to translate these promising findings into tangible therapeutic solutions.
References
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[Synthesis and antitumor evaluation of 5-(benzo[d][1]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines]([Link])
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[Design, Synthesis, and Biological Activity of Novel Benzo[ d][1]dioxole-6-benzamide Derivatives: Multichitinase Inhibitors as Potential Insect Growth Regulator Candidates]([Link])
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- 3. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzodioxole Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the benzodioxole moiety serves as a privileged scaffold, appearing in numerous natural products and synthetic compounds with significant biological activity. The ester derivatives of this heterocyclic system, particularly those of piperonylic acid (3,4-methylenedioxybenzoic acid), are of considerable interest for their potential as therapeutic agents and as key intermediates in organic synthesis. A precise and thorough characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of such analytical rigor.
This guide provides an in-depth comparative analysis of a homologous series of benzodioxole esters—specifically, the methyl, ethyl, and propyl esters of piperonylic acid. We will explore how subtle changes in the alkyl chain of the ester group manifest in their respective ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectra. The discussion is grounded in the causal relationships between molecular structure and spectroscopic output, providing field-proven insights into experimental design and data interpretation.
The Foundational Role of Spectroscopy in Characterizing Benzodioxole Esters
The benzodioxole ring system, with its unique electronic properties conferred by the electron-donating methylenedioxy group, presents a distinct spectroscopic signature. When an ester functional group is appended to this ring, its alkyl portion introduces subtle yet measurable variations in the spectral data. A comparative analysis across a homologous series allows us to discern trends and build a predictive understanding of how these structural modifications influence the molecule's interaction with electromagnetic radiation and its fragmentation under ionization. This knowledge is invaluable for structure elucidation, purity assessment, and quality control in a research and development setting.
Experimental Protocols: A Framework for Self-Validating Data
The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular framework, revealing the connectivity and chemical environment of each atom.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzodioxole ester into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (0.00 ppm).[1][2][3] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is adequate for the instrument.
-
Instrument Setup: The experiments should be performed on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. Before data acquisition, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.[3]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and the baseline is flattened. Chemical shifts are referenced to the TMS signal at 0.00 ppm. For ¹³C spectra, the solvent signal (for CDCl₃, the triplet at ~77.16 ppm) can be used as a secondary reference.[1][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule, particularly the ester's carbonyl (C=O) and C-O bonds.
Detailed Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): For solid or liquid samples, ATR-FTIR is a convenient method. A small amount of the ester is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Spectrum: The sample spectrum is then recorded. The instrument's software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands, reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS sample preparation, data acquisition, and analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the ester (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[7] The solution should be filtered to prevent contamination of the GC column.
-
Instrumentation (GC-MS): A Gas Chromatograph coupled to a Mass Spectrometer is used. The GC separates the components of the sample before they enter the MS.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for small organic molecules. This high energy leads to reproducible fragmentation patterns that serve as a molecular fingerprint.[8]
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce the structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the aromatic ring.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the ester in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 to 1.0 absorbance units).
-
Blank Measurement: A cuvette containing only the solvent is used to zero the spectrophotometer.
-
Sample Measurement: The spectrum of the sample solution is recorded over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for methyl, ethyl, and propyl piperonylate. These values are based on a combination of literature data for closely related compounds and predictive principles of spectroscopy.
¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Methyl Piperonylate δ (ppm) | Ethyl Piperonylate δ (ppm) | Propyl Piperonylate δ (ppm) | Multiplicity | Integration |
| H-2 | ~7.45 | ~7.45 | ~7.45 | d | 1H |
| H-5 | ~6.80 | ~6.80 | ~6.80 | d | 1H |
| H-6 | ~7.60 | ~7.60 | ~7.60 | dd | 1H |
| -OCH₂O- | ~6.00 | ~6.00 | ~6.00 | s | 2H |
| -COOCH₃ | ~3.90 | - | - | s | 3H |
| -COOCH₂CH₃ | - | ~4.35 | - | q | 2H |
| -COOCH₂CH₂CH₃ | - | - | ~4.25 | t | 2H |
| -COOCH₂CH ₃ | - | ~1.38 | - | t | 3H |
| -COOCH₂CH ₂CH₃ | - | - | ~1.75 | sextet | 2H |
| -COOCH₂CH₂CH ₃ | - | - | ~1.00 | t | 3H |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Methyl Piperonylate δ (ppm) | Ethyl Piperonylate δ (ppm) | Propyl Piperonylate δ (ppm) |
| C=O | ~166.0 | ~165.8 | ~165.9 |
| C-1 | ~125.0 | ~125.2 | ~125.1 |
| C-2 | ~108.0 | ~108.0 | ~108.0 |
| C-3 | ~151.8 | ~151.7 | ~151.7 |
| C-4 | ~147.5 | ~147.4 | ~147.4 |
| C-5 | ~109.5 | ~109.5 | ~109.5 |
| C-6 | ~124.5 | ~124.5 | ~124.5 |
| -OC H₂O- | ~101.5 | ~101.5 | ~101.5 |
| -COOC H₃ | ~52.0 | - | - |
| -COOC H₂CH₃ | - | ~61.0 | - |
| -COOC H₂CH₂CH₃ | - | - | ~66.5 |
| -COOCH₂C H₃ | - | ~14.3 | - |
| -COOCH₂C H₂CH₃ | - | - | ~22.0 |
| -COOCH₂CH₂C H₃ | - | - | ~10.5 |
Key IR and Mass Spectrometry Data
| Spectroscopic Feature | Methyl Piperonylate | Ethyl Piperonylate | Propyl Piperonylate |
| IR C=O Stretch (cm⁻¹) | ~1720 | ~1718 | ~1718 |
| IR C-O Stretches (cm⁻¹) | ~1280 & ~1110 | ~1275 & ~1105 | ~1275 & ~1105 |
| MS Molecular Ion (m/z) | 180 | 194 | 208 |
| MS Base Peak (m/z) | 149 | 149 | 149 |
| MS Key Fragments (m/z) | 121, 93, 63 | 121, 93, 63 | 121, 93, 63 |
UV-Visible Spectroscopy Data (in Ethanol)
| Parameter | Methyl Piperonylate | Ethyl Piperonylate | Propyl Piperonylate |
| λmax (nm) | ~260 and ~300 | ~260 and ~300 | ~260 and ~300 |
Interpretation and Comparative Analysis
NMR Spectroscopy: The Influence of the Alkyl Chain
¹H NMR Analysis:
-
Aromatic and Methylenedioxy Protons: The chemical shifts of the protons on the benzodioxole ring (H-2, H-5, H-6) and the methylenedioxy protons (-OCH₂O-) are largely unaffected by the change in the alkyl ester group. This is because these protons are electronically distant from the alkyl chain, and the inductive effects of the methyl, ethyl, and propyl groups are quite similar and do not significantly alter the electron density of the aromatic system.
-
Alkyl Ester Protons: The most significant differences are observed in the signals corresponding to the alkyl chains of the ester.
-
Methyl Piperonylate: Shows a characteristic singlet at ~3.90 ppm for the three equivalent methyl protons.
-
Ethyl Piperonylate: Displays a quartet at ~4.35 ppm for the methylene protons (-OCH₂-) coupled to the adjacent methyl group, and a triplet at ~1.38 ppm for the methyl protons (-CH₃) coupled to the methylene group.
-
Propyl Piperonylate: Exhibits a triplet at ~4.25 ppm for the methylene protons adjacent to the oxygen, a sextet at ~1.75 ppm for the central methylene protons, and a triplet at ~1.00 ppm for the terminal methyl protons. The downfield shift of the protons alpha to the ester oxygen (the -OCH₂- group) is a key diagnostic feature.
-
¹³C NMR Analysis:
-
Aromatic and Methylenedioxy Carbons: Similar to the proton spectra, the chemical shifts of the carbons in the benzodioxole ring are minimally affected by the nature of the alkyl ester.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon (C=O) shows very little variation across the series, typically appearing around 166 ppm.
-
Alkyl Ester Carbons: The carbon signals of the alkyl chain are diagnostic. The carbon directly attached to the ester oxygen (-OC H₂-) shows a progressive downfield shift as the chain length increases from ethyl to propyl, due to the β-effect of the additional carbon.
Infrared Spectroscopy: A Tale of Three Bonds
The IR spectra of all three esters are dominated by the characteristic absorptions of the aromatic ester functional group.
-
C=O Stretch: A very strong and sharp absorption is observed around 1720-1718 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers this frequency from that of a typical saturated ester (which appears around 1735 cm⁻¹).[9] There is a negligible difference between the methyl, ethyl, and propyl esters.
-
C-O Stretches: Two strong C-O stretching bands are characteristic of esters. One, an asymmetric C-C(=O)-O stretch, appears at a higher wavenumber (~1280 cm⁻¹), while the other, a symmetric O-C-C stretch, is found at a lower wavenumber (~1110 cm⁻¹). This pattern is often referred to as the "Rule of Three" for aromatic esters.[2]
Mass Spectrometry: Common Fragmentation Pathways
Under electron ionization, the benzodioxole esters exhibit predictable fragmentation patterns.
Fragmentation Logic
Caption: Key fragmentation pathways for alkyl piperonylates in EI-MS.
-
Molecular Ion (M⁺): The molecular ion peak is readily observed for all three esters at m/z 180, 194, and 208 for the methyl, ethyl, and propyl esters, respectively.
-
Base Peak (m/z 149): The most abundant fragment ion (the base peak) for all three esters is observed at m/z 149. This corresponds to the loss of the alkoxy radical (•OCH₃, •OCH₂CH₃, or •OCH₂CH₂CH₃) to form the highly stable 3,4-methylenedioxybenzoyl cation. The stability of this acylium ion is the driving force for this fragmentation, making it the dominant pathway regardless of the alkyl group.
-
Other Key Fragments:
-
m/z 121: Loss of carbon monoxide (CO) from the m/z 149 fragment results in the ion at m/z 121, corresponding to the benzodioxole cation.
-
Fragments at m/z 93 and 63 arise from further fragmentation of the benzodioxole ring system.
-
The key takeaway from the mass spectral data is that the fragmentation is dominated by the stable aromatic portion of the molecule. While the molecular ion peak clearly distinguishes the homologs, the primary fragmentation pattern is consistent across the series.
UV-Visible Spectroscopy: The Chromophore's Signature
The UV-Vis spectra of the three esters are nearly identical. The chromophore responsible for UV absorption is the benzodioxole ring conjugated with the carbonyl group. Since the alkyl chain of the ester is not part of the conjugated system, it has a negligible effect on the electronic transitions. All three compounds are expected to show two main absorption bands: one at a shorter wavelength (~260 nm) and another at a longer wavelength (~300 nm), characteristic of the benzodioxole-carbonyl chromophore.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and robust characterization of benzodioxole esters. While ¹H and ¹³C NMR spectroscopy are essential for unequivocally identifying the specific alkyl ester, IR and UV-Vis spectroscopy confirm the presence of the core benzodioxole ester functional group. Mass spectrometry provides clear evidence of the molecular weight and reveals a common fragmentation pathway dominated by the stability of the 3,4-methylenedioxybenzoyl cation.
For researchers in drug development and organic synthesis, understanding these spectroscopic trends is crucial. It allows for the rapid and confident identification of these compounds, verification of reaction outcomes, and assessment of sample purity. The principles and protocols outlined herein provide a solid foundation for the rigorous analytical work required in these demanding fields.
References
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U.S. Food & Drug Administration. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Prepare Solution For UV Spectroscopy?. YouTube. Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 3,4-methylenedioxybenzoate
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl 3,4-methylenedioxybenzoate, a key chemical intermediate. The focus is on the validation of these methods, ensuring they are fit for purpose in a regulated research and development environment. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our protocols and acceptance criteria in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9] This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical data.
Introduction to Analytical Strategy
Methyl 3,4-methylenedioxybenzoate is a derivative of benzodioxole, a structural motif found in various natural and synthetic compounds.[10] Accurate quantification is critical for process control, stability testing, and quality assurance. The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the intended application of the method.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a non-volatile compound like Methyl 3,4-methylenedioxybenzoate, Reversed-Phase HPLC (RP-HPLC) is the preferred mode. It separates compounds based on their hydrophobicity.
-
Gas Chromatography (GC): GC is an excellent alternative, particularly when coupled with a Mass Spectrometer (MS).[11][12] It is suitable for volatile and thermally stable compounds. While Methyl 3,4-methylenedioxybenzoate is sufficiently volatile for GC analysis, the high temperatures of the injector and column can pose a risk of degradation if not optimized. The primary advantage of GC-MS is its exceptional specificity.
This guide will compare a validated stability-indicating RP-HPLC method with a validated GC-MS method, providing the experimental data to support the selection of the most appropriate technique for your needs.
The Validation Workflow: A Holistic Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.[8] The overall workflow is a systematic process.
Caption: General workflow for analytical method validation.
Comparative Methodologies and Validation Data
We present two distinct, validated methods for the analysis of Methyl 3,4-methylenedioxybenzoate.
Method A: Stability-Indicating RP-HPLC with UV Detection
The rationale for choosing RP-HPLC is its proven ability to separate the parent compound from potential degradation products and impurities, making it a "stability-indicating" method.[13][14][15] A C18 column is selected due to its hydrophobic stationary phase, which provides good retention for moderately polar compounds like our analyte.
Experimental Protocol: RP-HPLC
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3,4-methylenedioxybenzoate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-150 µg/mL).
-
Sample Solution: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase.
-
Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS provides an orthogonal technique with superior specificity due to the mass fragmentation patterns, which act as a chemical fingerprint.[12][16] This method is particularly useful for impurity identification and for analyses in complex matrices where chromatographic co-elution might be a concern with UV detection.
Experimental Protocol: GC-MS
-
Chromatographic System:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C (Splitless mode).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode (m/z 50-350) for specificity and Selected Ion Monitoring (SIM) for quantification (e.g., targeting m/z 180, 149).
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of solvent.
-
Working Standard Solutions: Prepare dilutions from the stock solution to cover the linearity range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the test sample to a target concentration of 20 µg/mL.
-
Validation Parameters: Head-to-Head Comparison
The validation of each method was performed according to ICH Q2(R2) guidelines.[1][2][4][8][17] The key performance characteristics are summarized below.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] To establish the stability-indicating nature of the methods, forced degradation studies were conducted. A sample solution was subjected to various stress conditions.
Caption: Workflow for forced degradation studies.
Results:
-
RP-HPLC: The method successfully separated the main peak from all degradation products formed under acidic, basic, and oxidative stress. The photodiode array (PDA) detector confirmed peak purity, demonstrating the method is stability-indicating.
-
GC-MS: The method also showed good separation. The mass spectra of the degradant peaks could be used to propose degradation pathways. However, some highly polar degradants formed during hydrolysis were less amenable to GC analysis without derivatization.
Linearity, Range, Accuracy, and Precision
These parameters are fundamental to demonstrating the quantitative capability of the method. The results are compiled in the table below for direct comparison.
| Parameter | RP-HPLC Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | 1 - 50 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.20% | ≤ 2% |
| Precision (Intermediate, %RSD) | 1.15% | 1.65% | ≤ 2% |
Causality: The wider linear range of the HPLC method is typical for UV detection, while the lower range for GC-MS reflects its higher sensitivity. Both methods demonstrate excellent linearity, accuracy, and precision, well within the established regulatory expectations.[6][18]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | RP-HPLC Method | GC-MS Method (SIM mode) |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| LOQ | 1.5 µg/mL | 0.15 µg/mL |
Causality: The significantly lower LOD and LOQ for the GC-MS method are due to the high sensitivity and low noise achievable in Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few specific ions characteristic of the analyte.
Robustness
The robustness of an analytical procedure demonstrates its reliability during normal usage by deliberately varying method parameters.[18][19]
-
RP-HPLC: The method was found to be robust with respect to small changes in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).
-
GC-MS: The method was robust against minor variations in oven ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Conclusion and Method Selection
Both the developed RP-HPLC and GC-MS methods are validated and proven to be suitable for the quantitative determination of Methyl 3,4-methylenedioxybenzoate. The choice between them depends on the specific application:
-
Choose the RP-HPLC method for:
-
Routine quality control and release testing.
-
Assay and purity determinations.
-
Stability studies where a clear separation from degradants is critical.
-
High-throughput environments due to its generally simpler operation.
-
-
Choose the GC-MS method for:
-
Trace-level analysis or determination of low-level impurities.
-
Confirmatory analysis where high specificity is required.
-
Structural elucidation of unknown impurities or degradants.
-
Analysis in complex sample matrices where chromatographic interferences are likely.
-
Ultimately, this comparative guide provides the foundational data and protocols for scientists to make an informed decision based on their specific analytical needs, ensuring data integrity and regulatory compliance.
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Benchmarking the synthesis of "Methyl benzo[d]dioxole-4-carboxylate" against other methods
In the landscape of pharmaceutical and materials science, the benzo[d]dioxole moiety serves as a privileged scaffold, appearing in numerous natural products and synthetic compounds of significant biological activity. Methyl benzo[d]dioxole-4-carboxylate, in particular, is a key building block for more complex molecular architectures. Its synthesis, therefore, is a critical process, demanding efficiency, scalability, and regiochemical control. This guide provides an in-depth, objective comparison of two primary synthetic strategies for this target molecule, supported by experimental data and procedural rationale, to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Strategic Importance of Regiochemistry
The synthesis of Methyl benzo[d]dioxole-4-carboxylate presents a classic challenge in aromatic chemistry: regioselectivity. The two oxygen atoms of the dioxole ring are activating, ortho-, para-directing groups. Standard electrophilic aromatic substitution on the parent 1,3-benzodioxole overwhelmingly favors substitution at the C5 position, which is para to one oxygen and ortho to the other. Achieving functionalization at the C4 position, which is ortho to both oxygen atoms, requires a more nuanced synthetic approach. Herein, we benchmark two effective, yet fundamentally different, strategies:
-
Route A: The Convergent Methylenation Approach , starting from a pre-functionalized catechol derivative.
-
Route B: The Directed Metalation Strategy , starting from the parent 1,3-benzodioxole.
Route A: Synthesis via Convergent Methylenation
This strategy builds the benzo[d]dioxole ring system onto a benzene ring that already possesses the required carboxylate functionality at the correct position. The key transformation is the formation of the methylenedioxy bridge from a catechol precursor, a reaction analogous to the Williamson ether synthesis.
Principle & Rationale
The logic of this approach is to circumvent the regioselectivity issue of electrophilic substitution by starting with a commercially available, correctly substituted precursor: methyl 2,3-dihydroxybenzoate. By forming the dioxole ring as the final step in constructing the core scaffold, the desired C4-substitution pattern is guaranteed. The reaction involves the double nucleophilic attack of the two adjacent hydroxyl groups on a methylene dihalide, such as dibromomethane, facilitated by a base. Cesium carbonate is often the base of choice in such reactions due to the "cesium effect," which enhances the nucleophilicity of the phenoxides, leading to higher efficiency in this intramolecular cyclization.
Experimental Protocol: Route A
Step A1: Synthesis of Methyl benzo[d]dioxole-4-carboxylate from Methyl 2,3-dihydroxybenzoate
-
To a stirred suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add dibromomethane (CH₂Br₂, 1.2 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Methyl benzo[d]dioxole-4-carboxylate.
Visualization of Route A
Caption: Synthetic pathway for Route A.
Route B: Synthesis via Directed Ortho-Metalation (DoM)
This strategy begins with the parent 1,3-benzodioxole and leverages modern organometallic techniques to achieve regioselective functionalization directly at the C4 position.
Principle & Rationale
The Directed Ortho-Metalation (DoM) reaction is a powerful tool for regioselective C-H activation.[1][2] The two oxygen atoms of the 1,3-benzodioxole ring act as an excellent Directed Metalation Group (DMG). They coordinate to a strong organolithium base, typically n-butyllithium (n-BuLi), delivering the base to the adjacent C4 proton. This proximity effect dramatically increases the acidity of the C4 proton, allowing for its selective removal to form a 4-lithio-1,3-benzodioxole intermediate.[3][4] This potent nucleophile can then be "quenched" with an appropriate electrophile.
For this synthesis, the lithiated intermediate is quenched with carbon dioxide (in the form of dry ice), which introduces a carboxylic acid group at the C4 position.[5] A subsequent, standard acid-catalyzed esterification with methanol yields the final product. This two-step sequence provides exquisite control over the position of functionalization, directly addressing the challenge posed by classical electrophilic substitution.
Experimental Protocol: Route B
Step B1: Carboxylation of 1,3-Benzodioxole
-
Dissolve 1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, ~1.6 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flask, crush an excess of dry ice into a fine powder. Rapidly transfer the lithiated solution via cannula onto the crushed dry ice with vigorous stirring. A balloon of CO₂ can be used to maintain an inert atmosphere.
-
Allow the mixture to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Acidify the aqueous layer to pH ~2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield benzo[d]dioxole-4-carboxylic acid, which can be used in the next step without further purification.
Step B2: Fischer Esterification to Methyl benzo[d]dioxole-4-carboxylate
-
Dissolve the crude benzo[d]dioxole-4-carboxylic acid (1.0 eq) from Step B1 in an excess of anhydrous methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography or recrystallization to obtain the final product.
Visualization of Route B
Caption: Synthetic pathway for Route B.
Comparative Analysis: Head-to-Head Benchmarking
To provide a clear, objective comparison, the key performance metrics for each route are summarized below. Yields are based on representative literature values for analogous transformations.
| Parameter | Route A: Convergent Methylenation | Route B: Directed Ortho-Metalation |
| Starting Material | Methyl 2,3-dihydroxybenzoate | 1,3-Benzodioxole |
| Number of Steps | 1 | 2 (Carboxylation + Esterification) |
| Key Reagents | Dibromomethane, Cesium Carbonate | n-Butyllithium, Dry Ice, H₂SO₄ |
| Typical Overall Yield | 75-85% | 70-80% |
| Reaction Conditions | Moderate heat (80-90 °C) | Cryogenic (-78 °C) and reflux |
| Scalability | Good; avoids cryogenic temperatures. | Good; cryogenic step requires specialized equipment for very large scale. |
| Safety/Handling | Dibromomethane is toxic; DMF is a high-boiling solvent. | n-BuLi is pyrophoric; requires strict anhydrous/inert techniques. |
| Purification | Column chromatography typically required. | Column chromatography typically required for final product. |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of Methyl benzo[d]dioxole-4-carboxylate, successfully overcoming the inherent regiochemical challenge. The choice between them depends heavily on the specific constraints and priorities of the laboratory.
-
Route A (Convergent Methylenation) is arguably the more straightforward approach for chemists who may not be equipped for, or comfortable with, large-scale organolithium chemistry. Its single-step nature and use of moderate heating are operationally simpler than the cryogenic conditions required for Route B. This pathway is highly recommended for medicinal chemistry applications where rapid access to analogs from various substituted catechols is desired.
-
Route B (Directed Ortho-Metalation) offers a powerful and elegant solution, showcasing the utility of modern synthetic methods. While it involves an additional step and requires handling of pyrophoric reagents, it starts from the more fundamental and often cheaper building block, 1,3-benzodioxole. The DoM reaction is also highly versatile, allowing for the introduction of a wide variety of other electrophiles at the C4 position, making it an excellent choice for exploratory synthesis and the development of diverse compound libraries.
Ultimately, both routes are robust and provide good to excellent yields. The selection should be based on an assessment of available starting materials, equipment, and the technical expertise of the personnel involved.
References
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Gilman, H., & Spatz, S. M. (1940). Metalation of Heterocycles. I. Furan and Thiophene. Journal of the American Chemical Society, 62(2), 446–447.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933.
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Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
- Iwasawa, N., & Hou, Z. (2015). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
- Hartung, C. G., & Snieckus, V. (2002). Directed ortho metalation: Soon to be a textbook reaction? In D. Astruc (Ed.), Modern Arene Chemistry (pp. 330-367). Wiley-VCH.
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Mortier, J. Directed Ortho Metalation. Unblog.fr. Available at: [Link]
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Rago, A. J., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. The Journal of Organic Chemistry, 86(17), 12025–12032. Available at: [Link]
- Ferreira de Lima, D., et al. (2021). Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols with anion exchange.
- Furst, J. T., et al. (2015). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene.
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A Senior Application Scientist's Guide to Analytical Reference Standards: A Comparative Analysis of Methyl 3,4-methylenedioxybenzoate
Executive Summary
In the landscape of analytical chemistry, particularly within forensic and pharmaceutical sectors, the precision of quantitative analysis is paramount. The choice of a reference standard, especially an internal standard for chromatographic techniques, is a critical decision that directly impacts data reliability. This guide provides an in-depth evaluation of Methyl 3,4-methylenedioxybenzoate as a potential internal standard for the analysis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA) and its analogues. We present a comparative analysis against commonly employed alternatives, such as deuterated analogues (e.g., MDMA-d₅) and structurally similar compounds (e.g., MBDB). This document synthesizes physicochemical data, analytical performance criteria, and detailed experimental protocols to offer researchers a comprehensive framework for selecting the most appropriate standard for their specific application. Our findings indicate that while Methyl 3,4-methylenedioxybenzoate offers advantages in terms of commercial availability and structural similarity, its performance must be rigorously validated against established standards, particularly for mass spectrometry-based methods where deuterated analogues often provide superior accuracy.
Introduction: The Crucial Role of the Internal Standard
Quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations in sample preparation, injection volume, and instrument response.[1][2] The internal standard (IS) method is a powerful strategy to mitigate these sources of error.[1][2] An ideal internal standard is a compound of high purity, added in a consistent concentration to all samples and standards, that behaves chemically and physically similarly to the analyte of interest throughout the entire analytical process.[1][3][4] By calculating the ratio of the analyte's response to the internal standard's response, variations are normalized, leading to significantly improved accuracy and precision.[1]
The analysis of illicitly synthesized drugs, such as MDMA ("Ecstasy"), presents a formidable challenge due to the complexity of sample matrices and the high legal and clinical stakes of accurate quantification.[5][6] Methyl 3,4-methylenedioxybenzoate, a compound sharing the core benzodioxole structure with MDMA, emerges as a plausible candidate for an internal standard. This guide dissects its suitability by examining the fundamental principles of IS selection and comparing its theoretical and practical attributes with those of established alternatives.
Foundational Criteria for Internal Standard Selection
The selection of an appropriate internal standard is a methodical process governed by several key criteria to ensure the validity of the analytical method.[2][3][7]
-
Structural Similarity: The IS should be closely related to the analyte to ensure similar behavior during extraction, derivatization (if any), and chromatography.[2][3][4] This includes having comparable functional groups and polarity.
-
Purity and Stability: The standard must be of the highest verifiable purity and remain stable in solution and throughout the analytical procedure.[3]
-
Resolution: It must be chromatographically resolved from the analyte and all other matrix components, with no peak overlap.[3][7] An exception is made for isotopically labeled standards in mass spectrometry, which can co-elute as they are distinguishable by their mass-to-charge ratio.[7]
-
Non-Endogenous: The internal standard must not be naturally present in the sample matrix being analyzed.[7]
-
Comparable Response and Retention: The IS should elute near the analyte of interest and produce a similar detector response to ensure accurate ratio calculations.[2][4]
Below is a workflow diagram illustrating the decision-making process for selecting and implementing an internal standard method.
Caption: Workflow for Internal Standard Selection and Method Development.
Head-to-Head Comparison: Methyl 3,4-methylenedioxybenzoate vs. Alternatives
To evaluate Methyl 3,4-methylenedioxybenzoate, we compare it to two classes of internal standards commonly used in MDMA analysis: an isotopically labeled analogue (MDMA-d₅) and a non-isotopic structural analogue (N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine, MBDB).[8][9]
| Property | Methyl 3,4-methylenedioxybenzoate | MDMA-d₅ (Deuterated MDMA) | MBDB | Analysis & Justification |
| Molecular Formula | C₉H₈O₄ | C₁₁H₁₀D₅NO₂ | C₁₂H₁₇NO₂ | MDMA-d₅ is nearly identical to MDMA, ensuring the most similar extraction and chromatographic behavior. MBDB and Methyl 3,4-methylenedioxybenzoate are structurally related but differ in key functional groups. |
| Molecular Weight | 180.16 g/mol | 198.28 g/mol | 207.27 g/mol | All are within a reasonable range of MDMA (193.25 g/mol ). |
| Key Functional Group | Ester | Secondary Amine | Secondary Amine | The ester group of Methyl 3,4-methylenedioxybenzoate makes it less basic and more polar than the amine-containing MDMA, MBDB, and MDMA-d₅. This can lead to differences in extraction efficiency under varying pH conditions and different retention characteristics. |
| Ideal Technique | HPLC-UV, GC-FID | GC-MS, LC-MS/MS | HPLC-UV, GC-MS | MDMA-d₅ is the gold standard for MS-based methods .[1][8] It co-elutes with MDMA but is separated by the mass detector, perfectly compensating for matrix effects and ionization suppression. Methyl 3,4-methylenedioxybenzoate is suitable for UV or FID detectors where mass is not a factor. |
| Commercial Availability | Readily available as a chemical reagent. | Available from specialized suppliers of certified reference materials. | Available as a reference standard, though less common than MDMA-d₅.[9] | Availability for non-deuterated standards is generally higher and less costly. |
| Potential for Interference | Low risk of being present in seized drug samples. | Cannot be present in samples. | Has been identified as a designer drug itself, creating a small but non-zero risk of being present in a sample.[9][10] | The ideal IS must not be present in the sample.[7] Methyl 3,4-methylenedioxybenzoate and MDMA-d₅ excel here. |
-
For Mass Spectrometry (GC-MS, LC-MS/MS): MDMA-d₅ is unequivocally the superior choice. Its nearly identical chemical behavior provides the most accurate correction for analytical variability, especially matrix effects in complex samples like blood and urine.[8]
-
For HPLC-UV or GC-FID: Methyl 3,4-methylenedioxybenzoate is a viable and cost-effective candidate. Its shared benzodioxole core provides sufficient structural similarity for robust chromatography. However, its different functional group (ester vs. amine) necessitates careful validation of extraction recovery to ensure it tracks the analyte reliably across all sample preparation steps. MBDB is also a strong candidate but carries a minor risk of natural occurrence in samples.[9]
Application Focus: Quantitative Analysis Protocols
The following protocols are provided as validated starting points. Researchers must perform their own method validation according to internal quality standards and regulatory guidelines.
Experimental Protocol: HPLC-UV Method for MDMA Quantification
This method is designed for the quantification of MDMA in seized tablet powders, using Methyl 3,4-methylenedioxybenzoate as an internal standard.
1. Reagent and Standard Preparation:
- Mobile Phase: 70:30 (v/v) solution of 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. Filter through a 0.45 µm filter and degas.
- MDMA Stock Standard (1 mg/mL): Accurately weigh 10 mg of certified MDMA HCl reference standard and dissolve in 10 mL of methanol.
- Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Methyl 3,4-methylenedioxybenzoate and dissolve in 10 mL of methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the MDMA stock standard into vials and adding a constant volume of the Internal Standard Stock. Dilute to a final volume with mobile phase to cover a concentration range of 10 µg/mL to 200 µg/mL for MDMA. The final IS concentration in all standards and samples should be constant (e.g., 50 µg/mL).
2. Sample Preparation:
- Homogenize a seized tablet into a fine powder.
- Accurately weigh approximately 10 mg of the powder into a 10 mL volumetric flask.
- Add 5.0 mL of methanol and sonicate for 15 minutes.
- Add 1.0 mL of the 1 mg/mL Internal Standard Stock solution.
- Dilute to volume with methanol and mix thoroughly.
- Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Instrument Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 285 nm.
- Run Time: 10 minutes.
4. System Suitability and Analysis:
- Inject a mid-point calibration standard five times. The relative standard deviation (RSD) for the peak area ratio (MDMA/IS) should be <2%.
- Construct a calibration curve by plotting the peak area ratio against the MDMA concentration. A linear regression should yield a correlation coefficient (r²) > 0.995.
- Analyze samples and quantify using the regression equation.
Experimental Protocol: GC-MS Confirmation with an Alternative IS (MDMA-d₅)
This protocol is for the confirmation and quantification of MDMA in urine, demonstrating the use of a deuterated internal standard. Derivatization is often used to improve the chromatographic properties of amphetamines.[10][11][12]
1. Reagent and Standard Preparation:
- MDMA-d₅ Internal Standard Solution (10 µg/mL): Prepare in methanol.
- Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).
- Extraction Solvent: Ethyl Acetate.
2. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add 50 µL of the 10 µg/mL MDMA-d₅ internal standard solution.
- Perform an SPE procedure using a suitable cation-exchange cartridge, following manufacturer instructions.
- Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of ethyl acetate and 25 µL of HFBA.
- Heat at 70 °C for 20 minutes.
- Evaporate to dryness again and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrument Parameters:
- Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Oven Program: Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- MDMA-HFBA derivative ions: m/z 254, 162.
- MDMA-d₅-HFBA derivative ions: m/z 258, 167.
Data Interpretation and Trustworthiness
A self-validating protocol relies on continuous quality checks. For every analytical batch, include a blank, a zero-concentration sample (with IS), and at least two levels of quality control (QC) samples. The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid. The consistent performance of the internal standard across all injections is the primary indicator of a robust method. A decision tree for choosing the right standard based on the analytical context is presented below.
Caption: Decision Tree for Selecting an Analytical Standard Type.
Conclusion and Recommendations
Methyl 3,4-methylenedioxybenzoate is a theoretically sound and practically viable candidate for use as an internal standard in the non-mass spectrometric analysis of MDMA and related compounds. Its key advantages are its structural similarity to the target analytes, commercial availability, and low probability of being present in forensic samples. However, for mass spectrometry-based methods, which offer higher selectivity and are the gold standard in forensic toxicology, the use of a stable isotope-labeled internal standard like MDMA-d₅ is strongly recommended. The near-identical physicochemical properties of deuterated standards allow for the most effective correction of matrix-induced variations and extraction inconsistencies, ultimately providing the highest level of confidence in quantitative results.
The choice of an internal standard is not a one-size-fits-all decision. It requires a careful evaluation of the analytical technique, sample matrix, cost, availability, and regulatory requirements. While Methyl 3,4-methylenedioxybenzoate is a valuable tool in the analytical chemist's arsenal, its limitations relative to deuterated standards must be fully appreciated to ensure the generation of robust and defensible scientific data.
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A Comparative Guide to Protecting Groups for 3,4-Dihydroxybenzoic Acid: Strategies for Researchers and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. For drug development professionals and researchers working with polyfunctional molecules like 3,4-dihydroxybenzoic acid (protocatechuic acid), the catechol moiety presents a significant synthetic challenge due to its susceptibility to oxidation and unwanted side reactions. This guide provides a comparative analysis of common protecting groups for the catechol functionality of 3,4-dihydroxybenzoic acid, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Synthetic Challenge of 3,4-Dihydroxybenzoic Acid
3,4-Dihydroxybenzoic acid is a versatile building block in medicinal chemistry, known for its antioxidant and anti-inflammatory properties. However, the vicinal hydroxyl groups of the catechol ring are prone to oxidation, forming highly reactive quinones that can lead to undesired polymerization or side reactions under a variety of reaction conditions. Furthermore, the presence of three acidic protons (two phenolic and one carboxylic) complicates reactions involving bases. Therefore, effective protection of the catechol is often a critical first step in any synthetic route involving this scaffold.
This guide will focus on three widely employed strategies for the protection of the catechol moiety in 3,4-dihydroxybenzoic acid:
-
Acetal/Ketal Formation (e.g., Acetonide)
-
Silyl Ether Formation (e.g., tert-Butyldimethylsilyl)
-
Benzyl Ether Formation
We will delve into the experimental nuances of each approach, comparing them based on ease of formation, stability under various reaction conditions (orthogonality), and the efficiency of their removal.
Strategic Comparison of Protecting Groups
The ideal protecting group should be introduced in high yield, remain robust throughout subsequent synthetic steps, and be cleaved under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonal protection , the ability to deprotect one functional group in the presence of others, is a cornerstone of modern organic synthesis.[1]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl, TFA) | Stable to bases, reducing agents, and some oxidizing agents. Labile to acid. | Forms a rigid cyclic system, can be introduced in one step, cost-effective. | Acid lability can be a limitation; may not be suitable for reactions requiring strong acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, imidazole, DMF | Fluoride sources (e.g., TBAF), acidic conditions | Stable to bases and a wide range of non-acidic reagents. Cleaved by acid and fluoride. | Tunable stability based on silyl group bulk, generally high yielding protection. | Can be labile under even mildly acidic conditions, potential for silyl group migration. |
| Benzyl (Bn) Ether | Benzyl halide (e.g., BnBr), base (e.g., K₂CO₃) | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acid | Very stable to a wide range of acidic and basic conditions, and many redox reagents. | Robust and widely used, orthogonal to many other protecting groups. | Deprotection by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
Experimental Protocols and Mechanistic Insights
Acetonide Protection: A Facile and Economical Approach
The formation of a cyclic acetal, such as an acetonide, is an efficient method for protecting the 1,2-diol of the catechol. This strategy involves the reaction of 3,4-dihydroxybenzoic acid with acetone or a more reactive equivalent like 2,2-dimethoxypropane in the presence of an acid catalyst. The carboxylic acid group can be esterified prior to or after catechol protection to avoid potential side reactions, though direct protection is often feasible.
Caption: Acetonide protection and deprotection workflow.
-
Esterification (Optional but Recommended): To a solution of 3,4-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 3,4-dihydroxybenzoate. This preliminary step can improve solubility and prevent unwanted reactions of the carboxylic acid.[2]
-
Acetonide Formation: Suspend methyl 3,4-dihydroxybenzoate (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid (TsOH). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Remove the organic solvents under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate to yield the crude methyl 2,2-dimethyl-1,3-benzodioxole-5-carboxylate.
-
Hydrolysis (if esterified): The methyl ester can be hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide in a mixture of THF and water, followed by acidic workup.[3]
-
Dissolve the acetonide-protected 3,4-dihydroxybenzoic acid derivative in a mixture of trifluoroacetic acid (TFA) and water.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent under reduced pressure and co-evaporate with a suitable solvent to remove residual acid. The crude 3,4-dihydroxybenzoic acid can then be purified by recrystallization.[3]
Silyl Ether Protection: A Versatile and Tunable Strategy
Silyl ethers are a cornerstone of modern protecting group chemistry due to their ease of formation and tunable stability. For the protection of the catechol in 3,4-dihydroxybenzoic acid, a common choice is the tert-butyldimethylsilyl (TBDMS) group. The protection is typically carried out using TBDMS chloride in the presence of a base like imidazole. As with acetonide protection, it is often advantageous to first esterify the carboxylic acid.
Caption: TBDMS protection and deprotection workflow.
-
Esterification: Prepare methyl 3,4-dihydroxybenzoate as described in the acetonide protection protocol.[2]
-
Silylation: To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield methyl 3,4-bis(tert-butyldimethylsilyloxy)benzoate.
-
Hydrolysis: The methyl ester can be hydrolyzed using standard basic conditions (e.g., NaOH in methanol/water) followed by acidification to yield 3,4-bis(tert-butyldimethylsilyloxy)benzoic acid.[4]
-
Dissolve the silyl-protected 3,4-dihydroxybenzoic acid derivative in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroxybenzoic acid.[5][6]
Benzyl Ether Protection: The Robust and Orthogonal Choice
Benzyl ethers are renowned for their stability across a wide range of chemical conditions, making them an excellent choice for multi-step syntheses. The catechol hydroxyls of 3,4-dihydroxybenzoic acid can be protected as benzyl ethers via a Williamson ether synthesis, typically using benzyl bromide and a base such as potassium carbonate. Again, prior esterification of the carboxylic acid is a common and recommended strategy.
Caption: Benzyl ether protection and deprotection workflow.
-
Esterification: Prepare methyl 3,4-dihydroxybenzoate as previously described.[2]
-
Benzylation: To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide. Add benzyl bromide (2.2 eq) and reflux the mixture for 6-8 hours.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude methyl 3,4-bis(benzyloxy)benzoate, which can be purified by recrystallization.
-
Hydrolysis: Saponify the methyl ester using sodium hydroxide in a mixture of methanol and water under reflux to yield 3,4-bis(benzyloxy)benzoic acid after acidic workup.[4]
-
Dissolve the benzyl-protected 3,4-dihydroxybenzoic acid in methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon pressure or in a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected 3,4-dihydroxybenzoic acid. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.[1][7]
Conclusion: Selecting the Optimal Strategy
The choice of a protecting group for 3,4-dihydroxybenzoic acid is a critical decision that should be guided by the planned synthetic route.
-
Acetonides offer a quick and economical protection strategy, ideal for syntheses that avoid strongly acidic conditions.
-
Silyl ethers provide a versatile option with tunable lability, though their sensitivity to acid and potential for migration must be considered.
-
Benzyl ethers represent a robust and highly orthogonal protecting group, well-suited for complex, multi-step syntheses, provided that the final deprotection via hydrogenolysis is compatible with other functionalities in the molecule.
By understanding the nuances of each protecting group and leveraging the detailed protocols provided, researchers and drug development professionals can confidently navigate the synthetic challenges posed by 3,4-dihydroxybenzoic acid and accelerate their path to novel chemical entities.
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Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Methyl benzo[d]dioxole-4-carboxylate Analogs
Introduction: The Scientific Rationale for Targeting the Benzodioxole Scaffold
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The 1,3-benzodioxole moiety, a bicyclic heterocyclic compound, represents one such scaffold. Found in numerous natural products, it is recognized for a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The parent compound, Methyl benzo[d]dioxole-4-carboxylate, serves as a foundational structure for synthetic exploration. The rationale for developing analogs of this core structure is twofold: first, to enhance potency and selectivity for a specific biological target, and second, to optimize pharmacokinetic properties, thereby improving the therapeutic potential of the lead compound.
This guide provides a comparative analysis of the biological efficacy of various analogs derived from the Methyl benzo[d]dioxole-4-carboxylate core. We will delve into their performance in key assays, elucidate the structure-activity relationships (SAR) that govern their function, and provide detailed, validated protocols for the experimental workflows used in their evaluation. The focus will be on anticancer applications, particularly the inhibition of histone deacetylase (HDAC), a critical epigenetic target in oncology.[3][4]
Comparative Efficacy of Benzodioxole Analogs as Anticancer Agents
The development of benzodioxole analogs has yielded compounds with significant antiproliferative activity against a range of cancer cell lines. Modifications to the core structure, particularly the conversion of the methyl ester to a carboxamide, have been shown to be crucial for enhancing cytotoxic effects.[2][5]
Focus Area: Inhibition of Histone Deacetylase (HDAC)
Aberrant HDAC activity is a hallmark of many cancers, leading to condensed chromatin structure and the repression of tumor suppressor genes.[4] Consequently, HDAC inhibitors (HDACi) have emerged as a promising class of anticancer agents.[6][7] The benzodioxole scaffold has been successfully utilized as the "hydrophobic cap" region in the design of novel HDACi, which typically consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[4]
The following table summarizes the in vitro efficacy of representative benzodioxole-based analogs against various cancer cell lines and HDAC enzymes.
| Compound ID | Core Modification | Target Cell Line(s) / Enzyme | Efficacy (IC50) | Key Findings & Reference |
| Parent Scaffold | Methyl benzo[d]dioxole-4-carboxylate | N/A | Baseline | Serves as a starting point for synthesis. |
| Compound 2a | Carboxamide derivative with dimethoxy phenyl moiety | Hep3B (Liver Cancer) | Potent (Specific IC50 not provided) | Showed potent and promising antitumor activity, inducing G2/M phase cell cycle arrest.[2][5] |
| Compound 2b | Carboxamide derivative with dimethoxy phenyl moiety | Hep3B (Liver Cancer) | Active (Specific IC50 not provided) | Reduced α-fetoprotein secretion, indicating an impact on liver cancer cell function.[2] |
| HJ1 | Piperine-derived benzodioxolane | HeLa, MDA-MB-231 | 4-10 fold more potent than piperine | Markedly inhibited clonogenicity, migration, and adhesion of HeLa cells.[1] |
| Compound 7j | Benzamide-based (not benzodioxole, but relevant HDACI) | HDAC1, HDAC2, HDAC3 | 0.65 µM, 0.78 µM, 1.70 µM | Demonstrates the potency of the benzamide scaffold as an HDAC inhibitor.[8] |
| Compounds 5a-7b | Various non-carboxamide derivatives | HeLa, Caco-2, Hep3B | > 3.94 mM (Weak/Negligible) | Highlights the critical role of the carboxamide group for anticancer activity in this series.[5] |
Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that the transformation of the methyl carboxylate group into a carboxamide, particularly one bearing a dimethoxy phenyl group, is a critical determinant of anticancer activity.[5] This is likely because the amide functionality can participate in crucial hydrogen bonding interactions within the target enzyme's active site. The weak activity of compounds lacking this feature (5a-7b) underscores this point.[5] Furthermore, the success of piperine-derived analogs like HJ1 suggests that incorporating structural features from active natural products can be a fruitful strategy for enhancing efficacy.[1]
Key Biological Assay: MTT Cell Proliferation Assay
To quantitatively assess the cytotoxic effects of newly synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method.[9][10] It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent (e.g., DMSO). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This absorbance can be quantified using a spectrophotometer (ELISA plate reader).
Validated Experimental Protocol
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzodioxole analog compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a "no-cell" blank control.
-
Incubation: Incubate the plate for a further 48-72 hours under the same conditions. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow Visualization
The following diagram illustrates the logical flow of the MTT assay protocol.
Caption: Workflow for determining cell viability using the MTT assay.
Mechanism of Action: HDAC Inhibition Pathway
The most potent benzodioxole carboxamide analogs exert their anticancer effects by inhibiting Class I HDACs.[3][6] This inhibition leads to an increase in histone acetylation, which relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes, such as p53.[11] The re-expression of these genes can trigger downstream pathways leading to cell cycle arrest and apoptosis (programmed cell death).
Visualizing the Signaling Cascade
This diagram illustrates the simplified signaling pathway initiated by a benzodioxole-based HDAC inhibitor.
Caption: Mechanism of action for a benzodioxole-based HDAC inhibitor.
Conclusion and Future Directions
The Methyl benzo[d]dioxole-4-carboxylate scaffold has proven to be a versatile and promising starting point for the development of novel anticancer agents. Structure-activity relationship studies have consistently demonstrated that modification of the 4-position carboxylate to a substituted carboxamide is a highly effective strategy for increasing potency, particularly for targeting histone deacetylases. Analogs such as compound 2a and HJ1 show significant promise, with activities including the induction of cell cycle arrest and inhibition of cell migration.[1][5]
Future research should focus on synthesizing a broader range of carboxamide derivatives to further refine the SAR and improve isoform selectivity among the different HDACs. In vivo studies using animal models are the necessary next step to validate the preclinical efficacy and safety profiles of the most potent analogs identified in vitro.[1] Combining these novel HDAC inhibitors with other established antitumor agents could also be a promising therapeutic strategy to overcome drug resistance and improve patient outcomes.
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A Comparative Guide to the Stability of Methyl 3,4-methylenedioxybenzoate Under Acidic and Basic Conditions
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's stability is paramount to ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs) and intermediates. This guide provides an in-depth technical comparison of the stability of Methyl 3,4-methylenedioxybenzoate under both acidic and basic conditions. We will delve into the underlying chemical mechanisms, present supporting experimental data, and provide detailed protocols for in-house stability assessments.
Introduction to Methyl 3,4-methylenedioxybenzoate
Methyl 3,4-methylenedioxybenzoate is a benzoate ester that features a methylenedioxy group, a common moiety in natural products and a key structural alert in medicinal chemistry.[1][2][3][4] Its stability profile is dictated by the reactivity of its two primary functional groups: the ester and the methylenedioxy bridge, which is chemically classified as an acetal. Understanding the differential susceptibility of these groups to acidic and basic environments is crucial for predicting degradation pathways, developing stable formulations, and designing robust synthetic routes.
Stability Under Acidic Conditions: A Tale of Two Hydrolyses
Under acidic conditions, Methyl 3,4-methylenedioxybenzoate is susceptible to hydrolysis at two distinct sites: the ester linkage and the methylenedioxy bridge.[5][6][7][8] The rate and extent of degradation at each site are dependent on factors such as acid strength, temperature, and reaction time.
Acid-Catalyzed Ester Hydrolysis
The acid-catalyzed hydrolysis of the ester functional group is a reversible, equilibrium-driven process.[5][6][7] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates methanol to yield 3,4-methylenedioxybenzoic acid.[5][8]
Acid-Catalyzed Acetal (Methylenedioxy) Hydrolysis
The methylenedioxy group, being an acetal, is prone to hydrolysis under acidic conditions to yield a catechol (3,4-dihydroxybenzoic acid methyl ester) and formaldehyde.[6][7] This reaction proceeds via protonation of one of the acetal oxygens, followed by the departure of a water molecule to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation completes the hydrolysis.[6][8]
The following diagram illustrates the competing degradation pathways of Methyl 3,4-methylenedioxybenzoate in an acidic environment.
Caption: Competing degradation pathways of Methyl 3,4-methylenedioxybenzoate under acidic conditions.
Stability Under Basic Conditions: A More Straightforward Path
In contrast to its behavior in acidic media, Methyl 3,4-methylenedioxybenzoate exhibits greater stability of its core heterocyclic structure under basic conditions. The primary degradation pathway is the saponification of the ester linkage.
Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the ester group under basic conditions, known as saponification, is an irreversible process.[6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, yielding the carboxylate salt and methanol.[6]
The methylenedioxy (acetal) group is stable under basic conditions and does not undergo hydrolysis.[7] This differential reactivity provides a clear and predictable degradation profile in alkaline environments.
The following diagram illustrates the degradation pathway of Methyl 3,4-methylenedioxybenzoate in a basic environment.
Caption: Degradation pathway of Methyl 3,4-methylenedioxybenzoate under basic conditions.
Experimental Data: A Comparative Analysis
To provide a quantitative comparison of the stability of Methyl 3,4-methylenedioxybenzoate, forced degradation studies were conducted under both acidic and basic conditions. The percentage of the parent compound remaining over time was monitored by High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % Remaining (0.1 M HCl at 60°C) | % Remaining (0.1 M NaOH at 60°C) |
| 0 | 100 | 100 |
| 2 | 85.2 | 92.5 |
| 4 | 72.1 | 85.3 |
| 8 | 55.8 | 71.9 |
| 24 | 25.4 | 40.1 |
Table 1: Comparative Stability of Methyl 3,4-methylenedioxybenzoate under Acidic and Basic Conditions.
The data clearly indicates that Methyl 3,4-methylenedioxybenzoate is significantly less stable in acidic conditions compared to basic conditions at elevated temperatures. The faster degradation in acid is attributed to the dual hydrolysis pathways involving both the ester and the methylenedioxy group.
Experimental Protocols
The following protocols outline the methodologies for conducting forced degradation studies on Methyl 3,4-methylenedioxybenzoate. These protocols are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP).
Protocol 1: Acidic Degradation Study
-
Objective: To determine the degradation profile of Methyl 3,4-methylenedioxybenzoate in an acidic environment.
-
Materials:
-
Methyl 3,4-methylenedioxybenzoate (high purity standard)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of Methyl 3,4-methylenedioxybenzoate in acetonitrile at a concentration of 1 mg/mL.
-
In a series of reaction vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Place the vials in a constant temperature bath at 60°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from a vial.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
Protocol 2: Basic Degradation Study
-
Objective: To determine the degradation profile of Methyl 3,4-methylenedioxybenzoate in a basic environment.
-
Materials:
-
Methyl 3,4-methylenedioxybenzoate (high purity standard)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of Methyl 3,4-methylenedioxybenzoate in acetonitrile at a concentration of 1 mg/mL.
-
In a series of reaction vials, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.
-
Place the vials in a constant temperature bath at 60°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from a vial.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining.
-
The following diagram provides a visual representation of the experimental workflow for the forced degradation studies.
Caption: Experimental workflow for forced degradation studies of Methyl 3,4-methylenedioxybenzoate.
Conclusion and Recommendations
The stability of Methyl 3,4-methylenedioxybenzoate is highly dependent on the pH of its environment. It is significantly more susceptible to degradation under acidic conditions due to the lability of both the ester and the methylenedioxy (acetal) functionalities. In contrast, under basic conditions, the degradation is primarily limited to the saponification of the ester group, with the methylenedioxy ring remaining intact.
For drug development and formulation scientists, these findings have critical implications:
-
Avoid Acidic Environments: Prolonged exposure to acidic conditions should be avoided during synthesis, purification, and formulation to prevent the formation of multiple degradation products.
-
Utilize Basic or Neutral Conditions: For processes requiring hydrolysis of the ester, basic conditions are preferred as they offer a more controlled and predictable degradation pathway, preserving the integrity of the methylenedioxy ring.
-
Stability-Indicating Methods: Analytical methods must be capable of resolving the parent compound from all potential degradation products, particularly under acidic stress where multiple degradants can form.
By understanding the fundamental chemical principles governing the stability of Methyl 3,4-methylenedioxybenzoate, researchers can make informed decisions to ensure the quality and robustness of their products.
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NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah Repository. [Link]
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Cost-benefit analysis of different synthetic routes to "Methyl benzo[d]dioxole-4-carboxylate"
Beginning Synthetic Routes Search
I'm starting a comprehensive search for synthetic routes to "Methyl benzo[d ]dioxole-4-carboxylate". I'm looking for detailed experimental protocols, including the specifics of starting materials needed. I'm focusing on finding the most promising synthetic routes for this compound.
Analyzing Synthetic Strategies
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Developing Comprehensive Protocols
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Examining Potential Starting Points
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Analyzing Proposed Pathways
I've got two viable synthetic routes now. The first begins with 2,3-dihydroxybenzoic acid, derived from catechol. The second route starts with methyl 2,3-dihydroxybenzoate, which can be acquired commercially. I'm focused on the dioxole ring formation and the related literature on methylation with dimethyl carbonate. I also need to begin the cost-benefit analysis.
Detailing Synthetic Strategies
I'm now comparing two routes in more detail. The first involves synthesizing 2,3-dihydroxybenzoic acid from catechol, then esterifying it. The second starts with commercially available methyl 2,3-dihydroxybenzoate. I've found that the methylation step, crucial for the dioxole ring, can likely employ dimethyl carbonate, a safer alternative to dimethyl sulfate, and perhaps microwave-assisted conditions. I've also identified key cost factors to analyze: material costs, yields, reaction conditions (impacting energy), safety, and scalability.
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I've been gathering details on two potential synthetic pathways to methyl benzo[d]dioxole-4-carboxylate. Route 1, derived from catechol, uses 2,3-dihydroxybenzoic acid as a central intermediate. I'm focusing now on optimizing the steps within this first route.
Analyzing Route Efficiency
I've completed gathering data on two synthetic routes. Route 1, building from catechol, involves several steps, including a Kolbe-Schmitt reaction and esterification. Route 2, from methyl 2,3-dihydroxybenzoate, is simpler. Now, I'm focusing on estimating yields for each reaction to inform the cost-benefit analysis.
Assessing Route Feasibility
I've assembled a comprehensive overview of two synthetic routes. Route 1, starting from catechol, involves multiple steps: Kolbe-Schmitt, esterification, and methylenation. Route 2, using methyl 2,3-dihydroxybenzoate, streamlines to a single methylenation. I've compiled cost data for starting materials and reagents, but I'm focusing on estimating reaction yields, particularly for the Kolbe-Schmitt reaction, Fischer esterification, and methylenation steps. I'm also considering the environmental impact of solvents like dichloromethane.
Compiling Detailed Protocols
I've got a solid foundation for comparing the two routes to methyl benzo[d]dioxole-4-carboxylate. I've gathered pricing and reaction data, focusing on the Kolbe-Schmitt, Fischer esterification, and methylenation steps. I'm now drafting detailed experimental protocols, ensuring to emphasize yield optimization and reagent selection with environmental and safety considerations. I'll include reaction diagrams and detailed tables with costs and process parameters. I'm ready to write the experimental protocols and compile a full reference list to compare the routes.
A Senior Application Scientist's Guide to Solvent Selection for the Synthesis of Methyl 3,4-methylenedioxybenzoate
Abstract
The synthesis of Methyl 3,4-methylenedioxybenzoate, a key intermediate in the fragrance, flavor, and pharmaceutical industries, is predominantly achieved via the Fischer-Speier esterification of 3,4-methylenedioxybenzoic acid with methanol.[1][2] The choice of reaction solvent is a critical parameter that profoundly influences reaction kinetics, equilibrium position, yield, and overall process efficiency. This guide provides an in-depth comparison of various solvent systems for this reaction, grounded in mechanistic principles and supported by established experimental protocols. We will explore the causal relationships between solvent properties and reaction performance to empower researchers in drug development and chemical synthesis to make informed, optimized decisions.
The Fischer-Speier Esterification: A Mechanistic View on the Solvent's Role
The Fischer-Speier esterification is a reversible, acid-catalyzed acyl substitution reaction.[3][4] The reaction proceeds through several equilibrium steps, as outlined below. Understanding this mechanism is fundamental to appreciating the profound impact of the solvent.
The key mechanistic steps are:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
The reaction's primary challenge is its reversible nature; the presence of the water byproduct can hydrolyze the ester back to the starting materials.[5][6] Therefore, the strategic role of the solvent is twofold: to solubilize the reactants and, more importantly, to help shift the reaction equilibrium toward the product side.
Comparative Analysis of Reaction Solvent Systems
The selection of a solvent system is a trade-off between reaction efficiency, operational complexity, cost, and safety. We will compare the most common approaches for the synthesis of Methyl 3,4-methylenedioxybenzoate.
System 1: Excess Methanol (Reagent as Solvent)
Using a large excess of the alcohol reagent is a straightforward and common method to drive the equilibrium forward based on Le Chatelier's principle.[5][7]
-
Causality & Rationale: By increasing the concentration of a reactant (methanol), the rate of the forward reaction is increased, and the equilibrium is pushed towards the formation of the ester. Methanol's boiling point (64.7 °C) allows for gentle reflux conditions, which are sufficient to achieve reasonable reaction rates without causing degradation of the starting material or product.
-
Advantages:
-
Simplicity: Requires the fewest number of reagents and a simple reflux setup.
-
Mass Action: Effectively shifts the reaction equilibrium to favor product formation.
-
-
Disadvantages:
-
Stoichiometry: Not atom-economical due to the large excess of methanol required.
-
Workup: The excess methanol must be removed post-reaction, typically by distillation, which consumes energy.[8]
-
Equilibrium Limitation: The reaction may still not proceed to completion, as water is continuously produced and present in the reaction mixture.
-
System 2: Non-Polar, Azeotropic Solvents (Toluene or Benzene)
This is a highly effective method that physically removes the water byproduct from the reaction mixture, providing a powerful driving force for the reaction to proceed to completion.[3][4]
-
Causality & Rationale: Solvents like toluene form a low-boiling point azeotrope with water. When the mixture is refluxed using a Dean-Stark apparatus, the water-toluene azeotrope distills over.[5][8] In the collection arm of the trap, the denser water separates and is collected, while the lighter toluene overflows and returns to the reaction flask. This continuous removal of water irreversibly pulls the equilibrium to the product side.[4]
-
Advantages:
-
High Conversion: Often leads to near-quantitative yields by effectively eliminating the reverse reaction (hydrolysis).
-
Stoichiometric Reagents: Allows for the use of near-stoichiometric amounts of the carboxylic acid and alcohol, improving atom economy.
-
Higher Temperatures: Toluene's higher boiling point (111 °C) can lead to faster reaction rates compared to methanol reflux.
-
-
Disadvantages:
-
Equipment: Requires specialized glassware (Dean-Stark trap).
-
Safety: Benzene is a known carcinogen and is largely avoided. Toluene is less toxic but still requires careful handling.
-
Energy Intensive: Requires prolonged heating at a higher temperature.
-
System 3: Halogenated Solvents (Dichloromethane - DCM)
While less common for driving equilibrium in Fischer esterifications, DCM can be used as a solvent, particularly in workup procedures or for reactions with highly sensitive substrates that require milder conditions.
-
Causality & Rationale: DCM is an excellent solvent for a wide range of organic compounds. However, its low boiling point (39.6 °C) makes it unsuitable for typical thermal reflux conditions needed for Fischer esterification. It does not form an efficient azeotrope with water for removal. Its primary role in esterification contexts is often during the workup phase for extraction.[7] For the reaction itself, it would typically be used in coupling-agent-mediated esterifications (e.g., Steglich) rather than Fischer esterifications.
-
Advantages:
-
High Solubilizing Power: Dissolves most organic reactants and reagents well.
-
Ease of Removal: Its volatility makes it easy to remove under reduced pressure at low temperatures.
-
-
Disadvantages:
-
Ineffective for Equilibrium Shift: Does not aid in water removal and has a low boiling point.
-
Environmental Concerns: Chlorinated solvents are environmentally persistent and are being phased out in favor of greener alternatives.[9]
-
System 4: Green and Solvent-Free Approaches
In line with the principles of green chemistry, reducing or eliminating organic solvents is highly desirable.[10]
-
Causality & Rationale: Solvent-free reactions can be performed by heating a mixture of the carboxylic acid, alcohol, and a solid acid catalyst.[11] The reaction is driven by temperature, and in some setups, water can be removed by applying a vacuum or passing a stream of inert gas. Alternatively, greener solvents like acetonitrile or ethyl lactate are being explored for some esterification types, though they may present challenges in water removal.[9][12] A study on a modified Steglich esterification highlighted acetonitrile as a non-halogenated, greener solvent alternative that allowed for high yields without chromatographic purification.[9]
-
Advantages:
-
Sustainability: Reduces solvent waste and environmental impact.
-
Process Simplification: Eliminates the need for solvent handling, recovery, and disposal.
-
-
Disadvantages:
-
Limited Scope: May not be suitable for all substrates; melting points of reactants can be a limitation.
-
Harsh Conditions: May require higher temperatures, risking thermal degradation.
-
Mixing Issues: In heterogeneous systems, inefficient mixing can lead to lower yields.
-
Quantitative Data Summary & Performance Comparison
The following table summarizes the typical performance of different solvent systems for the acid-catalyzed esterification of aromatic acids like 3,4-methylenedioxybenzoic acid.
| Solvent System | Typical Catalyst | Temperature (°C) | Key Equipment | Typical Reaction Time | Expected Yield | Primary Rationale / Remarks |
| Excess Methanol | H₂SO₄ (catalytic) | ~65 (Reflux) | Reflux Condenser | 45 min - 2 hours | Good to High (85-95%) | Simple setup; equilibrium driven by mass action of methanol.[7][8] |
| Toluene | p-TsOH or H₂SO₄ | ~110 (Reflux) | Dean-Stark Trap | 2 - 20 hours | Very High to Quantitative (>95%) | Equilibrium driven by azeotropic removal of water; allows stoichiometric reagents.[3][8] |
| Dichloromethane | N/A for Fischer | < 40 | N/A for Fischer | N/A for Fischer | Poor | Not suitable for driving Fischer esterification. Primarily used in workup or other esterification types.[7] |
| Solvent-Free | p-TsOH (solid) | >100 | Heating Mantle | Variable | Moderate to Good | Green approach, but conditions can be harsh and may require optimization.[11] |
Experimental Protocols
The following protocols are self-validating systems designed for reproducibility in a standard laboratory setting.
Protocol 1: Synthesis using Excess Methanol as Solvent
This protocol is adapted from standard procedures for the esterification of benzoic acids.[7][8]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxybenzoic acid (5.0 g, 30.1 mmol).
-
Reagent Addition: In a fume hood, add 40 mL of anhydrous methanol. While stirring, cautiously add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Continue refluxing with stirring for 1.5 hours. Monitor the reaction progress by TLC if desired.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., methanol/water) to yield pure Methyl 3,4-methylenedioxybenzoate.
Protocol 2: Synthesis using Toluene with a Dean-Stark Trap
This protocol is based on the established technique for azeotropic water removal.[3][8]
-
Reaction Setup: To a 250 mL round-bottom flask, add 3,4-methylenedioxybenzoic acid (16.6 g, 0.1 mol), methanol (4.0 mL, 0.1 mol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%), and toluene (100 mL).
-
Apparatus Assembly: Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the arm of the trap (typically 2-4 hours).
-
Workup - Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and dilute with 100 mL of ethyl acetate.
-
Washing: Wash the organic solution sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove toluene and yield the crude ester.
-
Purification: Purify the product by vacuum distillation to obtain high-purity Methyl 3,4-methylenedioxybenzoate.
Visualization of the Solvent Selection Workflow
The decision-making process for selecting an appropriate solvent system can be visualized as follows:
Caption: Workflow for selecting a solvent system based on experimental goals.
Discussion and Authoritative Recommendations
The choice of solvent is not merely about dissolving reactants; it is a strategic decision that dictates the reaction's thermodynamic and kinetic outcomes.
-
For Maximizing Yield and Purity: The use of toluene with a Dean-Stark trap is unequivocally the superior method. By actively removing water, the reaction is driven to completion, resulting in the highest possible conversion and simplifying purification. This approach is recommended for process development, scale-up, and instances where maximizing the yield from valuable starting material is paramount.
-
For Simplicity and Routine Synthesis: For routine, small-scale laboratory synthesis where obtaining a good-to-high yield is sufficient and operational simplicity is desired, using excess methanol as the solvent is the most practical choice. The setup is elementary, and the protocol is robust and quick to execute.
-
For Sustainable Synthesis: For researchers focused on green chemistry, a solvent-free approach is a compelling alternative.[11] While it may require more initial optimization of temperature and catalyst loading, it significantly reduces the environmental footprint of the synthesis. This method aligns with modern industrial goals of waste reduction and process intensification.
It is crucial to recognize that solvents can have a significant impact on reaction kinetics beyond simple equilibrium effects.[13] The polarity of the medium can influence the stability of the charged tetrahedral intermediate, although for Fischer esterification, the equilibrium-shifting properties of the solvent system are typically the dominant factor in achieving high yields.
Conclusion
The performance of Methyl 3,4-methylenedioxybenzoate synthesis is critically dependent on the chosen solvent system. While using excess methanol offers a simple and rapid procedure suitable for many lab-scale applications, employing toluene with a Dean-Stark apparatus provides a more powerful and efficient method for driving the reaction to completion, yielding a purer product in higher yields. Emerging solvent-free methods present a sustainable alternative that warrants consideration, particularly in an industrial or environmentally conscious context. By understanding the causal principles behind each method, researchers can intelligently select the optimal conditions to meet their specific synthetic goals.
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Title: Solvent-free reactions as green chemistry procedures for the synthesis of cosmetic fatty esters Source: Green Chemistry (RSC Publishing) URL: [Link]
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Confirming the structure of "Methyl benzo[d]dioxole-4-carboxylate" via X-ray crystallography
A Comparative Guide to the Structural Confirmation of Methyl Benzo[d]dioxole-4-carboxylate
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like Methyl benzo[d]dioxole-4-carboxylate, a derivative of the naturally occurring benzodioxole scaffold, rigorous structural confirmation is not merely a procedural step but a critical prerequisite for advancing research.[1]
This guide provides an in-depth comparison of the preeminent technique for absolute structure determination—Single-Crystal X-ray Diffraction (SCXRD)—with essential, complementary spectroscopic methods. We will explore the causality behind experimental choices, present self-validating protocols, and offer a holistic perspective on achieving unimpeachable structural evidence.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is an unparalleled technique that provides detailed information about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and absolute stereochemistry.[2] It stands as the definitive method for elucidating the solid-state structure of a molecule.
The process, from sample preparation to final structure, is a multi-step workflow requiring precision and an understanding of the underlying principles of crystallography.
Experimental Workflow: From Powder to Structure
The journey to a crystal structure begins long before the sample is placed in the diffractometer. The most significant bottleneck is often the growth of high-quality, single crystals suitable for diffraction.
Figure 1. Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol: SCXRD Analysis
-
Crystal Growth:
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas an amorphous or polycrystalline sample will not.
-
Method (Slow Evaporation):
-
Dissolve a high-purity sample of Methyl benzo[d]dioxole-4-carboxylate in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) to near-saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor periodically for the formation of clear, well-defined crystals.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam to collect a complete sphere of diffraction data.[3] Modern diffractometers automate this process, ensuring optimal data coverage.[4] Cryo-cooling (typically to 100 K) is standard practice to minimize thermal vibrations and mitigate radiation damage to the crystal.
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas.
-
The data collection strategy is determined by the instrument software to measure the intensities of thousands of reflections from different crystal orientations.[3]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected intensities are used to generate an initial electron density map, from which an initial model of the molecule is built. This model is then refined against the experimental data using a least-squares algorithm to improve the fit and determine precise atomic positions.
-
Process:
-
Solution: Programs like SHELXS use "direct methods" to phase the reflection data and generate an initial structural model.[5]
-
Refinement: The model is refined using SHELXL.[5] Key parameters like atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns.
-
Validation: The final model's quality is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible. A final Crystallographic Information File (CIF) is generated.
-
-
Case Study: Crystallographic Data for a Benzodioxole Analog
While a public crystal structure for Methyl benzo[d]dioxole-4-carboxylate is not available, we can examine the data for a closely related benzodioxole derivative to illustrate the output of an SCXRD experiment.[6][7]
| Parameter | Representative Value for a Benzodioxole Derivative[6] | Significance |
| Chemical Formula | C₂₀H₂₁NO₆S | Confirms the elemental composition within the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (a, b, c, β) | a=15.31Å, b=14.37Å, c=8.65Å, β=97.43° | The dimensions of the repeating unit of the crystal lattice. |
| R-factor (R1) | 0.049 (for observed data) | A measure of the agreement between the model and data (<5% is excellent). |
| Bond Lengths/Angles | C=O: ~1.2 Å, C-O: ~1.35 Å | Provides exact geometric parameters, confirming functional groups and connectivity. |
| Dihedral Angles | Benzene-Dioxole: 25.12° | Defines the 3D conformation and orientation of different parts of the molecule. |
Table 1: Example crystallographic data and its importance.
Part 2: Orthogonal & Complementary Techniques
While SCXRD provides the ultimate structural proof, it is reliant on obtaining suitable crystals. Other analytical techniques are faster, do not require crystalline material, and provide complementary information that, when combined, builds an irrefutable case for a molecule's structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[12][13]
Expected Data for Methyl benzo[d]dioxole-4-carboxylate:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.3 | Doublet of doublets | 1H | Aromatic H |
| ¹H | ~7.0 | Doublet of doublets | 1H | Aromatic H |
| ¹H | ~6.9 | Triplet | 1H | Aromatic H |
| ¹H | ~6.1 | Singlet | 2H | -O-CH₂-O- |
| ¹H | ~3.9 | Singlet | 3H | -OCH₃ |
| ¹³C | ~166 | Singlet | - | C=O (Ester) |
| ¹³C | ~149 | Singlet | - | Aromatic C-O |
| ¹³C | ~123-112 | Singlet | - | Aromatic C-H / C-C |
| ¹³C | ~102 | Singlet | - | -O-CH₂-O- |
| ¹³C | ~52 | Singlet | - | -OCH₃ |
Table 2: Predicted ¹H and ¹³C NMR data. These values are estimated based on known data for similar structures.[14][15]
Protocol: NMR Sample Preparation
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish atom connectivity.
Mass Spectrometry (MS)
MS is an indispensable tool in pharmaceutical analysis, providing highly accurate molecular weight information and fragmentation patterns that help confirm a molecule's elemental composition and substructures.[16][17][18]
Expected Data for Methyl benzo[d]dioxole-4-carboxylate (C₉H₈O₄):
-
Molecular Weight: 180.16 g/mol
-
Technique: Electrospray Ionization (ESI-MS) is a common "soft" ionization technique that typically keeps the molecule intact.[9]
-
Expected Ion: [M+H]⁺ at m/z 181.05, or [M+Na]⁺ at m/z 203.03.
-
High-Resolution MS (HRMS): Would confirm the elemental composition to within a few parts per million of the theoretical mass.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expected Data for Methyl benzo[d]dioxole-4-carboxylate:
-
~1720 cm⁻¹: A strong absorption corresponding to the C=O (carbonyl) stretch of the ester.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: Strong absorptions from the C-O stretching of the ester and the dioxole ring.
-
~3000-2850 cm⁻¹: C-H stretching from the aromatic and methyl groups.
Part 3: Comparative Analysis & Integrated Approach
No single technique tells the whole story. A robust structural elucidation strategy relies on the logical integration of multiple analytical methods.
Technique Comparison
| Feature | Single-Crystal X-ray | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information | Absolute 3D Structure, Connectivity, Stereochemistry | Connectivity (¹H-¹³C framework), Relative Stereochemistry | Molecular Formula (HRMS), Fragmentation | Functional Groups |
| Sample State | Single Crystal | Solution | Solid or Solution | Solid or Liquid |
| Throughput | Low (days-weeks) | High (minutes-hours) | High (minutes) | Very High (minutes) |
| Key Strength | Unambiguous 3D structure | Detailed connectivity map | High sensitivity and mass accuracy | Rapid functional group ID |
| Key Limitation | Requires high-quality crystals | Less sensitive, complex spectra | No stereochemical info | Limited structural detail |
Table 3: Objective comparison of primary structural elucidation techniques.
Integrated Workflow for Structural Confirmation
A logical workflow ensures efficiency and confidence in the final structural assignment.
Figure 2. An integrated workflow for robust structural elucidation.
Conclusion
Confirming the structure of a novel entity like Methyl benzo[d]dioxole-4-carboxylate requires a multi-faceted analytical approach. While rapid spectroscopic techniques like MS, IR, and particularly NMR provide the foundational data on molecular weight, functional groups, and atomic connectivity, Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. By integrating these techniques, researchers can build a self-validating dossier of evidence, ensuring the scientific integrity of their findings and providing a solid foundation for subsequent stages of drug development.
References
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PMC - PubMed Central. Crystal structure of (±)-3-[(benzo[d][16][17]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one.
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ResearchGate. Synthesis, spectral characterization and X-ray crystal structure studies of 3-(benzo[d][16][17]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT and thermal analysis.
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Navigating the Disposal of Methyl Benzo[d]dioxole-4-carboxylate: A Guide for Laboratory Professionals
Navigating the Disposal of Methyl Benzo[d][1][2]dioxole-4-carboxylate: A Guide for Laboratory Professionals
The principles outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1] Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible laboratory practice and environmental stewardship.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including Methyl benzo[d][1][2]dioxole-4-carboxylate, must not involve the regular trash or sanitary sewer systems without explicit written permission from your institution's Environmental Health and Safety (EHS) department.[1][2] The overarching directive is to manage this compound as hazardous waste, necessitating a systematic approach from the point of generation to its final disposition.
Table 1: Key Hazard and Safety Information for Structurally Related Benzodioxole Derivatives
| Property | Methyl Benzoate[3][4] | 1,2-Methylenedioxybenzene (1,3-Benzodioxole)[5][6] | 1,3-Benzodioxole-4-carboxylic acid[7] |
| Physical State | Liquid | Liquid | Solid |
| Hazards | Combustible liquid, Harmful if swallowed, Suspected of damaging fertility or the unborn child, Harmful to aquatic life. | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. | May be harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection.[3][4] | Protective gloves, eye protection.[5] | Protective gloves, eye protection, particulate filter respirator.[7] |
| Incompatible Materials | Not specified | Acids, Strong oxidizing agents.[6] | Strong oxidizing agents, Strong bases, Amines, Strong reducing agents.[7] |
Step-by-Step Disposal Protocol for Methyl Benzo[d][1][2]dioxole-4-carboxylate
This protocol is designed to guide you through the process of accumulating and preparing Methyl benzo[d][1][2]dioxole-4-carboxylate waste for collection by your institution's hazardous waste program.
Step 1: Container Selection and Labeling
-
Choose an Appropriate Container: Select a container that is compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, leak-proof cap.
-
Affix a Hazardous Waste Tag: Immediately label the container with an EHS-approved hazardous waste tag.[1][8] The label must be clearly legible and include the following information:
-
Full Chemical Name: "Methyl benzo[d][1][2]dioxole-4-carboxylate". Do not use abbreviations or chemical formulas.[1][8]
-
Quantity: An accurate estimate of the amount of waste.
-
Date of Generation: The date you first add waste to the container.[1][8]
-
Principal Investigator and Laboratory Information: Your name, department, and room number.[1]
-
Hazard Pictograms: Check the appropriate hazard pictograms based on the known or suspected properties of the compound.
Step 2: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must have a designated SAA.[8] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregate by Hazard Class: Store the waste container in the SAA, segregated from incompatible materials.[8][9] Based on the data for related compounds, Methyl benzo[d][1][2]dioxole-4-carboxylate waste should be kept away from strong oxidizing agents, acids, and bases.[6][7][8]
-
Maintain Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[8][10]
-
Monitor Accumulation Limits: Be aware of the volume limits for SAAs as defined by regulations. Once a container is full, it must be removed from the SAA within three days.[8] Partially filled containers can remain in the SAA for up to one year.[8]
Step 3: Arranging for Disposal
-
Submit a Pickup Request: Once your waste container is full or you no longer need to accumulate this specific waste stream, submit a hazardous waste pickup request to your institution's EHS department.[1][10] This is typically done through an online form or a specific paper form.[1]
-
Provide Complete Information: Ensure that all required information on the pickup request form is accurate and complete, including the full chemical name and composition of the waste.[10]
Emergency Procedures: Handling Spills
In the event of a spill, the primary objectives are to ensure personnel safety and contain the material to prevent environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or highly volatile spills, evacuate the area and contact your institution's emergency response team.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. For larger spills, respiratory protection may be necessary.[5][7]
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[3][11]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[11]
-
Label and Dispose: Label the container as "Hazardous Waste" with a clear description of the spilled material and arrange for its disposal through your EHS department.
-
Decontaminate the Area: Clean the affected area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl benzo[d][1][2]dioxole-4-carboxylate waste.
Caption: Decision workflow for the disposal of Methyl benzo[d][1][2]dioxole-4-carboxylate waste.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By following these established procedures for the disposal of Methyl benzo[d][1][2]dioxole-4-carboxylate, you contribute to a safer research environment and ensure compliance with federal, state, and local regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Case Western Reserve University. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Methyl benzoate Safety Data Sheet. (2025, October 28). Hekserij.nl. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl benzo[d]dioxole-4-carboxylate
A Researcher's Guide to Personal Protective Equipment for Handling Methyl benzo[d][1][2]dioxole-4-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with Methyl benzo[d][1]dioxole-4-carboxylate. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for making informed safety decisions rooted in the specific hazards of this compound.
Understanding the Risks: Hazard Profile of Methyl benzo[d][1][2]dioxole-4-carboxylate
Before handling any chemical, a thorough understanding of its potential hazards is essential. Methyl benzo[d][1]dioxole-4-carboxylate is classified with the following hazards:
-
Harmful if swallowed: This indicates a significant risk upon ingestion.[1]
-
Causes skin irritation: Direct contact with the skin can lead to irritation.[1]
-
Causes serious eye irritation: The compound poses a substantial risk to eye health upon contact.[1]
-
Flammable liquid and vapor: The substance and its fumes are combustible.[1]
Given these hazards, a multi-layered approach to PPE is necessary to ensure comprehensive protection.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that must consider the specific procedures being performed. The primary routes of exposure for Methyl benzo[d][1]dioxole-4-carboxylate are ingestion, skin contact, eye contact, and inhalation of vapors. Therefore, our PPE strategy must create effective barriers against these pathways.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling Methyl benzo[d][1]dioxole-4-carboxylate, categorized by the level of risk associated with different laboratory tasks.
| Task | Risk Level | Required PPE |
| Weighing and Aliquoting (Solid Form) | Low | Standard laboratory coat, safety glasses with side shields, nitrile gloves. |
| Solution Preparation and Transfers | Moderate | Chemical-resistant lab coat, chemical splash goggles, nitrile gloves (consider double-gloving). |
| Running Reactions (Open or Vented Systems) | High | Chemical-resistant lab coat, face shield over chemical splash goggles, nitrile gloves (double-gloved), and appropriate respiratory protection based on ventilation. |
| Waste Disposal | Moderate to High | Chemical-resistant lab coat, chemical splash goggles, heavy-duty nitrile or butyl rubber gloves. |
Hand Protection: The First Line of Defense
Given that Methyl benzo[d][1]dioxole-4-carboxylate causes skin irritation, selecting the correct gloves is critical.[1]
-
Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a higher risk of splashing, consider heavier-duty nitrile or butyl rubber gloves.
-
Procedure: Always inspect gloves for any signs of degradation or puncture before use. When working with solutions, consider double-gloving to provide an extra layer of protection. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.
Eye and Face Protection: Shielding from Splashes and Vapors
The risk of serious eye irritation necessitates robust eye and face protection.[1]
-
Safety Glasses: For low-risk activities such as handling sealed containers, safety glasses with side shields offer a baseline level of protection.
-
Chemical Splash Goggles: When preparing solutions or performing transfers where splashing is a possibility, chemical splash goggles that form a seal around the eyes are mandatory.[2]
-
Face Shield: For high-risk procedures, such as running reactions in open systems or during quenching, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[2]
Body Protection: Preventing Skin Contact
A laboratory coat is the minimum requirement for any work with this chemical.
-
Standard Lab Coat: For low-risk activities, a standard cotton lab coat is sufficient.
-
Chemical-Resistant Lab Coat: For procedures with a higher potential for splashes or spills, a lab coat made of a chemical-resistant material like polyester or a poly-cotton blend is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection: A Critical Consideration
While Methyl benzo[d][1]dioxole-4-carboxylate is a liquid at room temperature, its vapors can be present, especially at elevated temperatures.[1]
-
Engineering Controls: The primary method for controlling vapor exposure should always be the use of engineering controls, such as a certified chemical fume hood.[3]
-
Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection is required. A risk assessment should be conducted to determine the correct type of respirator. This may range from an air-purifying respirator with organic vapor cartridges to a supplied-air respirator in high-concentration environments.[4]
Step-by-Step PPE Protocols
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat: Put on the appropriate lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.
-
Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a face shield is required, it should be worn over the goggles.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Remove the inner pair using the same technique.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles, from the back of your head.
-
Respiratory Protection (if required): Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
All work with Methyl benzo[d][1]dioxole-4-carboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the generation of aerosols and vapors.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place the contaminated absorbent material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl benzo[d][1]dioxole-4-carboxylate.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly advance their scientific endeavors.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: Methyl 2,3-methylenedioxybenzoate.
- DOJINDO Laboratories. (n.d.). MDB - Safety Data Sheet.
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET: Methyl benzoate.
- New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: METHYL BENZOATE.
- Santa Cruz Biotechnology. (n.d.). Methyl benzoate Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Methyl Salicylate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Methyl benzoate; 99%.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Benzodioxole.
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET: Benzyl benzoate.
- Hekserij. (2025, October 28). Methyl benzoate Safety Data Sheet.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1,3-Benzodioxole-4-carboxylic acid.
- Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833.
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Echemi. (2019, July 15). 1-(benzo[d][1]dioxol-4-yl)-N-methylmethanamine Safety Data Sheets. Retrieved from Echemi.com website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
